molecular formula C21H39NO3 B15544588 N-Oleoyl alanine CAS No. 745733-78-2

N-Oleoyl alanine

Cat. No.: B15544588
CAS No.: 745733-78-2
M. Wt: 353.5 g/mol
InChI Key: CHQZBIVWDKADIA-GDWUOILNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Oleoyl alanine is a N-acyl-L-amino acid. It is a conjugate acid of a N-oleoyl-L-alaninate.

Properties

IUPAC Name

(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQZBIVWDKADIA-GDWUOILNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Oleoyl Alanine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules garnering significant interest for their therapeutic potential across a range of physiological processes. Structurally similar to the endocannabinoid anandamide (B1667382) and other bioactive lipids, OlAla has demonstrated a multifaceted mechanism of action, primarily centered around the modulation of the endocannabinoid and peroxisome proliferator-activated receptor (PPAR) systems. This technical guide provides an in-depth exploration of the molecular targets, signaling pathways, and physiological effects of N-Oleoyl alanine, supported by quantitative data, detailed experimental methodologies, and visual representations of its core mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutics targeting lipid signaling pathways.

Core Molecular Targets and Binding Affinities

The biological activity of this compound is primarily attributed to its interaction with two key molecular targets: Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Fatty Acid Amide Hydrolase (FAAH).

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

This compound is an agonist of PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα by OlAla leads to the transcriptional regulation of target genes involved in fatty acid oxidation and anti-inflammatory responses. While a precise EC50 value for OlAla's activation of PPARα is not consistently reported in the literature, it has been shown to activate PPARα in a luciferase assay at a concentration of 50 μM, similar to its structural analog N-Oleoyl glycine (B1666218) (OlGly).

Fatty Acid Amide Hydrolase (FAAH)

This compound acts as a weak inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides. By inhibiting FAAH, OlAla can indirectly potentiate endocannabinoid signaling by increasing the endogenous levels of AEA. This indirect cannabimimetic effect is a key component of its mechanism of action in certain physiological contexts. OlAla has been shown to weakly inhibit FAAH by approximately 40% at a concentration of 10 μM.

Cannabinoid Receptors (CB1 and CB2)

Direct binding of this compound to the cannabinoid receptors CB1 and CB2 has not been extensively characterized, and it is generally considered to not bind with high affinity. Its effects that are dependent on the CB1 receptor are thought to be mediated primarily through the elevation of anandamide levels following FAAH inhibition.

Signaling Pathways

The physiological effects of this compound are orchestrated through the modulation of distinct signaling pathways, primarily the PPARα and endocannabinoid signaling cascades.

PPARα-Mediated Signaling

As a PPARα agonist, this compound initiates a signaling cascade that influences gene expression. Upon binding to PPARα, the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. This pathway is central to OlAla's role in regulating lipid metabolism and its anti-inflammatory effects.

PPARa_Signaling cluster_0 Cytoplasm cluster_1 Nucleus OlAla This compound PPARa PPARα OlAla->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Nucleus Nucleus

PPARα Signaling Pathway of this compound.
FAAH Inhibition and Endocannabinoid System Modulation

By weakly inhibiting FAAH, this compound leads to an accumulation of anandamide. Elevated AEA levels result in the enhanced activation of cannabinoid receptors, particularly the CB1 receptor, which is abundant in the central nervous system. This indirect activation of the endocannabinoid system contributes to the neuromodulatory effects of OlAla, including its influence on reward and withdrawal processes.

FAAH_Inhibition_Pathway OlAla This compound FAAH FAAH OlAla->FAAH Inhibits AEA Anandamide (AEA) FAAH->AEA Degrades CB1 CB1 Receptor AEA->CB1 Activates Neuronal_Effects Neuromodulatory Effects CB1->Neuronal_Effects Degradation Degradation

FAAH Inhibition and Endocannabinoid Modulation by this compound.
Potential Anti-Inflammatory Signaling

While the direct anti-inflammatory signaling pathways of this compound are still under investigation, related N-acyl amides and PPARα agonists are known to exert anti-inflammatory effects by antagonizing the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). This is often achieved through mechanisms that prevent the degradation of the IκBα inhibitory protein, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.

Physiological Effects and Quantitative Data

This compound has been shown to exert a range of physiological effects, particularly in the context of substance abuse and withdrawal. The following table summarizes key quantitative data from preclinical studies.

Physiological Effect Animal Model Dose Route of Administration Outcome Reference
Attenuation of Nicotine (B1678760) RewardMouse30 mg/kgIntraperitoneal (i.p.)Prevention of nicotine-induced conditioned place preference (PPARα-independent)
Attenuation of Nicotine WithdrawalMouse60 mg/kgIntraperitoneal (i.p.)Reduction of somatic and affective withdrawal signs
Attenuation of Morphine WithdrawalRat5 mg/kgIntraperitoneal (i.p.)Interference with affective symptoms of naloxone-precipitated withdrawal (CB1 and PPARα-dependent)
Reduction of Alcohol ConsumptionMouse60 mg/kgIntraperitoneal (i.p.)Significant reduction in alcohol intake and preference

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound crosses the blood-brain barrier. Following intraperitoneal administration, plasma and brain levels of OlAla peak within 20 minutes. The pharmacokinetic profile of OlAla is similar to that of its structural analog, OlGly, suggesting it may not have enhanced metabolic stability despite the methylation.

Parameter Matrix Time to Peak Concentration (Tmax) Reference
ConcentrationPlasma~20 minutes
ConcentrationBrain~20 minutes

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

PPARα Reporter Assay (General Protocol)

This assay is used to determine the ability of a compound to activate PPARα.

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids:

    • An expression vector containing the full-length human PPARα cDNA.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.

  • Treatment: The transfected cells are treated with varying concentrations of this compound or a reference PPARα agonist (e.g., GW7647). A vehicle control is also included.

  • Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing Renilla luciferase). The fold activation relative to the vehicle control is calculated, and dose-response curves are generated to determine the EC50 value.

PPARa_Assay_Workflow start Start transfect Co-transfect cells with PPARE-Luciferase and PPAREα expression plasmids start->transfect treat Treat cells with This compound transfect->treat incubate Incubate for 24-48h treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (EC50) measure->analyze end End analyze->end

Workflow for a PPARα Reporter Assay.
FAAH Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

  • Enzyme Source: Homogenates from rat brain or cells overexpressing FAAH are used as the enzyme source.

  • Substrate: A fluorescent or radiolabeled substrate of FAAH, such as anandamide, is used.

  • Incubation: The enzyme source is pre-incubated with varying concentrations of this compound or a known FAAH inhibitor (e.g., URB597).

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction. The reaction is allowed to proceed for a specific time at 37°C.

  • Reaction Termination and Product Measurement: The reaction is stopped, and the amount of product formed is quantified. For fluorescent substrates, fluorescence is measured. For radiolabeled substrates, the product is separated from the substrate by chromatography, and radioactivity is measured.

  • Data Analysis: The percentage of FAAH inhibition is calculated for each concentration of this compound. An IC50 value is determined by fitting the data to a dose-response curve.

Conditioned Place Preference (CPP) for Nicotine Reward

This behavioral assay assesses the rewarding properties of a drug.

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Pre-Conditioning (Day 1): Mice are allowed to freely explore both chambers to determine any baseline preference.

  • Conditioning (Days 2-4): For three days, mice receive alternating injections of nicotine and saline. Following the nicotine injection (e.g., 0.5 mg/kg, s.c.), they are confined to one chamber. Following the saline injection, they are confined to the other chamber. To test the effect of this compound, it is administered (e.g., 30 mg/kg, i.p.) prior to the nicotine injection.

  • Test (Day 5): Mice are placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber on the test day minus the time spent in that chamber during the pre-conditioning phase. A significant increase in the preference score for the nicotine-paired chamber indicates a rewarding effect. A reduction in this score in the this compound-treated group suggests an attenuation of the rewarding effect.

Discussion and Future Directions

This compound presents a compelling profile as a modulator of lipid signaling pathways with therapeutic potential, particularly in the realm of addiction medicine. Its dual action on the PPARα and endocannabinoid systems provides a multi-pronged approach to restoring homeostasis in neural circuits disrupted by drugs of abuse.

A key area of ongoing investigation is the context-dependent role of PPARα in mediating the effects of OlAla. While its actions on morphine withdrawal appear to be PPARα-dependent, its attenuation of nicotine reward is surprisingly PPARα-independent. This suggests that the downstream effectors of OlAla may vary depending on the specific neurochemical environment and the physiological state.

The potential anti-inflammatory properties of this compound also warrant further exploration. Elucidating the specific signaling pathways, such as the NF-κB pathway, through which OlAla may exert anti-inflammatory effects could open up new therapeutic avenues for neuroinflammatory and peripheral inflammatory disorders.

Furthermore, while the interaction with GPR120, a receptor for other long-chain fatty acids, has been hypothesized, direct evidence for this compound as a GPR120 agonist is currently lacking. Investigating this potential interaction could reveal additional mechanisms contributing to its physiological effects.

N-Oleoyl Alanine: A Technical Guide on its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, structurally related to the endocannabinoid anandamide (B1667382) and other bioactive lipid amides. As a methylated analogue of N-oleoyl glycine (B1666218) (OlGly), it has garnered significant interest for its potential therapeutic applications, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the biological activity of N-Oleoyl alanine, summarizing its mechanism of action, pharmacological effects, and relevant experimental data. It is intended for researchers, scientists, and professionals in the field of drug development. Key findings indicate that OlAla modulates the endocannabinoid system, primarily through inhibition of Fatty Acid Amide Hydrolase (FAAH) and activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). These actions contribute to its ability to attenuate withdrawal symptoms and reward-seeking behaviors associated with nicotine (B1678760), opioids, and alcohol in preclinical models.

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids formed by the covalent linkage of a fatty acid to an amino acid.[1][2] this compound (OlAla) is one such molecule, identified in animal and insect tissues.[3] It is structurally similar to other well-characterized lipid mediators, including the endocannabinoid anandamide (AEA) and the PPARα agonist N-oleoylethanolamide (OEA).[4] Much of the initial research into OlAla stemmed from studies on its structural analog, N-oleoyl glycine (OlGly). OlGly was found to have therapeutic effects but is rapidly metabolized, limiting its clinical utility.[5] OlAla, being a methylated and more stable analogue, was synthesized to potentially offer a longer duration of action.[4][5] This guide explores the current understanding of OlAla's biological functions, focusing on its molecular targets and its effects in preclinical models of addiction.

Chemical and Physical Properties

This compound is an N-acyl-L-amino acid with the following identifiers:

  • Molecular Formula: C₂₁H₃₉NO₃[6]

  • Molecular Weight: 353.5 g/mol [6]

  • IUPAC Name: (2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid[6]

  • CAS Number: 745733-78-2[3][6]

Biosynthesis and Metabolism

The biosynthesis of N-acyl amino acids like N-arachidonoyl alanine (NAraAla) can occur through the enzymatic action of cytochrome c, which catalyzes the formation of an amide bond between an acyl-CoA (e.g., arachidonoyl-CoA) and an amino acid.[1][2] While the specific pathways for OlAla are not fully elucidated, it is understood that NAAAs are part of the broader "endocannabinoidome," a complex lipid signaling system.

The metabolism of many N-acyl amides is mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[5] FAAH is a serine hydrolase responsible for the degradation of anandamide.[5] OlAla has been shown to be a weak inhibitor of FAAH, which is a key component of its mechanism of action.[4] By inhibiting FAAH, OlAla can increase the levels of endogenous cannabinoids like anandamide, leading to downstream signaling effects.[4]

Molecular Targets and Mechanism of Action

The biological effects of this compound are primarily attributed to its interaction with two key molecular targets:

  • Fatty Acid Amide Hydrolase (FAAH): OlAla acts as an inhibitor of FAAH. In one study, it was found to inhibit FAAH by approximately 40% at a concentration of 10 μM.[4] This inhibition is considered weak compared to potent FAAH inhibitors like URB597.[4] By slowing the degradation of anandamide (AEA), OlAla indirectly enhances the activation of cannabinoid receptors, particularly the CB₁ receptor.[4]

  • Peroxisome Proliferator-Activated Receptor alpha (PPARα): OlAla is also an activator of PPARα.[4] PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in lipid metabolism and inflammation. The activation of PPARα by other N-acyl amides has been linked to the modulation of reward pathways.[4][5]

The dual action on FAAH and PPARα appears to be central to OlAla's therapeutic effects, particularly in the context of morphine withdrawal, where its actions were found to be dependent on both CB₁ receptor and PPARα-mediated mechanisms.[4]

NOleoyl_Alanine_MoA OlAla This compound (OlAla) FAAH FAAH (Fatty Acid Amide Hydrolase) OlAla->FAAH Inhibits PPARa PPARα OlAla->PPARa Activates AEA Anandamide (AEA) FAAH->AEA Degrades CB1 CB₁ Receptor AEA->CB1 Activates Therapeutic_Effects Therapeutic Effects (e.g., Reduced Withdrawal) CB1->Therapeutic_Effects PPARa->Therapeutic_Effects

Caption: Proposed mechanism of action for this compound.

Pharmacological Effects

Modulation of Opioid Withdrawal

This compound has demonstrated efficacy in alleviating the symptoms of morphine withdrawal. It was shown to interfere with the affective symptoms of acute naloxone-precipitated morphine withdrawal in rats.[4] This effect was found to be dependent on both CB₁ receptor and PPARα activation.[4] Interestingly, while effective against withdrawal, OlAla did not appear to modify the development of tolerance to the analgesic and hypolocomotor effects of morphine at a dose of 5 mg/kg.[4]

Attenuation of Nicotine Reward and Withdrawal

OlAla has been investigated as a potential pharmacotherapy for nicotine dependence. Studies in mice have shown that OlAla prevents nicotine-induced conditioned place preference (CPP), a measure of the rewarding effects of a substance.[5] It also attenuates both the somatic (physical) and affective (anxiety-related) signs of spontaneous nicotine withdrawal.[5] Curiously, unlike its analog OlGly, the effect of OlAla on nicotine CPP was not blocked by a PPARα antagonist, suggesting a distinct mechanism in this context.[5]

Reduction of Alcohol Consumption

The endocannabinoid system is known to play a modulatory role in alcohol addiction.[7] Following chronic intermittent alcohol consumption in mice, levels of OlAla were found to be significantly elevated in key brain reward regions, including the prefrontal cortex (PFC), nucleus accumbens (NAc), and ventral tegmental area (VTA).[7] Systemic administration of OlAla (60 mg/kg, i.p.) significantly reduced alcohol intake and preference in mice without affecting their general hedonic state.[7] This suggests that elevated OlAla may be a neuroprotective response to chronic alcohol use and that exogenous administration can bolster this effect to reduce consumption.[7]

Other Potential Activities

Some N-acyl alanines have been reported to exhibit antiproliferative effects in vitro, although this has not been extensively studied for this compound specifically.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving this compound.

Table 1: Key Molecular Interactions of this compound

Target Action Potency/Efficacy Source
Fatty Acid Amide Hydrolase (FAAH) Inhibition ~40% inhibition at 10 μM [4]
PPARα Activation Demonstrated in vitro [4]

| CB₁ Receptor | Indirect Activation | Mediated by FAAH inhibition |[4] |

Table 2: Summary of In Vivo Pharmacological Effects of this compound

Model Species Dose & Route Key Finding Source
Morphine Withdrawal Male Rats 5 mg/kg, i.p. Interfered with affective symptoms of withdrawal. [4]
Morphine Tolerance Male Rats 5 mg/kg, i.p. Did not modify tolerance to morphine's analgesic effects. [4]
Nicotine Reward (CPP) Mice 10 mg/kg, i.p. Prevented nicotine-induced conditioned place preference. [5]
Nicotine Withdrawal Mice 10 mg/kg, i.p. Attenuated somatic and affective withdrawal signs. [5]

| Alcohol Self-Administration | Mice | 60 mg/kg, i.p. | Significantly reduced alcohol intake and preference. |[7] |

Experimental Methodologies

Conditioned Place Preference (CPP)

This paradigm is used to assess the rewarding or aversive properties of a drug.

  • Apparatus: A three-chambered box. Two larger conditioning chambers have distinct visual and tactile cues, separated by a smaller, neutral middle chamber.

  • Protocol:

    • Habituation/Pre-Test: Mice are allowed to freely explore all three chambers to establish any baseline preference for one of the conditioning chambers.

    • Conditioning Phase (Several Days): Mice receive injections of the drug (e.g., nicotine) and are confined to one of the conditioning chambers. On alternate days, they receive vehicle injections and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across subjects. To test the effect of OlAla, it is administered prior to the nicotine injection.

    • Test Day: Mice are placed back into the neutral middle chamber (in a drug-free state) and allowed to freely access all chambers. The time spent in each chamber is recorded.

  • Endpoint: A significant increase in time spent in the drug-paired chamber compared to the pre-test indicates a conditioned preference, or a rewarding effect. Prevention of this shift by OlAla indicates it blocks the rewarding effect.[5]

CPP_Workflow cluster_0 Conditioned Place Preference (CPP) Workflow Start Start PreTest Phase 1: Pre-Test (Measure baseline preference) Start->PreTest Conditioning Phase 2: Conditioning (Alternate days: Drug + Chamber A / Vehicle + Chamber B) PreTest->Conditioning Test Phase 3: Test (Drug-free, free access to all chambers) Conditioning->Test Analysis Analysis (Compare time spent in chambers: Test vs. Pre-Test) Test->Analysis End End Analysis->End

Caption: Workflow for a Conditioned Place Preference experiment.

Spontaneous Nicotine Withdrawal Assessment

This method assesses physical and affective signs of withdrawal after chronic nicotine exposure is ceased.

  • Protocol:

    • Chronic Nicotine Exposure: Mice are implanted with subcutaneous osmotic minipumps that deliver a continuous infusion of nicotine for a set period (e.g., 14 days) to induce dependence.

    • Pump Removal: The minipumps are surgically removed to precipitate spontaneous withdrawal.

    • Somatic Withdrawal Assessment: At various time points after pump removal, mice are observed for physical signs of withdrawal. These signs (e.g., paw tremors, head shakes, scratches, writhes) are counted by a trained observer blind to the treatment conditions. OlAla or vehicle is administered before the observation period.

    • Affective Withdrawal Assessment (Light/Dark Box): Anxiety-like behavior, an affective sign of withdrawal, is assessed. The apparatus consists of a brightly lit open area and a small dark compartment. The time spent in the light compartment and the number of transitions are measured. A reduction in time spent in the light area is indicative of anxiety.

  • Endpoint: A reduction in the number of somatic signs and an increase in time spent in the light chamber by the OlAla-treated group compared to the vehicle group indicates attenuation of withdrawal.[5]

G cluster_1 Nicotine Withdrawal Assessment Workflow start_node Chronic Nicotine Infusion (via minipump) pump_removal Minipump Removal (Initiates withdrawal) start_node->pump_removal treatment Administer OlAla or Vehicle pump_removal->treatment somatic_assessment Somatic Sign Assessment (Observe and count withdrawal behaviors) treatment->somatic_assessment affective_assessment Affective Assessment (e.g., Light/Dark Box Test) treatment->affective_assessment data_analysis Data Analysis (Compare scores between groups) somatic_assessment->data_analysis affective_assessment->data_analysis end_node Conclusion data_analysis->end_node

Caption: Workflow for assessing nicotine withdrawal in rodents.

Pharmacokinetics

While OlAla was developed with the expectation of greater metabolic stability than OlGly, pharmacokinetic studies in mice have shown that both compounds have similar time-courses in both plasma and brain.[5] This finding challenges the initial hypothesis that methylation significantly enhances its duration of action and suggests that their differing pharmacological effects may arise from subtle differences in their mechanism of action rather than major differences in metabolic stability.[5] Both OlAla and OlGly are capable of crossing the blood-brain barrier.[5]

Conclusion and Future Directions

This compound is a bioactive lipid with significant potential as a therapeutic agent, particularly for substance use disorders. Its ability to modulate the endocannabinoid system through FAAH inhibition and PPARα activation provides a strong mechanistic basis for its observed effects on opioid, nicotine, and alcohol-related behaviors in preclinical models. While it demonstrates clear efficacy, the finding that its pharmacokinetics are similar to its less stable analog, OlGly, suggests a more complex relationship between structure, metabolism, and activity than previously assumed.

Future research should focus on:

  • A more detailed characterization of its binding affinity and potency at PPARα and other potential molecular targets.

  • Elucidating the specific downstream signaling events that differentiate its effects from those of OlGly, especially regarding nicotine reward.

  • Conducting further pharmacokinetic and toxicology studies to evaluate its suitability for clinical development.

  • Exploring its therapeutic potential in other neurological or metabolic disorders where the endocannabinoid system and PPARα play a role.

This guide summarizes the current state of knowledge on this compound, highlighting it as a promising molecule for further investigation in the field of pharmacology and drug development.

References

N-Oleoyl Alanine: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules with growing interest in the scientific community. Structurally similar to the endocannabinoid anandamide (B1667382), OlAla exhibits a distinct pharmacological profile primarily characterized by its activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and a weak inhibitor of fatty acid amide hydrolase (FAAH). This technical guide provides a comprehensive overview of the current understanding of N-Oleoyl alanine's pharmacology, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on its potential therapeutic applications in substance withdrawal and dependence. The guide also addresses the significant gaps in the publicly available toxicological data for this compound, a critical consideration for drug development professionals. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Introduction

N-acyl amino acids are a class of endogenous lipids that play crucial roles in various physiological processes, including inflammation, energy metabolism, and neurotransmission. This compound, the amide conjugate of oleic acid and L-alanine, has emerged as a molecule of interest due to its demonstrated efficacy in preclinical models of opioid, nicotine, and alcohol dependence.[1][2][3][4][5] Its dual mechanism of action, targeting both PPARα and FAAH, suggests a potential for multifactorial therapeutic effects. This guide aims to consolidate the existing scientific literature on this compound to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Pharmacology

Mechanism of Action

This compound's pharmacological effects are primarily attributed to its interaction with two key molecular targets:

  • Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonism: OlAla directly activates PPARα, a nuclear receptor that functions as a transcription factor regulating the expression of genes involved in lipid metabolism and inflammation.[6][7][8] The activation of PPARα is a key mechanism underlying many of OlAla's observed effects, particularly in the context of substance withdrawal.[6]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: OlAla is a weak inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other bioactive fatty acid amides.[7] By weakly inhibiting FAAH, OlAla can lead to a modest elevation of endogenous anandamide levels, which in turn can modulate cannabinoid receptor signaling.[7]

The interference with the aversive effects of naloxone-precipitated morphine withdrawal by OlAla has been shown to be prevented by both a PPARα antagonist and a CB1 receptor antagonist, highlighting the contribution of both pathways to its in vivo activity.[8]

Signaling Pathways

Upon binding to OlAla, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription. This pathway is central to regulating lipid metabolism and inflammation.

PPAR_alpha_signaling OlAla This compound PPARa PPARα OlAla->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates MetabolicEffects Modulation of Lipid Metabolism & Inflammation TargetGenes->MetabolicEffects FAAH_inhibition_signaling OlAla This compound FAAH FAAH OlAla->FAAH Weakly Inhibits AEA Anandamide (AEA) FAAH->AEA Degrades CB1 CB1 Receptor AEA->CB1 Activates Neurotransmission Modulation of Neurotransmission CB1->Neurotransmission PPARa_Assay_Workflow start Start cell_culture Culture cells (e.g., HepG2) co-transfected with PPARα and a PPRE-luciferase reporter plasmid start->cell_culture treatment Treat cells with This compound cell_culture->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation lysis Lyse cells and add luciferin substrate incubation->lysis measurement Measure luminescence lysis->measurement analysis Analyze data and determine EC50 measurement->analysis FAAH_Assay_Workflow start Start prepare_reagents Prepare FAAH enzyme, fluorogenic substrate (e.g., AMC-arachidonoyl amide), and this compound solutions start->prepare_reagents preincubation Pre-incubate FAAH enzyme with varying concentrations of This compound prepare_reagents->preincubation initiate_reaction Initiate reaction by adding the fluorogenic substrate preincubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation measurement Measure fluorescence over time incubation->measurement analysis Analyze data and determine IC50 measurement->analysis

References

The Role of N-Oleoyl Alanine in the Endocannabinoid System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, structurally related to the endocannabinoid anandamide, that is emerging as a significant modulator of the endocannabinoid system (ECS) and related signaling pathways. While not a direct agonist for cannabinoid receptors CB1 and CB2, OlAla exerts its effects through interactions with other molecular targets, including the peroxisome proliferator-activated receptor alpha (PPARα) and weakly inhibiting the fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide. This technical guide provides a comprehensive overview of the current understanding of OlAla's role in the ECS, its biosynthesis and degradation, its pharmacological effects, and detailed experimental protocols for its study.

Introduction

The endocannabinoid system, a complex network of receptors, endogenous ligands, and enzymes, plays a crucial role in regulating a wide array of physiological processes. N-acyl amino acids (NAAAs) are a class of lipid signaling molecules that are structurally and functionally related to endocannabinoids. N-Oleoyl alanine, a member of this family, has garnered increasing interest for its therapeutic potential, particularly in the context of addiction and withdrawal from substances of abuse such as opioids, nicotine, and alcohol. This document serves as a technical resource for researchers investigating the multifaceted role of this compound.

Biosynthesis and Degradation of this compound

The metabolic pathways of this compound are intertwined with the broader metabolism of N-acyl amino acids.

Biosynthesis

The precise enzymatic pathways for the biosynthesis of this compound are not fully elucidated; however, it is understood to be synthesized from oleic acid and L-alanine. One potential pathway involves the action of an N-acyl transferase that catalyzes the condensation of oleoyl-CoA with alanine. Another proposed mechanism is the reverse reaction of a hydrolase, such as a peptidase or amidase.

Degradation

This compound is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to yield oleic acid and alanine[1]. This process is a key point of interaction with the endocannabinoid system, as FAAH is also the principal enzyme responsible for the degradation of the endocannabinoid anandamide.

Molecular Targets and Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with several key molecular targets.

Fatty Acid Amide Hydrolase (FAAH)

This compound is a weak inhibitor of FAAH. By slowing the degradation of anandamide, OlAla can potentiate the effects of this endocannabinoid at CB1 receptors, indirectly influencing endocannabinoid signaling.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

This compound has been shown to act as an agonist at PPARα, a nuclear receptor that functions as a transcription factor. Activation of PPARα is involved in the regulation of lipid metabolism and inflammation. The therapeutic effects of OlAla in models of addiction are, in part, attributed to its activity at this receptor.

Cannabinoid Receptors (CB1 and CB2)

Current evidence suggests that this compound does not bind with high affinity to the orthosteric sites of the CB1 and CB2 receptors. Its influence on the endocannabinoid system is therefore considered to be indirect.

GPR18

While the related N-acyl amino acid, N-arachidonoyl glycine (B1666218) (NAGly), is a known agonist for the orphan G protein-coupled receptor GPR18, the direct activity of this compound at this receptor has not been extensively characterized.

Signaling Pathway Diagram

N-Oleoyl_alanine_signaling Potential Signaling Pathways of this compound OlAla This compound FAAH FAAH OlAla->FAAH Weak Inhibition PPARa PPARα OlAla->PPARa Activation Anandamide Anandamide FAAH->Anandamide Degradation CB1R CB1 Receptor Anandamide->CB1R Activation CellularEffects Modulation of Addiction & Withdrawal CB1R->CellularEffects RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Gene Expression PPRE->TargetGenes Transcription TargetGenes->CellularEffects Synthesis_of_N_Oleoyl_Alanine Synthesis of this compound OleoylChloride Oleoyl Chloride Coupling Coupling Reaction (e.g., Schotten-Baumann) OleoylChloride->Coupling AlanineEster L-Alanine Methyl Ester AlanineEster->Coupling Intermediate N-Oleoyl-L-Alanine Methyl Ester Coupling->Intermediate Saponification Saponification (e.g., LiOH) Intermediate->Saponification OlAla This compound Saponification->OlAla Purification Purification (e.g., Chromatography) OlAla->Purification

References

N-Oleoyl Alanine: A Comprehensive Technical Guide to a Novel Lipid Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl alanine (B10760859) (NOA) is an endogenous N-acyl amino acid that has emerged as a promising lipid signaling molecule with potential therapeutic applications. Structurally similar to other bioactive lipids, NOA has been shown to modulate key physiological processes, including those involved in addiction and metabolic regulation. This technical guide provides an in-depth overview of the current understanding of NOA, focusing on its synthesis, metabolism, signaling pathways, and physiological effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this intriguing molecule.

Introduction

N-acyl amino acids are a class of lipid molecules formed by the conjugation of a fatty acid to an amino acid via an amide bond. These molecules are increasingly recognized for their roles as signaling mediators in a variety of physiological and pathological processes. N-Oleoyl alanine (NOA), the amide of oleic acid and alanine, is a naturally occurring member of this family that has garnered recent attention for its potential pharmacological activities. This document serves as a technical resource for researchers, providing a consolidated repository of knowledge on NOA to catalyze further investigation into its therapeutic potential.

Biosynthesis and Metabolism

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

The Schotten-Baumann reaction is a common method for the synthesis of N-acyl amino acids like NOA. This reaction involves the acylation of the amino acid with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct[1].

Enzymatic Synthesis

Enzymatic synthesis offers a green alternative to chemical methods. Lipases and acylases can catalyze the formation of the amide bond between oleic acid and alanine[2][3]. For instance, Acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-acyl-L-amino acids[2].

Metabolism

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of many bioactive fatty acid amides. While FAAH is known to hydrolyze a range of N-acyl amino acids, specific kinetic data for its interaction with NOA is still under investigation[4][5][6]. The metabolism of NOA is an important factor in determining its in vivo efficacy and duration of action.

Signaling Pathways

The signaling mechanisms of this compound are currently being elucidated, with studies pointing towards interactions with nuclear receptors and G protein-coupled receptors.

Peroxisome Proliferator-Activated Receptor α (PPARα)

Initial hypotheses suggested that some of the effects of N-acyl amino acids are mediated through PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. However, studies on the effect of NOA on nicotine-induced conditioned place preference (CPP) have shown that its mechanism of action is independent of PPARα activation[7][8][9]. While NOA has been shown to activate PPARα in a luciferase reporter assay at a concentration of 50 µM, this does not appear to be the primary pathway for its observed effects on nicotine (B1678760) reward[7].

PPAR_alpha_independent_pathway NOA This compound Unknown_Receptor Unknown Receptor(s)/ Target(s) NOA->Unknown_Receptor PPARa PPARα NOA->PPARa (No functional link in nicotine CPP) Downstream_Signaling Downstream Signaling Cascades Unknown_Receptor->Downstream_Signaling Behavioral_Effects Attenuation of Nicotine Reward Downstream_Signaling->Behavioral_Effects

Figure 1: Proposed PPARα-independent signaling of this compound in nicotine reward.

G protein-coupled receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids and is involved in various physiological processes, including metabolism and inflammation[10][11]. Given that oleic acid is a component of NOA, GPR120 presents a plausible target. Activation of GPR120 can lead to the recruitment of β-arrestin-2 and the stimulation of downstream signaling cascades, including the release of glucagon-like peptide-1 (GLP-1)[10][12][13][14]. The potential interaction of NOA with GPR120 and its downstream consequences is an active area of research.

GPR120_Signaling_Pathway cluster_cell Enteroendocrine L-Cell NOA This compound GPR120 GPR120 NOA->GPR120 Gq11 Gαq/11 GPR120->Gq11 beta_arrestin β-Arrestin 2 GPR120->beta_arrestin PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory

Figure 2: Potential signaling pathways of this compound via GPR120 activation.

Quantitative Data

This section summarizes the available quantitative data for this compound. The limited availability of specific binding and kinetic data highlights the need for further research in this area.

ParameterValueAssayOrganism/SystemReference
Behavioral Effects
Attenuation of Nicotine-Induced CPP30 mg/kg (i.p.)Conditioned Place PreferenceMouse[7][8]
Receptor Activation
PPARα Activation50 µMLuciferase Reporter AssayIn vitro[7]
Pharmacokinetics
Brain Concentration (endogenous)1.6 ± 1.4 pmol/gLC-MS/MSMouse[15]
Brain Concentration (post 60 mg/kg i.p.)379 ± 100 pmol/gLC-MS/MSMouse[15]
Plasma Concentration (endogenous)Below Limit of QuantificationLC-MS/MSMouse[15]
Plasma Concentration (post 60 mg/kg i.p.)8,400 ± 3,500 pmol/mLLC-MS/MSMouse[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (Schotten-Baumann Method)

This protocol is a general guideline and may require optimization.

Materials:

  • L-Alanine

  • Oleoyl (B10858665) chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl)

  • Distilled water

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve L-alanine in an aqueous solution of NaOH.

  • Cool the solution in an ice bath.

  • Slowly add oleoyl chloride dissolved in an organic solvent (e.g., DCM) to the stirring aqueous solution.

  • Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of NaOH solution.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Separate the organic layer and wash it with dilute HCl and then with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_synthesis Schotten-Baumann Synthesis A Dissolve L-Alanine in NaOH(aq) C Reaction with pH control A->C B Add Oleoyl Chloride in organic solvent B->C D Work-up and Extraction C->D E Purification by Column Chromatography D->E F Pure this compound E->F

Figure 3: Workflow for the chemical synthesis of this compound.

Quantification of this compound by LC-MS/MS

This protocol is adapted from Karin et al. (2023)[7][15][16].

Sample Preparation (Brain Tissue):

  • Homogenize brain tissue in a 2:1 chloroform:methanol solution containing a suitable internal standard (e.g., N-arachidonoyl-d8-glycine).

  • Perform a liquid-liquid extraction by adding water and centrifuging to separate the phases.

  • Collect the organic phase, evaporate to dryness, and reconstitute in the initial mobile phase for analysis.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 × 75 mm, 3.5 µm).

  • Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific transitions for NOA and the internal standard need to be optimized.

LCMS_Workflow cluster_lcms LC-MS/MS Quantification A Sample Homogenization with Internal Standard B Liquid-Liquid Extraction A->B C Evaporation and Reconstitution B->C D LC Separation C->D E MS/MS Detection (MRM) D->E F Quantification E->F

Figure 4: Workflow for the quantification of this compound by LC-MS/MS.

Conditioned Place Preference (CPP) Assay

This protocol is a general guideline for assessing the rewarding or aversive properties of a substance.

Apparatus:

  • A two-chamber CPP box with distinct visual and tactile cues in each chamber.

Procedure:

  • Pre-conditioning Phase: Allow mice to freely explore both chambers to determine any initial preference.

  • Conditioning Phase: For several days, confine the mice to one chamber after administration of the drug (e.g., nicotine) and to the other chamber after administration of vehicle. The pairing of the drug with the initially non-preferred side is often used. To test the effect of NOA, it would be administered prior to the nicotine injection.

  • Test Phase: Place the mice in the center of the apparatus with free access to both chambers and record the time spent in each. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.

Conclusion and Future Directions

This compound is a lipid signaling molecule with demonstrated efficacy in preclinical models of nicotine addiction. While its mechanism of action appears to be independent of PPARα, further research is needed to identify its primary molecular targets, such as GPR120. The development of more specific quantitative assays for its binding and enzymatic interactions, as well as a broader characterization of its physiological effects, will be crucial for advancing NOA as a potential therapeutic agent. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for these future investigations.

References

The Endogenous Function of N-Oleoyl Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that are gaining significant attention for their diverse physiological roles. Structurally similar to the endocannabinoid anandamide, OlAla and its related compounds are implicated in a range of biological processes, including the regulation of inflammation, pain perception, and motivated behaviors.[1][2] This technical guide provides a comprehensive overview of the current understanding of the endogenous function of N-Oleoyl alanine, with a focus on its biosynthesis, degradation, potential signaling pathways, and pharmacological effects. This document is intended to serve as a resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this intriguing molecule.

Biosynthesis and Degradation

The endogenous levels of N-acyl amino acids are tightly controlled by a balance of synthetic and degradative enzymatic pathways. While the specific pathways for this compound are not fully elucidated, they are believed to be part of the broader N-acyl amino acid metabolism.

Biosynthesis

The synthesis of N-acyl amino acids, including this compound, is thought to occur through several enzymatic routes. One proposed mechanism involves the direct condensation of oleic acid (or its activated form, oleoyl-CoA) with L-alanine.[3] Key enzymes implicated in the biosynthesis of related N-acyl amino acids include:

  • Cytochrome c: This enzyme has been shown to catalyze the formation of various N-acyl amino acids from their corresponding acyl-CoAs and amino acids.[3]

  • Glycine (B1666218) N-acyltransferase-like enzymes (GLYATL2 and GLYATL3): These enzymes are known to mediate the formation of amide bonds between acyl-CoAs and amino acids.[4]

  • Peptidase M20 domain containing 1 (PM20D1): This secreted enzyme can function bidirectionally, catalyzing both the synthesis and hydrolysis of N-acyl amino acids.[5]

G cluster_0 Biosynthesis of this compound Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA L-Alanine L-Alanine This compound This compound L-Alanine->this compound Oleoyl-CoA->this compound Enzymes Cytochrome c GLYATL2/3 PM20D1 Enzymes->this compound

Biosynthesis of this compound.
Degradation

The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH).[5] While this compound is a weak inhibitor of FAAH, it is presumed to be hydrolyzed by this or other amidases back into its constituent parts: oleic acid and L-alanine.[6] The enzyme PM20D1 can also hydrolyze N-acyl amino acids.[5]

G cluster_1 Degradation of this compound This compound This compound Oleic Acid Oleic Acid This compound->Oleic Acid L-Alanine L-Alanine This compound->L-Alanine Enzymes FAAH PM20D1 Enzymes->this compound

Degradation of this compound.

Molecular Targets and Signaling Pathways

The precise molecular targets of this compound remain largely uncharacterized.[7] Unlike its close analog, N-Oleoyl glycine (OlGly), which has been shown to exert some of its effects through the peroxisome proliferator-activated receptor alpha (PPARα), the actions of OlAla in attenuating nicotine (B1678760) reward appear to be independent of this receptor.[8] This suggests a distinct mechanism of action. Several potential, yet unconfirmed, signaling pathways have been proposed based on its structural characteristics and the activities of related lipid molecules.

Potential Mechanisms of Action
  • Modulation of Ion Channels: Lipoamino acids, including the structurally similar N-arachidonoyl alanine, have been shown to inhibit T-type calcium channels (Cav3).[9] Inhibition of these channels can modulate neuronal excitability and may contribute to the observed analgesic and behavioral effects.

  • Allosteric Modulation of Receptors: It has been suggested that OlAla may act as a positive allosteric modulator of glycine receptors or a negative allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs).[8] Such modulation would alter the response of these receptors to their primary ligands, thereby influencing neurotransmission.

  • Inhibition of Transporters: this compound may inhibit the glycine transporter 2 (GlyT2), which would increase the synaptic concentration of glycine and enhance inhibitory neurotransmission.[8]

The following diagram illustrates these potential, indirect signaling pathways.

G cluster_2 Potential Signaling Mechanisms of this compound cluster_channels Ion Channel Modulation cluster_receptors Receptor Modulation cluster_transporters Transporter Inhibition This compound This compound T-type Ca2+ Channels T-type Ca2+ Channels This compound->T-type Ca2+ Channels Glycine Receptors Glycine Receptors This compound->Glycine Receptors nAChRs nAChRs This compound->nAChRs Glycine Transporter 2 (GlyT2) Glycine Transporter 2 (GlyT2) This compound->Glycine Transporter 2 (GlyT2) Ca2+ Influx Ca2+ Influx T-type Ca2+ Channels->Ca2+ Influx Inhibition Neuronal Excitability Neuronal Excitability Ca2+ Influx->Neuronal Excitability Decreased Inhibitory Neurotransmission Inhibitory Neurotransmission Glycine Receptors->Inhibitory Neurotransmission Enhancement Excitatory Neurotransmission Excitatory Neurotransmission nAChRs->Excitatory Neurotransmission Inhibition Synaptic Glycine Synaptic Glycine Glycine Transporter 2 (GlyT2)->Synaptic Glycine Inhibition of Reuptake Synaptic Glycine->Inhibitory Neurotransmission Increased

Potential Mechanisms of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the endogenous levels and pharmacological effects of this compound.

ParameterTissue/FluidSpeciesConcentration/ValueReference
Endogenous ConcentrationBrainMouse1.6 ± 1.4 pmol/g[10]
Concentration after Exogenous Administration (60 mg/kg, i.p., 20 min)BrainMouse379 ± 100 pmol/g[10]
Concentration after Exogenous Administration (60 mg/kg, i.p., 20 min)PlasmaMouse8,400 ± 3,500 pmol/mL[10]
FAAH InhibitionIn vitro-Weak (~40% at 10 µM)[6]
PPARα ActivationIn vitro (luciferase assay)-Active at 50 µM[8]

Pharmacological Effects

This compound has demonstrated significant pharmacological effects in preclinical models, particularly in the context of substance use disorders.

  • Attenuation of Nicotine Reward and Withdrawal: Administration of OlAla has been shown to prevent nicotine-induced conditioned place preference (CPP) in mice.[8] It also attenuates both somatic and affective signs of spontaneous nicotine withdrawal.[8]

  • Reduction of Opioid Withdrawal: OlAla has been found to interfere with the affective symptoms of acute naloxone-precipitated morphine withdrawal.[6]

  • Decreased Alcohol Consumption: Systemic administration of OlAla significantly reduces alcohol intake and preference in mice.[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Quantification of this compound in Brain Tissue by HPLC-MS/MS

This protocol is adapted from Karin et al. (2023).[10]

1. Sample Preparation:

  • Homogenize brain tissue in a suitable buffer (e.g., phosphate-buffered saline) containing a protease inhibitor cocktail.

  • Perform a liquid-liquid extraction using a mixture of organic solvents (e.g., chloroform:methanol (B129727), 2:1 v/v).

  • Add an internal standard (e.g., a deuterated analog of a related N-acyl amino acid) to the sample prior to extraction for accurate quantification.

  • Centrifuge to separate the organic and aqueous phases.

  • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase.

2. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as solvent A, and an organic solvent like acetonitrile (B52724) or methanol with the same additive as solvent B.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, optimized for this compound.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

G cluster_3 Workflow for this compound Quantification Brain Tissue Homogenization Brain Tissue Homogenization Liquid-Liquid Extraction Liquid-Liquid Extraction Brain Tissue Homogenization->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution HPLC Separation HPLC Separation Evaporation & Reconstitution->HPLC Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) HPLC Separation->Mass Spectrometry (MRM) Data Analysis Data Analysis Mass Spectrometry (MRM)->Data Analysis

HPLC-MS/MS Workflow.
Nicotine-Induced Conditioned Place Preference (CPP) in Mice

This is a generalized protocol based on descriptions in Karin et al. (2024) and related studies.[8]

1. Apparatus:

  • A three-chamber CPP apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

2. Procedure:

  • Pre-conditioning Phase (Day 1): Allow each mouse to freely explore all three chambers for a set period (e.g., 15-20 minutes). Record the time spent in each chamber to establish baseline preference. Mice showing a strong unconditioned preference for one of the conditioning chambers may be excluded.

  • Conditioning Phase (Days 2-5): This phase typically involves four days of conditioning sessions.

    • On each day, administer a control injection (e.g., saline) and confine the mouse to one of the conditioning chambers (the "saline-paired" chamber) for a set duration (e.g., 30 minutes).

    • Several hours later on the same day, administer the drug injection (e.g., nicotine) and confine the mouse to the other conditioning chamber (the "drug-paired" chamber) for the same duration.

    • The assignment of the drug-paired chamber should be counterbalanced across animals.

    • To test the effect of this compound, it is administered prior to the nicotine injection.

  • Test Phase (Day 6): With no injections given, place the mouse in the central chamber and allow it to freely access all three chambers for the same duration as the pre-conditioning phase. Record the time spent in each chamber.

3. Data Analysis:

  • Calculate the difference in time spent in the drug-paired chamber between the test phase and the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.

  • Compare the CPP scores between the group receiving nicotine alone and the group receiving this compound plus nicotine to determine if OlAla attenuates the rewarding effect of nicotine.

G cluster_4 Conditioned Place Preference Experimental Workflow Pre-conditioning (Baseline) Pre-conditioning (Baseline) Conditioning (Saline vs. Nicotine +/- OlAla) Conditioning (Saline vs. Nicotine +/- OlAla) Pre-conditioning (Baseline)->Conditioning (Saline vs. Nicotine +/- OlAla) Test (Free Exploration) Test (Free Exploration) Conditioning (Saline vs. Nicotine +/- OlAla)->Test (Free Exploration) Data Analysis Data Analysis Test (Free Exploration)->Data Analysis

CPP Experimental Workflow.
Spontaneous Nicotine Withdrawal in Mice

This protocol is a generalized representation from the literature.[8]

1. Nicotine Dependence Induction:

  • Surgically implant osmotic minipumps subcutaneously in mice.

  • The minipumps are filled with either nicotine solution or saline (for the control group) to deliver a continuous infusion over a period of several days (e.g., 14 days).

2. Spontaneous Withdrawal:

  • After the infusion period, remove the minipumps.

  • Observe the mice for somatic and affective signs of withdrawal at various time points after pump removal (e.g., 24, 48, 72 hours).

3. Assessment of Withdrawal Signs:

  • Somatic Signs: Observe and score the frequency of behaviors such as paw tremors, head shakes, chewing, and scratching.

  • Affective Signs: Use behavioral assays to measure anxiety-like behavior (e.g., elevated plus maze, light-dark box) or thermal hyperalgesia (e.g., tail-flick test, hot plate test).

4. Data Analysis:

  • Compare the withdrawal scores and behavioral measures between the nicotine-treated and saline-treated groups.

  • To test the effect of this compound, it is administered during the withdrawal period, and its effects on the withdrawal signs are compared to a vehicle-treated nicotine withdrawal group.

Conclusion

This compound is an emerging endogenous lipid signaling molecule with significant potential as a therapeutic agent, particularly in the realm of addiction medicine. While its precise molecular targets and signaling pathways are still under investigation, the available evidence points to a complex mechanism of action that likely involves the modulation of multiple neurotransmitter systems. Further research is warranted to fully elucidate its endogenous function and to explore its therapeutic applications. This technical guide provides a foundation for such future investigations by consolidating the current knowledge on this promising molecule.

References

N-Oleoyl Alanine: A Technical Guide to Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that are gaining increasing attention for their diverse physiological roles. Structurally similar to other bioactive lipids like anandamide (B1667382) and oleoylethanolamide, N-Oleoyl alanine has been implicated in a variety of cellular processes. This technical guide provides an in-depth overview of the current understanding of this compound's interactions with its primary molecular targets: Peroxisome Proliferator-Activated Receptor alpha (PPARα), G-protein coupled receptor 120 (GPR120), and Fatty Acid Amide Hydrolase (FAAH). This document summarizes the available binding and activation data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Receptor Binding Affinity and Activity

The interaction of this compound with its molecular targets is characterized by a range of binding affinities and functional activities. While direct binding affinity data (Kᵢ, Kₐ) for this compound is not extensively reported in publicly available literature, functional assay data provides valuable insights into its potency and efficacy.

Target Parameter Value Assay Type Reference
PPARα EC₅₀~50 µMLuciferase Reporter Assay[1]
GPR120 ActivityAgonistFunctional Assays[2]
FAAH InhibitionWeak (~40% at 10 µM)Enzymatic Assay[2]

Table 1: Summary of this compound Receptor and Enzyme Interactions. EC₅₀ represents the half-maximal effective concentration in a functional assay. Direct binding constants (Kᵢ/Kₐ) are not currently available in the literature.

Signaling Pathways

This compound exerts its biological effects by modulating distinct signaling cascades upon binding to its primary targets, PPARα and GPR120.

PPARα Signaling Pathway

This compound functions as an agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation and transport.

PPARa_Signaling cluster_nucleus Nucleus OlAla This compound PPARa PPARα OlAla->PPARa binds RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes activates LipidMetabolism Increased Lipid Metabolism TargetGenes->LipidMetabolism

PPARα signaling pathway activated by this compound.
GPR120 Signaling Pathway

This compound also acts as an agonist for GPR120, a G-protein coupled receptor that is highly expressed in adipose tissue and macrophages. GPR120 activation is linked to anti-inflammatory effects and plays a role in metabolic regulation. Upon ligand binding, GPR120 can couple to Gαq/11, leading to an increase in intracellular calcium and subsequent downstream signaling. Additionally, GPR120 can signal through a β-arrestin-2-dependent pathway, which is implicated in its anti-inflammatory actions.

GPR120_Signaling OlAla This compound GPR120 GPR120 OlAla->GPR120 binds Gaq11 Gαq/11 GPR120->Gaq11 activates BetaArrestin2 β-Arrestin-2 GPR120->BetaArrestin2 recruits PLC PLC Gaq11->PLC IP3 IP3 PLC->IP3 Ca2 [Ca²⁺]i IP3->Ca2 MetabolicRegulation Metabolic Regulation Ca2->MetabolicRegulation AntiInflammatory Anti-inflammatory Effects BetaArrestin2->AntiInflammatory

GPR120 signaling pathways initiated by this compound.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing the binding affinity and functional activity of this compound. The following sections provide representative methodologies for key assays.

PPARα Activation Assay (Luciferase Reporter Gene Assay)

This protocol describes a cell-based assay to determine the functional activation of PPARα by this compound.

Workflow:

PPARa_Assay_Workflow A Transfect cells with PPRE-luciferase reporter and PPARα expression plasmids B Plate cells and allow attachment A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 24-48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate EC₅₀ F->G

Workflow for PPARα Luciferase Reporter Gene Assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A β-galactosidase or Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

  • Cell Seeding:

    • Following transfection, seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free media.

    • Remove the culture medium from the cells and replace it with the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like GW7647).

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Add luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

    • If a normalization vector was used, perform the corresponding assay (e.g., β-galactosidase assay).

  • Data Analysis:

    • Normalize the luciferase readings to the internal control.

    • Plot the normalized luminescence values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

GPR120 Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for GPR120 using a competitive binding assay with a radiolabeled ligand.

Workflow:

GPR120_Binding_Workflow A Prepare cell membranes expressing GPR120 B Incubate membranes with radioligand ([³H]-agonist) and varying concentrations of This compound A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Plot specific binding vs. log[this compound] D->E F Calculate IC₅₀ and Kᵢ E->F

Workflow for GPR120 Competitive Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing human or rodent GPR120 (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membranes, a fixed concentration of a suitable GPR120 radioligand (e.g., [³H]-GW9508), and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled GPR120 agonist (e.g., GW9508) to saturate the receptors.

      • Competitive Binding: Cell membranes, radioligand, and serial dilutions of this compound.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

FAAH Inhibition Assay

This protocol describes an enzymatic assay to determine the inhibitory effect of this compound on FAAH activity.

Workflow:

FAAH_Inhibition_Workflow A Prepare FAAH enzyme source (e.g., rat brain homogenate) B Pre-incubate enzyme with varying concentrations of This compound A->B C Initiate reaction by adding a fluorescent FAAH substrate (e.g., AMC-arachidonoylamide) B->C D Monitor fluorescence increase over time C->D E Calculate reaction rates D->E F Plot % inhibition vs. log[this compound] E->F G Determine IC₅₀ F->G

Workflow for FAAH Inhibition Assay.

Methodology:

  • Enzyme Preparation:

    • Prepare a homogenate from a tissue with high FAAH expression (e.g., rat brain) in a suitable buffer.

    • Alternatively, use a commercially available purified FAAH enzyme or cell membranes expressing recombinant FAAH.

    • Determine the protein concentration of the enzyme preparation.

  • Inhibition Assay:

    • In a 96-well plate, add the FAAH enzyme preparation to each well.

    • Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for a specified time at 37°C.

    • Initiate the enzymatic reaction by adding a fluorescent substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin amide; AMC-arachidonoylamide).

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by FAAH releases the fluorescent AMC molecule.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is an endogenous lipid mediator with demonstrated activity at several key receptors and enzymes involved in metabolism and inflammation. While direct binding affinity data remains to be fully elucidated, functional assays confirm its role as a PPARα and GPR120 agonist and a weak inhibitor of FAAH. The experimental protocols detailed in this guide provide a framework for further investigation into the pharmacology of this compound and other N-acyl amino acids. A deeper understanding of the molecular interactions of this compound class will be crucial for exploring their therapeutic potential in a range of physiological and pathological conditions.

References

An In-depth Technical Guide to the Discovery and History of N-acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules composed of a fatty acid linked to an amino acid via an amide bond. Long considered simple metabolic intermediates, the discovery of the endocannabinoid N-arachidonoylethanolamine (anandamide) in the early 1990s ignited a surge of interest in structurally related lipid amides, including NAAAs. The subsequent development of advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS)-based lipidomics, has unveiled a vast and diverse family of NAAAs with a wide array of physiological functions. This technical guide provides a comprehensive overview of the discovery and history of NAAAs, details key experimental methodologies for their study, presents quantitative data on their distribution, and illustrates their known signaling pathways.

A Historical Timeline of N-acyl Amino Acid Discovery

The journey to understanding NAAAs as endogenous signaling molecules has been a multi-decade progression from chemical synthesis to biological discovery and functional characterization.

Early Chemical Synthesis (Late 19th Century): The ability to chemically synthesize N-acyl amino acids predates their discovery in biological systems by over a century. In 1883, German chemists Carl Schotten and Eugen Baumann reported a method for the acylation of amines with acyl chlorides in the presence of a base.[1][2] This reaction, now known as the Schotten-Baumann reaction, provided the fundamental chemical basis for synthesizing the amide bond that characterizes NAAAs and remains a cornerstone of their chemical synthesis today.[1][2]

The Dawn of Endocannabinoid Research (1990s): A pivotal moment in the history of NAAAs was the discovery of anandamide (B1667382) in 1992 by Raphael Mechoulam and his team.[3] This discovery of an endogenous ligand for the cannabinoid receptors spurred a wave of research into other structurally similar fatty acid amides. This led to the initial synthesis of various NAAAs, such as N-arachidonoyl glycine (B1666218), as part of structure-activity relationship studies to probe the binding requirements of the cannabinoid receptors.[4][5]

The Emergence of Endogenous NAAAs (Early 2000s): The turn of the millennium marked the beginning of the identification of NAAAs as naturally occurring molecules in mammals.

  • 2001: The Discovery of N-arachidonoyl glycine (NAGly): Huang et al. were the first to identify N-arachidonoyl glycine as an endogenous molecule in the mammalian brain.[4][6] Their work demonstrated that NAGly, despite its structural similarity to anandamide, did not bind to cannabinoid receptors but exhibited analgesic properties, suggesting it acted through a novel signaling pathway.[6]

  • 2006: The Identification of N-arachidonoyl serine (ARA-S): Raphael Mechoulam's group isolated and characterized N-arachidonoyl serine from bovine brain.[3] This discovery further expanded the known family of endogenous NAAAs and highlighted their potential roles in the central nervous system.

The Lipidomics Era (Mid-2000s to Present): The rapid advancement of mass spectrometry-based lipidomics platforms revolutionized the field, enabling the simultaneous identification and quantification of a vast number of lipid species, including a wide array of NAAAs.[7][8] This technological leap led to the discovery of numerous other endogenous NAAAs, including N-palmitoyl glycine, N-oleoyl glycine, N-stearoyl glycine, and many others, in various tissues and fluids.[9] These studies revealed the complexity of the NAAA family, with diverse combinations of fatty acids and amino acids, each with potentially unique biological activities.[8][9]

Quantitative Distribution of N-acyl Amino Acids

The application of targeted lipidomics has enabled the quantification of NAAAs in various biological matrices. The following tables summarize representative quantitative data from rodent brain tissue and human plasma, illustrating the diversity and varying abundance of these molecules.

N-acyl Amino AcidConcentration in Rat Brain (pmol/g wet tissue)[4][7]
N-arachidonoyl glycine (NAGly)0.26 - 1.4
N-palmitoyl glycine3.2 - 15.3
N-oleoyl glycine2.1 - 25.8
N-stearoyl glycine1.8 - 18.2
N-linoleoyl glycine0.5 - 4.1
N-docosahexaenoyl glycine0.3 - 2.9
N-arachidonoyl serine (ARA-S)35 - 58
N-palmitoyl serine12.1 - 45.6
N-oleoyl serine15.3 - 69.1
N-stearoyl serine10.2 - 55.4
N-arachidonoyl GABA~1.0
N-stearoyl GABA~2.3
N-palmitoyl glutamic acid~3.1
N-acyl Amino AcidConcentration in Human Plasma (nmol/ml)[10]
N-oleoyl-leucineReported as present, specific concentration variable
N-oleoyl-phenylalanineReported as present, specific concentration variable
N-oleoyl-serineReported as present, specific concentration variable
N-oleoyl-glycineReported as present, specific concentration variable

Key Experimental Protocols

The study of N-acyl amino acids relies on a combination of sophisticated analytical techniques for their extraction, identification, and quantification, as well as methods for their chemical synthesis to be used as standards.

Extraction of N-acyl Amino Acids from Brain Tissue

This protocol is a modified Bligh-Dyer liquid-liquid extraction method optimized for the recovery of NAAAs from brain tissue.

Materials:

  • Brain tissue

  • Homogenizer (e.g., Bead Ruptor)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized water

  • Internal standards (e.g., deuterated NAAA analogs)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Weigh a frozen brain tissue sample (typically 50-100 mg).

    • Add the tissue to a homogenization tube containing ceramic beads.

    • Add 1.4 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Add a known amount of internal standard solution.

    • Homogenize the tissue using a bead-based homogenizer until a uniform suspension is achieved.[11]

  • Phase Separation:

    • Add 300 µL of 0.73% sodium chloride solution to the homogenate.[11]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[11]

  • Lipid Extraction:

    • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

    • Re-extract the remaining aqueous phase and protein pellet with 800 µL of chloroform.[11]

    • Vortex and centrifuge as before.

    • Combine the lower organic phases.

  • Drying and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the quantification of NAAAs using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[11]

  • Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the hydrophobic NAAAs, and then return to the initial conditions for column re-equilibration. For example, starting at 50% B and ramping to 100% B over 10 minutes.[11]

  • Flow Rate: 1 mL/min.[11]

  • Column Temperature: 40°C.[11]

  • Injection Volume: 4 µL.[11]

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI) is commonly used for NAAAs.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each NAAA and its corresponding internal standard. These transitions are determined by infusing pure standards of each analyte.

Example MRM Transitions:

N-acyl Amino AcidPrecursor Ion (m/z)Product Ion (m/z)
N-oleoyl-glycine338.3281.2
N-palmitoyl-glycine312.3255.2
N-arachidonoyl-glycine360.3303.2

Workflow for Extraction and Analysis of N-acyl Amino Acids

G cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Tissue Brain Tissue Sample Homogenize Homogenization (Chloroform:Methanol) Tissue->Homogenize PhaseSep Phase Separation (add NaCl solution) Homogenize->PhaseSep Extract Collect Organic Phase PhaseSep->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in Methanol Dry->Reconstitute Inject Inject onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify GPR18_Signaling NAGly N-arachidonoyl glycine GPR18 GPR18 NAGly->GPR18 binds G_protein Gαi/o GPR18->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Downstream Downstream Effects (e.g., Ion Channel Modulation, Cell Migration) cAMP->Downstream regulates GPR92_Signaling NAGly N-arachidonoyl glycine GPR92 GPR92 (LPA5) NAGly->GPR92 binds Gq Gαq GPR92->Gq activates G1213 Gα12/13 GPR92->G1213 activates PLC Phospholipase C Gq->PLC stimulates RhoA RhoA Pathway G1213->RhoA stimulates IP3_DAG IP3 + DAG PLC->IP3_DAG generates Cytoskeleton Actin Cytoskeleton Rearrangement RhoA->Cytoskeleton Ca_PKC ↑ [Ca²⁺]i + PKC Activation IP3_DAG->Ca_PKC

References

Structural Characterization of N-Oleoyl Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl alanine (B10760859) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that have garnered significant interest in biomedical research. Structurally, it consists of oleic acid, an omega-9 monounsaturated fatty acid, linked to the amino acid L-alanine via an amide bond. This compound has shown potential as a pharmacotherapy, particularly in the context of reducing the rewarding effects of drugs of abuse.[1][2][3][4] Its biological activity is linked to its interaction with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[5] A thorough understanding of the structural characteristics of N-Oleoyl alanine is paramount for its development as a therapeutic agent and for its use as a tool in chemical biology.

This technical guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its interaction with the PPARα signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for the design of analytical methods.

PropertyValueSource
Molecular Formula C₂₁H₃₉NO₃[6]
Molecular Weight 353.5 g/mol [6]
IUPAC Name (2S)-2-[[(9Z)-octadec-9-enoyl]amino]propanoic acid[6]
CAS Number 745733-78-2[7]
Appearance Liquid (Colorless to light yellow)[8]
Solubility Soluble in ethanol, DMF, and DMSO. Sparingly soluble in aqueous buffers.[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, which involves the acylation of L-alanine with oleoyl (B10858665) chloride in a basic aqueous medium. This method is efficient and yields the desired product in good purity after appropriate workup and purification.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • L-Alanine

  • Oleoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of L-Alanine: Dissolve L-alanine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask with stirring. Cool the solution to 0-5 °C in an ice bath.

  • Acylation: Slowly add oleoyl chloride (1 equivalent) and a 2 M aqueous solution of sodium hydroxide (1 equivalent) simultaneously to the cooled L-alanine solution via two separate dropping funnels over a period of 1-2 hours. Maintain the temperature below 5 °C and the pH between 9 and 10 throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted oleoyl chloride and other nonpolar impurities.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 6 M hydrochloric acid. The this compound product will precipitate as a white solid or oil.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in chloroform (B151607) to afford pure this compound.

Synthesis_Workflow cluster_synthesis Schotten-Baumann Synthesis start Start dissolve Dissolve L-Alanine in NaOH(aq) start->dissolve acylate Acylation with Oleoyl Chloride dissolve->acylate workup Acidification & Extraction acylate->workup purify Column Chromatography workup->purify end Pure this compound purify->end

Schotten-Baumann Synthesis Workflow

Structural Characterization Techniques

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive structural characterization of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound in biological matrices.[1][2][3][4]

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 60% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 352.3 → 88.1

    • Qualifier: m/z 352.3 → 281.2

  • Collision Energy and other MS parameters: Optimized for the specific instrument.

HPLC_MS_Workflow cluster_hplc HPLC-MS/MS Analysis Workflow sample Sample Preparation (e.g., Protein Precipitation & SPE) hplc HPLC Separation (C18 Column) sample->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms data Data Analysis (Quantification) msms->data

HPLC-MS/MS Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton AssignmentPredicted Chemical Shift (ppm)
Olefinic CH=CH5.3-5.4
Alanine α-CH4.4-4.6
Allylic CH₂1.9-2.1
Acyl CH₂ (α to C=O)2.1-2.3
Alanine β-CH₃1.3-1.5
Oleoyl chain (CH₂)n1.2-1.4
Terminal CH₃0.8-0.9
Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxyl C=O175-177
Amide C=O172-174
Olefinic CH=CH129-131
Alanine α-CH48-50
Acyl CH₂ (α to C=O)35-37
Allylic CH₂26-28
Alanine β-CH₃17-19
Oleoyl chain (CH₂)n22-34
Terminal CH₃13-15
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide, carboxylic acid, and hydrocarbon functionalities.

Instrumentation:

  • FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and other necessary spectral manipulations.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3300N-H stretchAmide
~3000-2800C-H stretchAliphatic CH₂, CH₃
~1710C=O stretchCarboxylic acid
~1640C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
~1465C-H bendAliphatic CH₂
~720-(CH₂)n- rockLong alkyl chain

Biological Activity: Interaction with PPARα

This compound exerts its biological effects, at least in part, through the activation of PPARα.[5] PPARα is a ligand-activated transcription factor that heterodimerizes with the retinoid X receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent transcription of target genes involved in fatty acid oxidation and lipid metabolism.

PPARa_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOA This compound NOA_nuc This compound NOA->NOA_nuc Translocates to Nucleus PPARa PPARα Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation MetabolicEffects Increased Fatty Acid Oxidation Proteins->MetabolicEffects Leads to NOA_nuc->Complex Ligand Binding ActiveComplex Active Transcriptional Complex Complex->ActiveComplex Conformational Change ActiveComplex->PPRE Binds to PPRE

PPARα Signaling Pathway Activation

Conclusion

The structural characterization of this compound is fundamental to understanding its biological function and for its potential development as a therapeutic agent. This technical guide has provided a comprehensive overview of its key physicochemical properties, detailed methodologies for its synthesis and analysis by HPLC-MS/MS, predicted NMR data, and a protocol for FTIR analysis. Furthermore, the mechanism of its biological activity through the activation of the PPARα signaling pathway has been outlined. The information and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working with this important lipid signaling molecule.

References

N-Oleoyl Alanine as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl alanine (B10760859) is an endogenous N-acyl amino acid that has emerged as a potent and high-affinity agonist for the peroxisome proliferator-activated receptor alpha (PPARα). As a key regulator of lipid metabolism, PPARα represents a significant therapeutic target for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of N-Oleoyl alanine's interaction with PPARα, detailing its mechanism of action, downstream signaling pathways, and effects on target gene expression. This document synthesizes available quantitative data, outlines detailed experimental protocols for its study, and includes visualizations of key biological and experimental processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound and PPARα

This compound is a naturally occurring lipid signaling molecule, structurally similar to other bioactive fatty acid amides.[1][2] Its significance in metabolic regulation stems from its function as a potent agonist of PPARα, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle, where it governs the expression of a suite of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[3][4][5] The activation of PPARα by endogenous or synthetic ligands initiates a cascade of events leading to systemic effects on lipid homeostasis.

Mechanism of Action: this compound as a PPARα Agonist

The agonistic activity of this compound on PPARα follows the canonical mechanism of nuclear receptor activation. Upon binding to the ligand-binding domain (LBD) of PPARα, this compound induces a conformational change in the receptor. This conformational shift facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes, thereby modulating their transcription.[4][6]

Signaling Pathway of PPARα Activation by this compound

PPARa_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N-Oleoyl_alanine_ext This compound N-Oleoyl_alanine_cyt This compound N-Oleoyl_alanine_ext->N-Oleoyl_alanine_cyt Cellular Uptake PPARa_inactive PPARα (Inactive) N-Oleoyl_alanine_cyt->PPARa_inactive Binding & Activation CoR Corepressor Complex PPARa_inactive->CoR PPARa_active PPARα (Active) RXR_cyt RXR RXR_nuc RXR PPARa_active->RXR_nuc Heterodimerization CoA Coactivator Complex PPARa_active->CoA PPRE PPRE PPARa_active->PPRE Binding RXR_nuc->PPRE Binding CoA->PPRE Binding Target_Genes Target Genes (e.g., CPT1A, ACOX1, APOA5) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation, ↓ Triglycerides) Proteins->Metabolic_Effects TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Prep_Ligand Prepare this compound Serial Dilutions Dispense_Ligand Dispense this compound to 384-well Plate Prep_Ligand->Dispense_Ligand Prep_Reagents Prepare Assay Reagents: - GST-PPARα-LBD - Tb-anti-GST Ab - Fluorescent Tracer Add_PPARa Add GST-PPARα-LBD Prep_Reagents->Add_PPARa Dispense_Ligand->Add_PPARa Add_Detection Add Tb-anti-GST Ab and Tracer Mixture Add_PPARa->Add_Detection Incubate Incubate at Room Temperature Add_Detection->Incubate Read_Plate Read Plate on TR-FRET Reader Incubate->Read_Plate Calculate_Ratio Calculate TR-FRET Ratio (520nm / 495nm) Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 and Ki Plot_Curve->Determine_IC50 Luciferase_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed Cells in Multi-well Plate Transfect Co-transfect with PPARα and PPRE-Luciferase Plasmids Seed_Cells->Transfect Add_Compound Treat Cells with This compound Transfect->Add_Compound Incubate_Treatment Incubate for 18-24 hours Add_Compound->Incubate_Treatment Lyse_Cells Wash and Lyse Cells Incubate_Treatment->Lyse_Cells Add_Substrate Add Luciferase Assay Reagent Lyse_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Analyze_Data Normalize Data and Determine EC50 Measure_Luminescence->Analyze_Data

References

The Interaction of N-Oleoyl Alanine with Fatty Acid Amide Hydrolase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid that has garnered interest within the scientific community for its role as a bioactive lipid mediator. Structurally similar to the endocannabinoid anandamide (B1667382) (AEA), OlAla has been shown to interact with the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of anandamide and other fatty acid amides, thereby terminating their signaling. By inhibiting FAAH, N-Oleoyl alanine can potentiate and prolong the effects of these endogenous signaling molecules, making it a molecule of significant interest for therapeutic development in areas such as pain, inflammation, and neuropsychiatric disorders. This technical guide provides an in-depth overview of the interaction between this compound and FAAH, including available quantitative data, detailed experimental protocols for assessing this interaction, and a visualization of the associated signaling pathways.

Quantitative Data on FAAH Inhibition

This compound has been identified as a weak inhibitor of FAAH. Quantitative data on its inhibitory potency is limited in publicly available literature. However, existing research provides a valuable starting point for understanding its interaction with the enzyme.

CompoundTarget EnzymeConcentration% InhibitionIC50KiReference
This compound (OlAla) FAAH10 µM~40%Not ReportedNot Reported[1]
N-Oleoylglycine (OlGly)FAAH--8.65 µMNot Reported[1]
URB597 (Control)FAAH--4.6 nMNot Reported[1]

Note: The provided data for this compound indicates its capacity to inhibit FAAH, although it is less potent than established FAAH inhibitors like URB597. Further research is required to determine a precise IC50 and Ki value.

Experimental Protocols

The following is a detailed methodology for an in vitro fluorometric assay to determine the inhibitory activity of this compound on FAAH. This protocol is adapted from established methods for assessing FAAH inhibition.[2][3][4]

In Vitro Fluorometric FAAH Inhibition Assay

Principle: This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). The cleavage of AAMCA by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected spectrophotometrically. The presence of an inhibitor, such as this compound, will reduce the rate of AMC production, and the degree of inhibition can be quantified.[2][5]

Materials and Reagents:

  • Recombinant human or rat FAAH[4]

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[4]

  • FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or AMC arachidonoyl amide[4][5]

  • This compound (Test Compound)

  • Positive Control Inhibitor (e.g., JZL 195 or URB597)[4]

  • Solvent for compounds (e.g., DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorometric plate reader with excitation at 340-360 nm and emission at 450-465 nm[4]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the this compound stock solution in FAAH Assay Buffer to achieve a range of desired test concentrations.

    • Prepare a working solution of the FAAH substrate in the appropriate solvent as recommended by the supplier.

    • Dilute the recombinant FAAH enzyme in FAAH Assay Buffer to the desired working concentration. Keep the enzyme on ice.[4]

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Control): Add FAAH Assay Buffer, diluted FAAH enzyme, and the same volume of solvent used for the test compound.[4]

    • Inhibitor Wells: Add FAAH Assay Buffer, diluted FAAH enzyme, and the desired concentration of this compound.

    • Background Wells: Add FAAH Assay Buffer and solvent, without the FAAH enzyme, to measure background fluorescence.[4]

    • It is recommended to perform all measurements in triplicate.

  • Pre-incubation:

    • Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[4]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.[4]

  • Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Monitor the increase in fluorescence over time (kinetic mode) with excitation at 340-360 nm and emission at 450-465 nm.[4] Readings can be taken every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence units per minute) for each well.

    • Subtract the rate of the background wells from the rates of the control and inhibitor wells.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of Inhibitor Well / Rate of Control Well))

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of FAAH activity).

Signaling Pathways and Experimental Workflows

The interaction of this compound with FAAH initiates a cascade of downstream signaling events. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.

Signaling Pathway of FAAH Inhibition by this compound

FAAH_Inhibition_Signaling OlAla This compound FAAH FAAH OlAla->FAAH Inhibition Anandamide Anandamide (AEA) & other N-acylethanolamines FAAH->Anandamide Degradation CB1R CB1 Receptor Anandamide->CB1R Activation PPARa PPARα Anandamide->PPARa Activation Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) CB1R->Signaling Gene Gene Transcription (related to inflammation, metabolism) PPARa->Gene Effects Cellular Effects (Analgesia, Anti-inflammatory, Neuroprotection) Signaling->Effects Gene->Effects FAAH_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents (FAAH, Substrate, this compound) Start->PrepareReagents SetupPlate Set up 96-well Plate (Control, Inhibitor, Background) PrepareReagents->SetupPlate Preincubation Pre-incubate at 37°C SetupPlate->Preincubation AddSubstrate Add FAAH Substrate Preincubation->AddSubstrate MeasureFluorescence Measure Fluorescence (Kinetic) AddSubstrate->MeasureFluorescence AnalyzeData Analyze Data (Calculate % Inhibition, IC50) MeasureFluorescence->AnalyzeData End End AnalyzeData->End

References

N-Oleoyl Alanine in Neurological Disorders: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, structurally similar to the endocannabinoid anandamide (B1667382). It has emerged as a molecule of interest in neuroscience research due to its enhanced stability compared to its analog, N-Oleoylglycine (OlGly).[1] This technical guide provides a comprehensive overview of the current state of knowledge on OlAla, focusing on its core mechanisms of action, its demonstrated effects in preclinical models of neurological and psychiatric conditions, and potential avenues for future research in neurodegenerative diseases. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders.

Core Mechanisms of Action

N-Oleoyl alanine exerts its biological effects primarily through two key mechanisms:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : OlAla is a weak inhibitor of FAAH, the primary enzyme responsible for the degradation of anandamide and other fatty acid amides.[2] By inhibiting FAAH, OlAla can increase the endogenous levels of these signaling lipids, thereby potentiating their effects.

  • Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) : OlAla is an agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[3] Activation of PPARα has been linked to neuroprotective and anti-inflammatory effects.

Some studies also suggest the involvement of the cannabinoid 1 (CB1) receptor in the effects of OlAla, likely as a downstream consequence of increased anandamide levels due to FAAH inhibition.[3]

Signaling Pathways

The signaling pathways activated by this compound are multifaceted, involving both direct receptor activation and indirect modulation of other signaling systems.

N-Oleoyl_alanine_Signaling_Pathways This compound Signaling Pathways OlAla This compound (OlAla) FAAH FAAH Inhibition OlAla->FAAH inhibits PPARa PPARα Activation OlAla->PPARa activates Anandamide ↑ Endogenous Anandamide FAAH->Anandamide leads to CB1R CB1 Receptor Activation Anandamide->CB1R activates NeuroModulation Neuromodulation (e.g., substance withdrawal) CB1R->NeuroModulation AntiInflammatory Anti-inflammatory Effects PPARa->AntiInflammatory GeneTranscription Gene Transcription (Lipid Metabolism, Inflammation) PPARa->GeneTranscription AntiInflammatory->NeuroModulation

Figure 1: this compound signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Opioid Withdrawal

Model Species Administration Route Dose (mg/kg) Effect Reference
Acute naloxone-precipitated morphine withdrawal (Conditioned Place Aversion)RatOral20Reduced establishment of conditioned place aversion[1]
Chronic heroin withdrawal (somatic signs)RatOral5Reduced abdominal contractions and diarrhea[1]
Acute naloxone-precipitated morphine withdrawal (somatic and aversive effects)RatIntraperitoneal1 and 5Interfered with somatic and aversive effects[3]

Table 2: Effects of this compound on Nicotine (B1678760) Withdrawal and Reward

Model Species Administration Route Dose (mg/kg) Effect Reference
Nicotine-induced Conditioned Place Preference (CPP)MouseIntraperitoneal30Prevented nicotine-induced CPP[4]
Spontaneous nicotine withdrawal (somatic signs)MouseIntraperitoneal30, 60Attenuated somatic withdrawal signs[4]
Spontaneous nicotine withdrawal (affective signs - light/dark box)MouseIntraperitoneal30, 60Reduced anxiety-like behavior[4]

Table 3: Effects of this compound on Alcohol Self-Administration

Model Species Administration Route Dose (mg/kg) Effect Reference
Intermittent alcohol consumptionMouseIntraperitoneal60Significantly reduced alcohol intake and preference[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vivo Experimental Protocols

1. Conditioned Place Preference (CPP) for Nicotine Reward

  • Apparatus: A three-chamber CPP apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

  • Procedure:

    • Habituation (Day 1): Mice are allowed to freely explore all three chambers for 15 minutes.

    • Conditioning (Days 2-4): Mice receive twice-daily conditioning sessions. In the morning, they receive an intraperitoneal (i.p.) injection of this compound (5, 15, or 30 mg/kg) or vehicle, followed 15 minutes later by a subcutaneous (s.c.) injection of nicotine (0.5 mg/kg) and are confined to one of the conditioning chambers for 20 minutes. In the afternoon, they receive a vehicle injection and are confined to the alternate chamber.

    • Test (Day 5): Mice are placed in the central chamber with free access to both conditioning chambers for 20 minutes, and the time spent in each chamber is recorded.

  • Diagram:

Nicotine_CPP_Workflow Nicotine Conditioned Place Preference Workflow Day1 Day 1: Habituation (Free exploration) Day2_4 Days 2-4: Conditioning (Twice daily) Day1->Day2_4 Morning Morning Session: OlAla/Vehicle (i.p.) -> Nicotine (s.c.) -> Confinement Day2_4->Morning Afternoon Afternoon Session: Vehicle -> Confinement (alternate chamber) Day2_4->Afternoon Day5 Day 5: Test (Drug-free, free exploration) Morning->Day5 Afternoon->Day5 Analysis Analysis: Time spent in each chamber Day5->Analysis

Figure 2: Workflow for Nicotine CPP experiment.

2. Morphine Withdrawal Model

  • Induction of Withdrawal:

    • Acute: A single high dose of morphine followed by naloxone (B1662785) administration.[1]

    • Chronic: Escalating doses of morphine over several days or continuous infusion via osmotic minipumps, followed by spontaneous or naloxone-precipitated withdrawal.[6]

  • Behavioral Assessment:

    • Somatic Signs: Observation and scoring of behaviors such as abdominal contractions, diarrhea, ptosis, teeth chattering, and wet dog shakes.[1]

    • Affective Signs (Conditioned Place Aversion): A CPP paradigm where pairing of a specific environment with naloxone-precipitated withdrawal leads to avoidance of that environment.[1]

  • Drug Administration: this compound or vehicle is typically administered prior to the precipitation of withdrawal.[1]

3. Alcohol Self-Administration

  • Model: Two-bottle choice intermittent access model.

  • Procedure:

    • Mice are individually housed and given access to two bottles, one containing water and the other an ethanol (B145695) solution.

    • The ethanol concentration is gradually increased over time.

    • This compound (60 mg/kg, i.p.) or vehicle is administered before the alcohol access period.

    • Fluid consumption from both bottles is measured to determine alcohol intake and preference.[5]

In Vitro Experimental Protocols

1. FAAH Inhibition Assay (Fluorescence-based)

  • Principle: This assay measures the hydrolysis of a fluorogenic substrate by FAAH. Inhibition of FAAH results in a decreased fluorescent signal.

  • Materials:

    • Recombinant FAAH enzyme

    • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

    • Assay buffer (e.g., Tris-HCl with EDTA)

    • This compound and a known FAAH inhibitor (positive control)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Add assay buffer, FAAH enzyme, and varying concentrations of this compound or control inhibitor to the wells of the microplate.

    • Pre-incubate the plate.

    • Initiate the reaction by adding the FAAH substrate.

    • Measure the fluorescence kinetically or at a fixed endpoint.

    • Calculate the percent inhibition and determine the IC50 value.[7]

2. PPARα Reporter Assay (Luciferase-based)

  • Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of a PPARα-responsive promoter. Activation of PPARα by a ligand like OlAla leads to increased luciferase expression and light emission.

  • Materials:

    • A cell line engineered to express human PPARα and a PPRE-luciferase reporter construct (e.g., HepG2).

    • Cell culture medium and reagents.

    • This compound and a known PPARα agonist (positive control) and antagonist.

    • Luciferase assay reagent.

    • 96-well white, clear-bottom microplate.

    • Luminometer.

  • Procedure:

    • Seed the reporter cells in the 96-well plate.

    • Treat the cells with varying concentrations of this compound or control compounds.

    • Incubate for 18-24 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence.

    • Calculate the fold activation and determine the EC50 value.[4]

PPARa_Reporter_Assay_Workflow PPARα Luciferase Reporter Assay Workflow Seed_Cells Seed PPARα reporter cells in 96-well plate Treat_Cells Treat cells with This compound or controls Seed_Cells->Treat_Cells Incubate Incubate for 18-24 hours Treat_Cells->Incubate Lyse_Cells Lyse cells and add luciferase reagent Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence

Figure 3: Workflow for PPARα reporter assay.

Potential Applications in Neurological Disorders: A Forward Look

While the current body of research on this compound has primarily focused on its role in substance use disorders, its known mechanisms of action suggest potential therapeutic applications in a broader range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. However, it is crucial to emphasize that direct experimental evidence for the efficacy of OlAla in these specific diseases is currently lacking. The following sections outline potential research directions based on its established biological activities.

Alzheimer's Disease

Potential Rationale: Neuroinflammation and oxidative stress are key pathological features of Alzheimer's disease. The anti-inflammatory properties of OlAla, mediated through PPARα activation, could be beneficial in mitigating these processes.

Proposed In Vitro Model:

  • Model: Primary neuronal cultures or human iPSC-derived neurons treated with amyloid-beta (Aβ) oligomers to induce neurotoxicity.[1]

  • Experimental Outline:

    • Culture neurons and treat with varying concentrations of this compound.

    • Expose the cultures to Aβ oligomers.

    • Assess neuronal viability (e.g., MTT assay), oxidative stress (e.g., ROS measurement), and inflammatory markers (e.g., cytokine levels).

Parkinson's Disease

Potential Rationale: Neuroinflammation and mitochondrial dysfunction contribute to the degeneration of dopaminergic neurons in Parkinson's disease. OlAla's potential to modulate inflammation could be neuroprotective.

Proposed In Vitro Model:

  • Model: SH-SY5Y neuroblastoma cells or primary dopaminergic neurons treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ to model Parkinson's pathology.

  • Experimental Outline:

    • Culture the cells and pre-treat with this compound.

    • Induce neurotoxicity with 6-OHDA or MPP+.

    • Evaluate cell survival, mitochondrial function (e.g., mitochondrial membrane potential), and levels of α-synuclein aggregation.

Multiple Sclerosis

Potential Rationale: Multiple sclerosis is an autoimmune demyelinating disease. The anti-inflammatory effects of OlAla could potentially reduce the inflammatory attack on myelin. Furthermore, PPARα activation has been implicated in promoting oligodendrocyte differentiation and myelination.

Proposed In Vitro Model:

  • Model: Primary oligodendrocyte precursor cell (OPC) cultures.

  • Experimental Outline:

    • Isolate and culture OPCs.

    • Treat the cultures with this compound.

    • Assess OPC differentiation into mature, myelinating oligodendrocytes by immunostaining for markers such as myelin basic protein (MBP).

    • Investigate the effect of OlAla on OPC survival and proliferation in the presence of inflammatory cytokines.

Conclusion and Future Directions

This compound is a promising endogenous lipid with demonstrated efficacy in preclinical models of substance withdrawal. Its mechanisms of action, involving FAAH inhibition and PPARα activation, provide a strong rationale for its therapeutic potential. While current research is concentrated on addiction, the anti-inflammatory and neuromodulatory properties of OlAla warrant investigation in a wider range of neurological disorders. The experimental frameworks outlined in this guide offer starting points for exploring the potential of this compound in Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Future research should focus on validating these potential applications through rigorous in vitro and in vivo studies, further elucidating its downstream signaling pathways, and optimizing its pharmacokinetic and pharmacodynamic properties for potential clinical translation.

References

Methodological & Application

Application Note: Quantification of N-Oleoyl Alanine in Biological Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid-signaling molecules involved in diverse physiological processes, including inflammation, pain perception, and energy homeostasis.[1][2] N-Oleoyl alanine (B10760859) (OlAla), a member of this family, has garnered significant interest for its potential therapeutic applications, showing promise in modulating the rewarding effects of drugs of abuse and alleviating withdrawal symptoms in preclinical models.[3][4] Accurate quantification of OlAla in biological matrices is crucial for pharmacokinetic studies and for understanding its role in various disease states.

This application note provides a detailed, robust, and reliable method for the extraction and quantification of N-Oleoyl alanine from plasma and brain tissue using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][3]

Principle of the Method

This method employs a liquid-liquid extraction procedure to isolate this compound and an internal standard (ISTD) from the biological matrix. The extract is then injected into an HPLC system for chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a tandem mass spectrometer operating in negative ionization mode with Multiple Reaction Monitoring (MRM). The MRM transition is specific for this compound, providing high selectivity and sensitivity for accurate quantification.[1]

Experimental Protocols

Materials and Reagents
  • This compound (OlAla) standard (CAS 745733-78-2)[5]

  • Arachidonoyl glycine-d8 (AraGly-d8) as Internal Standard (ISTD)[1]

  • HPLC-grade Chloroform, Methanol, and Water

  • Ammonium Acetate

  • Hydrochloric Acid (HCl), 1 N

  • Sodium Chloride (NaCl), 0.73% w/v

  • Phenylmethylsulfonyl fluoride (B91410) (PMSF), 2 mM in methanol

  • Ethanol for stock solutions

  • Biological matrices: whole brain tissue, plasma

Standard and Sample Preparation

2.1. Preparation of Stock and Calibration Standards

  • Prepare a primary stock solution of this compound in ethanol.

  • Prepare an eight-point calibration curve by serially diluting the stock solution. The recommended calibration range for OlAla is 0.1–50 pmol.[1]

  • Prepare calibrators by adding 50 μL of the ethanolic stock solutions to 150 μL of deionized water.[1]

  • Prepare a stock solution of the internal standard, AraGly-d8.

2.2. Sample Preparation from Brain Tissue

  • Weigh the whole brain tissue and homogenize it in 1,400 μL of 2:1 chloroform:methanol containing 2 mM PMSF using a bead ruptor.[1]

  • To the homogenate, add 50 μL of 1 N HCl, 150 μL of deionized water, and 300 μL of 0.73% w/v sodium chloride.[1]

  • Add a known amount (e.g., 50 pmol) of the AraGly-d8 internal standard.[1]

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the layers.

  • Carefully transfer the lower organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for HPLC-MS/MS analysis.

2.3. Sample Preparation from Plasma

  • Transfer a 25 μL aliquot of the plasma sample to a tube.[1]

  • Add 1,400 μL of 2:1 chloroform:methanol with 2 mM PMSF, 50 μL of 1 N HCl, 150 μL of deionized water, and 300 μL of 0.73% sodium chloride.[1]

  • Add a known amount (e.g., 50 pmol) of the AraGly-d8 internal standard.[1]

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the layers.

  • Transfer the lower organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

HPLC-MS/MS Instrumentation and Conditions

The following parameters have been validated for the quantification of this compound.[1]

3.1. HPLC Method

ParameterSetting
HPLC System Sciex ExionLC 2.0 or equivalent[1]
Column Zorbax XDB C18 (4.6 × 75 mm, 3.5 μm)[1]
Column Oven Temp. 40 °C[1]
Mobile Phase A Water with 13 mM Ammonium Acetate[1]
Mobile Phase B Acetonitrile/Methanol (user-defined ratio)
Gradient A suitable gradient to separate OlAla from matrix components. A hold at 50% B for 2.5 minutes has been reported as part of a 15-minute total run time.[1]
Flow Rate User-defined (e.g., 0.5 - 1.0 mL/min)
Injection Volume 4 μL[1]

3.2. MS/MS Method

ParameterSetting
MS System Sciex 6500 QTRAP or equivalent[1]
Ion Source IonDrive Turbo V with TurbolonSpray[1]
Ionization Mode Negative Ion Electrospray (ESI-)[1]
Source Temp. 700 °C[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]

MRM Transitions and Parameters [1]

AnalyteQ1 (m/z)Q3 (m/z)Depolarization Potential (DP)Collision Energy (CE)
This compound (OlAla) 35288-170 V-25 eV
AraGly-d8 (ISTD) 36874-93 V-25 eV

Visualizations

Biosynthesis of this compound

N-acyl amino acids are formed through the condensation of a fatty acid (like oleic acid, often as its coenzyme A derivative) and an amino acid.[2]

cluster_reactants Reactants cluster_products Product Oleoyl_CoA Oleoyl-CoA enzyme NAAA Synthase (e.g., Cytochrome c) Oleoyl_CoA->enzyme Alanine L-Alanine Alanine->enzyme OlAla This compound enzyme->OlAla

Fig 1. Biosynthesis pathway of this compound.
Experimental Workflow

The overall workflow from sample collection to final data analysis is depicted below.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing arrow arrow A 1. Sample Collection (Brain or Plasma) B 2. Homogenization & ISTD Spiking A->B C 3. Liquid-Liquid Extraction (Chloroform:Methanol) B->C D 4. Evaporation & Reconstitution C->D E 5. HPLC Separation (C18 Column) D->E F 6. MS/MS Detection (Negative MRM Mode) E->F G 7. Peak Integration & Calibration F->G H 8. Concentration Calculation G->H

Fig 2. Workflow for this compound quantification.

Quantitative Data and Method Performance

This method is reliable and robust, with recovery for low-level analytes exceeding 90% and assay bias and precision determined to be within ±20%.[1][3]

Table 1: this compound Concentrations in Mouse Tissues [1]

TissueConditionConcentration (Mean ± SD)
Brain Endogenous (Vehicle)1.6 ± 1.4 pmol/g
Brain 20 min post-injection (60 mg/kg)379 ± 100 pmol/g
Plasma Endogenous (Vehicle)Below Limit of Quantification (LOQ)
Plasma 20 min post-injection (60 mg/kg)8,400 ± 3,500 pmol/mL

Table 2: Method Validation Parameters [1]

ParameterValue
Calibration Curve Range 0.1 - 50 pmol
Recovery > 90%
Bias and Precision Within ± 20%
Internal Standard Arachidonoyl glycine-d8 (AraGly-d8)

Conclusion

The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in both brain and plasma samples.[1] This procedure is well-suited for pharmacokinetic research, drug development studies, and fundamental biological investigations into the role of this compound. The high recovery and excellent precision ensure reliable and accurate results for researchers.[3]

References

Developing an In Vitro Assay for N-Oleoyl Alanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl alanine (B10760859) is an endogenous N-acyl amide that has garnered increasing interest within the scientific community. Structurally similar to other bioactive lipid signaling molecules such as oleoylethanolamide (OEA) and N-oleoyl glycine (B1666218), N-Oleoyl alanine is implicated in a variety of physiological processes. Its potential roles in neuromodulation, energy homeostasis, and inflammation make it a compelling target for drug discovery and development. These application notes provide a comprehensive guide to developing and implementing in vitro assays to characterize the biological activity of this compound and to screen for potential therapeutic modulators of its signaling pathways.

Target Audience

This document is intended for researchers, scientists, and drug development professionals who are involved in the study of lipid signaling, metabolic disorders, neuropharmacology, and inflammatory processes. A basic understanding of cell culture, biochemical assays, and data analysis is assumed.

Potential Signaling Pathways and Molecular Targets

Based on the activities of structurally related N-acyl amides, the primary molecular targets for this compound are hypothesized to include:

  • Peroxisome Proliferator-Activated Receptor alpha (PPARα): A nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARα is a key mechanism for the therapeutic effects of fibrate drugs.

  • Fatty Acid Amide Hydrolase (FAAH): An integral membrane enzyme responsible for the degradation of several bioactive fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH potentiates the signaling of its substrates.

  • G-Protein Coupled Receptors (GPCRs): Certain N-acyl amides have been shown to interact with orphan GPCRs, suggesting that this compound may also act as a ligand for one or more of these receptors.

The following protocols are designed to investigate the interaction of this compound with these potential targets and to characterize its downstream functional effects.

Data Presentation

The following tables summarize key quantitative data for reference compounds and related N-acyl amides to provide context for the expected outcomes of the described assays.

Table 1: FAAH Inhibition Data for Reference Compounds and Analogs

CompoundTargetAssay TypeIC₅₀ / KᵢOrganism/Source
URB597 (Control Inhibitor) FAAHFluorometricIC₅₀: 4.6 nM[1][2]Human Liver / Rat Brain
N-Oleoyl glycine (Analog) FAAHRadiometricIC₅₀: 8.65 µM[3]Mouse Brain
OL-135 (Reversible Inhibitor) FAAHFluorometricKᵢ: 4.7 nM[4]Rat Brain

Table 2: PPARα Activation Data for Reference Compounds and Analogs

CompoundTargetAssay TypeEC₅₀Organism/Source
GW7647 (Control Agonist) PPARαReporter Gene6 nM[5][6][7][8]Human
Oleoylethanolamide (OEA) (Analog) PPARαTransactivation120 nM[9][10]Mouse
This compound PPARα-To be determined-

Experimental Protocols

Herein, we provide detailed methodologies for a suite of in vitro assays to characterize this compound.

Protocol 1: Competitive Ligand Binding Assay for PPARα

This protocol describes a fluorescence polarization (FP) based competitive binding assay to determine the affinity of this compound for the PPARα ligand-binding domain.

Principle:

A fluorescently labeled PPARα ligand (tracer) binds to the PPARα protein, resulting in a high fluorescence polarization value due to the slower tumbling of the large protein-tracer complex. Unlabeled ligands, such as this compound, compete with the tracer for binding to PPARα. This competition leads to the displacement of the tracer, which then tumbles more rapidly in solution, causing a decrease in the fluorescence polarization signal. The IC₅₀ value, the concentration of the competing ligand that displaces 50% of the tracer, can be determined and is indicative of the ligand's binding affinity.[11]

Materials:

  • Recombinant human PPARα ligand-binding domain (LBD)

  • Fluorescently labeled PPARα ligand (e.g., Fluormone™ Pan-PPAR Green)

  • This compound

  • GW7647 (positive control agonist)

  • Assay buffer (e.g., 50 mM Tris, pH 7.4, 50 mM KCl, 1 mM DTT)

  • DMSO

  • Black, low-volume 384-well assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and GW7647 in DMSO.

    • Perform serial dilutions of the compounds in DMSO to create a concentration range for the assay.

    • Prepare a working solution of the fluorescent tracer in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add a small volume of the serially diluted this compound, GW7647, or DMSO (vehicle control) to the appropriate wells.

    • Prepare a master mix of PPARα-LBD and the fluorescent tracer in the assay buffer. The final concentrations should be optimized, but a starting point could be in the low nanomolar range for both.

    • Add the PPARα/tracer master mix to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for this compound and the control compound.

Protocol 2: In Vitro FAAH Inhibition Assay

This protocol details a fluorometric assay to measure the inhibitory activity of this compound on Fatty Acid Amide Hydrolase (FAAH).

Principle:

This assay utilizes a non-fluorescent substrate that, when hydrolyzed by FAAH, releases a highly fluorescent product. The rate of the increase in fluorescence is directly proportional to the FAAH activity. In the presence of an inhibitor like this compound, the rate of substrate hydrolysis decreases, leading to a reduced fluorescence signal. The IC₅₀ value can be determined by measuring the fluorescence at different concentrations of the inhibitor.[1][10][12][13]

Materials:

  • Recombinant human or rat FAAH enzyme (or microsomal preparations)

  • FAAH fluorometric substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • This compound

  • URB597 (positive control inhibitor)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • DMSO

  • Black, 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of this compound and URB597 in DMSO.

    • Perform serial dilutions of the compounds in assay buffer.

  • Assay Setup:

    • Add the serially diluted this compound, URB597, or buffer (vehicle control) to the wells of a 96-well plate.

    • Add the FAAH enzyme preparation to all wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the FAAH substrate to all wells.

  • Measurement:

    • Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C using an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: PPARα Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate PPARα and induce the expression of a reporter gene.

Principle:

Cells are transiently or stably transfected with two plasmids: one expressing the human PPARα and another containing a luciferase reporter gene under the control of a PPARα-responsive promoter element (PPRE). When a PPARα agonist like this compound binds to and activates the receptor, the PPARα/RXRα heterodimer binds to the PPRE, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of PPARα activation.[14][15][16][17][18]

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • PPARα expression vector

  • PPRE-luciferase reporter vector

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • GW7647 (positive control agonist)

  • Luciferase assay system

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells in a 96-well plate.

    • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of this compound, GW7647, or vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the fold induction of luciferase activity against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 4: In Vitro Anti-Inflammatory Assay (Nitric Oxide Measurement)

This protocol assesses the potential anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle:

Macrophages, when activated by inflammatory stimuli like LPS, produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. The concentration of NO can be indirectly measured by quantifying its stable breakdown product, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates an anti-inflammatory effect.[19][20][21][22][23]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound, dexamethasone, or vehicle for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Perform the Griess assay according to the manufacturer's instructions to measure the nitrite concentration.

  • Cell Viability Assay:

    • Perform a cell viability assay (e.g., MTT or resazurin) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the concentration and determine the IC₅₀ value.

Protocol 5: In Vitro Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes or C2C12 myotubes, using a fluorescent glucose analog.

Principle:

The fluorescent glucose analog, 2-NBDG, is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated and trapped, leading to an accumulation of fluorescence. The intensity of the fluorescence is proportional to the rate of glucose uptake. This allows for the quantification of glucose transport in response to stimuli like insulin (B600854) or test compounds such as this compound.[3][7]

Materials:

  • 3T3-L1 adipocytes or C2C12 myotubes

  • Cell culture and differentiation media

  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

  • This compound

  • Insulin (positive control)

  • Glucose-free culture medium

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Differentiation:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes or C2C12 myoblasts into myotubes.

  • Pre-incubation and Treatment:

    • Starve the cells in glucose-free medium for a defined period.

    • Treat the cells with different concentrations of this compound, insulin, or vehicle for a specified time.

  • 2-NBDG Incubation:

    • Add 2-NBDG to the wells and incubate for a short period (e.g., 30-60 minutes).

  • Washing:

    • Remove the 2-NBDG containing medium and wash the cells with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or by flow cytometry.

  • Data Analysis:

    • Quantify the fluorescence intensity for each treatment condition.

    • Express the results as a fold change in glucose uptake relative to the vehicle control.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro characterization of this compound.

PPAR_alpha_activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N-Oleoyl_alanine_ext This compound N-Oleoyl_alanine_int This compound N-Oleoyl_alanine_ext->N-Oleoyl_alanine_int Cellular Uptake PPARa PPARα N-Oleoyl_alanine_int->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins involved in Lipid Metabolism mRNA->Proteins Translation

Caption: PPARα signaling pathway activation by this compound.

FAAH_Inhibition_Workflow Start Start: Prepare Reagents Add_Inhibitor Add this compound (or control) to wells Start->Add_Inhibitor Add_FAAH Add FAAH Enzyme Add_Inhibitor->Add_FAAH Pre_incubation Pre-incubate Add_FAAH->Pre_incubation Add_Substrate Add Fluorometric Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Inhibition and determine IC₅₀ Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the FAAH inhibition assay.

Anti_Inflammatory_Assay_Workflow Seed_Cells Seed RAW 264.7 Cells Pre_treat Pre-treat with This compound Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Griess_Assay Perform Griess Assay (Measure Nitrite) Collect_Supernatant->Griess_Assay Analyze Analyze Data Griess_Assay->Analyze Viability_Assay->Analyze

Caption: Workflow for the in vitro anti-inflammatory (NO) assay.

References

N-Oleoyl Alanine Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of N-Oleoyl alanine (B10760859) (OlAla) in various animal models. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the proposed signaling pathways. N-Oleoyl alanine, an endogenous N-acyl amino acid, has garnered significant interest for its potential therapeutic applications, particularly in the fields of addiction medicine, anti-inflammatory research, and metabolic disorders.

Applications in Animal Models

This compound has been primarily investigated for its efficacy in attenuating behaviors associated with substance abuse in rodent models. Emerging evidence also suggests potential roles in modulating inflammatory responses and metabolic processes.

Addiction and Reward-Seeking Behavior

OlAla has shown promise in reducing the rewarding and withdrawal effects of several substances of abuse.

  • Opioid Withdrawal: Oral and intraperitoneal administration of OlAla has been demonstrated to block the affective and somatic symptoms of opioid withdrawal in rats.[1]

  • Alcohol Consumption: Systemic administration of OlAla has been found to significantly reduce alcohol intake and preference in mice.[2][3][4][5]

  • Nicotine (B1678760) Reward and Withdrawal: OlAla prevents nicotine-induced conditioned place preference (CPP) and attenuates somatic and affective signs of nicotine withdrawal in mice.[6]

Anti-Inflammatory Effects

While direct in-vivo studies on the anti-inflammatory effects of this compound are limited, its structural analogs and proposed mechanisms of action suggest a potential role in modulating inflammation. N-acyl amides, the class of molecules to which OlAla belongs, have been shown to possess anti-inflammatory properties. The proposed mechanisms involve the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and inhibition of Fatty Acid Amide Hydrolase (FAAH), both of which can influence inflammatory pathways such as the NF-κB signaling cascade.[7][8][9]

Metabolic Disorders

The role of this compound in metabolic disorders is an emerging area of research. PPARα, a primary target of OlAla, is a key regulator of lipid metabolism and glucose homeostasis.[10][11] Therefore, it is hypothesized that OlAla may exert beneficial effects in animal models of metabolic syndrome, such as diet-induced obesity and type 2 diabetes.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies involving this compound administration.

Table 1: Effective Doses of this compound in Addiction Models

Animal ModelSubstance of AbuseAdministration RouteEffective Dose RangeObserved EffectReference
RatMorphine (withdrawal)Oral Gavage5 - 20 mg/kgAttenuation of withdrawal-induced conditioned place preference and somatic withdrawal signs.[1]
MouseAlcoholIntraperitoneal (i.p.)60 mg/kgReduction in alcohol intake and preference.[2][3][4][5]
MouseNicotineIntraperitoneal (i.p.)5 - 30 mg/kgPrevention of nicotine-induced conditioned place preference.[6]
MouseNicotine (withdrawal)Intraperitoneal (i.p.)60 mg/kgAttenuation of somatic and affective withdrawal signs.[6]

Table 2: Pharmacokinetic Data of this compound in Mice

Administration RouteDoseTime PointBrain Concentration (pmol/g)Plasma Concentration (pmol/mL)Reference
Intraperitoneal (i.p.)60 mg/kg20 min379 ± 1008,400 ± 3,500[6]
Intraperitoneal (i.p.)60 mg/kg60 minNot ReportedNot Reported[6]
Intraperitoneal (i.p.)60 mg/kg120 minNot ReportedNot Reported[6]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature and proposed protocols for investigating the anti-inflammatory and metabolic effects of this compound.

Conditioned Place Preference (CPP) for Nicotine Reward

This protocol is adapted from studies investigating the effect of OlAla on the rewarding properties of nicotine in mice.[6]

Materials:

  • This compound

  • Vehicle (e.g., 1:1:18 ratio of ethanol (B145695):Tween 80:saline)

  • Nicotine hydrogen tartrate

  • Saline

  • Three-chamber CPP apparatus

  • Male or female ICR mice

Procedure:

  • Habituation (Day 1): Allow mice to freely explore all three chambers of the CPP apparatus for a 15-minute session. Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-4):

    • Drug Pairing: On alternating days, administer OlAla (5, 15, or 30 mg/kg, i.p.) or vehicle 15 minutes prior to a subcutaneous (s.c.) injection of nicotine (0.5 mg/kg). Immediately place the mouse in the drug-paired chamber for 30 minutes.

    • Saline Pairing: On the other days, administer vehicle (i.p.) 15 minutes prior to a saline (s.c.) injection. Immediately place the mouse in the saline-paired chamber for 30 minutes.

  • Test (Day 5): Administer vehicle to all mice. Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. Compare the preference scores between the OlAla-treated and vehicle-treated groups.

Alcohol Self-Administration in Mice

This protocol is based on studies evaluating the effect of OlAla on alcohol consumption and preference.[2][3][4][5]

Materials:

  • This compound

  • Vehicle

  • Ethanol (20% v/v in water)

  • Water

  • Two-bottle choice cages

  • Male C57BL/6J mice

Procedure:

  • Acclimation: House mice individually in two-bottle choice cages.

  • Induction of Alcohol Consumption: Provide mice with intermittent access to one bottle of 20% ethanol and one bottle of water for 24-hour sessions, three times a week.

  • Treatment: Once stable alcohol consumption is established, administer OlAla (60 mg/kg, i.p.) or vehicle 30 minutes prior to the start of each alcohol access session.

  • Measurement: Measure the volume of ethanol and water consumed during each 24-hour session. Calculate alcohol preference as the ratio of ethanol consumed to total fluid consumed.

  • Data Analysis: Compare alcohol consumption and preference between the OlAla-treated and vehicle-treated groups over the treatment period.

Proposed Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a proposed protocol to evaluate the anti-inflammatory effects of OlAla, based on a standard model of acute inflammation.[1][12][13][14][15]

Materials:

  • This compound

  • Vehicle

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Male Wistar rats (180-220 g)

Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment: Administer OlAla (e.g., 5, 20, 60 mg/kg, i.p. or oral gavage) or vehicle 30-60 minutes prior to carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

  • (Optional) Biomarker Analysis: At the end of the experiment, collect blood and paw tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators.[16][17][18][19]

Proposed Protocol: High-Fat Diet-Induced Metabolic Syndrome in Mice (Metabolic Disorders)

This is a proposed protocol to investigate the effects of OlAla on metabolic parameters in a diet-induced obesity model.[20][21][22][23][24]

Materials:

  • This compound

  • Vehicle

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Male C57BL/6J mice

  • Glucometer

  • Kits for measuring plasma insulin (B600854), triglycerides, and cholesterol

Procedure:

  • Induction of Metabolic Syndrome: Feed mice a HFD for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group should be fed a standard chow diet.

  • Treatment: After the induction period, administer OlAla (e.g., 20, 60 mg/kg, daily via oral gavage) or vehicle for 4-6 weeks while maintaining the respective diets.

  • Monitoring: Monitor body weight and food intake weekly.

  • Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at the end of the treatment period to assess glucose metabolism and insulin sensitivity.

  • Biochemical Analysis: At the end of the study, collect blood samples to measure fasting blood glucose, plasma insulin, triglycerides, and total cholesterol levels.

  • Data Analysis: Compare the metabolic parameters between the OlAla-treated and vehicle-treated HFD groups.

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its effects through multiple signaling pathways, primarily involving the endocannabinoid system and PPARα.

Interaction with the Endocannabinoid System

OlAla is structurally similar to the endocannabinoid anandamide (B1667382) and is known to be an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[7][8][25][26][27] By inhibiting FAAH, OlAla can increase the endogenous levels of anandamide, thereby potentiating the activation of cannabinoid receptors (CB1 and CB2).

G OlAla This compound FAAH FAAH OlAla->FAAH Inhibits Anandamide Anandamide (endogenous) FAAH->Anandamide Degrades CB1R CB1 Receptor Anandamide->CB1R Activates CB2R CB2 Receptor Anandamide->CB2R Activates NeuronalActivity Modulation of Neuronal Activity CB1R->NeuronalActivity ImmuneResponse Modulation of Immune Response CB2R->ImmuneResponse

This compound and the Endocannabinoid System.
Activation of PPARα Signaling Pathway

This compound is also an agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[10][11][28][29][30] Upon activation by OlAla, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the transcription of genes involved in fatty acid oxidation and a transrepression of pro-inflammatory transcription factors like NF-κB.

G OlAla This compound PPARa PPARα OlAla->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to NFkB NF-κB PPARa_RXR->NFkB Transrepression GeneTranscription Gene Transcription PPRE->GeneTranscription FattyAcidOxidation ↑ Fatty Acid Oxidation GeneTranscription->FattyAcidOxidation Inflammation ↓ Inflammation GeneTranscription->Inflammation

This compound and the PPARα Signaling Pathway.
Experimental Workflow for Investigating OlAla's Effects

The following diagram outlines a general experimental workflow for investigating the effects of this compound in an animal model.

G AnimalModel Select Animal Model (e.g., Mouse, Rat) DoseSelection Dose Range Selection (e.g., 5-60 mg/kg) AnimalModel->DoseSelection Administration Route of Administration (i.p. or Oral Gavage) DoseSelection->Administration Treatment This compound or Vehicle Treatment Administration->Treatment Behavioral Behavioral Assays (e.g., CPP, Self-Admin) Treatment->Behavioral Biochemical Biochemical Assays (e.g., ELISA, Western Blot) Treatment->Biochemical Histological Histological Analysis (e.g., Paw Tissue, Liver) Treatment->Histological DataAnalysis Data Analysis and Interpretation Behavioral->DataAnalysis Biochemical->DataAnalysis Histological->DataAnalysis

General Experimental Workflow.

Conclusion

This compound is a promising endogenous lipid modulator with demonstrated efficacy in preclinical models of addiction. Its mechanisms of action, involving both the endocannabinoid system and PPARα activation, suggest a broader therapeutic potential for inflammatory and metabolic disorders. The protocols and data presented in these application notes provide a foundation for further research into the pharmacological effects and therapeutic applications of this compound. Further studies are warranted to fully elucidate its anti-inflammatory and metabolic effects in relevant animal models.

References

Application Note: Analytical Standards and Protocols for N-Oleoyl Alanine (OlAla)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, belonging to a class of lipid-signaling molecules.[1] Structurally, it consists of an alanine headgroup linked to an oleic acid chain via an amide bond.[2] There is growing interest in OlAla as a potential therapeutic agent for various conditions, including drug dependence, and as a biomarker for certain diseases.[1][3] Studies in rodent models have demonstrated its promise in reducing the rewarding effects of nicotine (B1678760) and alcohol and alleviating withdrawal symptoms.[4][5][6]

This document provides detailed application notes and protocols for the analytical quantification of N-Oleoyl alanine in biological matrices, focusing on a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[1][4]

Physicochemical Properties and Analytical Standards

Accurate quantification begins with a well-characterized analytical standard. This compound is commercially available from suppliers such as Cayman Chemical.[1] Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid[7]
Molecular Formula C₂₁H₃₉NO₃[7][8][9]
Molecular Weight 353.5 g/mol [7][8]
CAS Number 745733-78-2[7][8]
Appearance A solution in ethanol (B145695) (10 mg/ml)[8]
Purity ≥95%[8]
Storage -20°C[8][9]
Stability ≥ 2 years at -20°C[8]
Solubility DMF: 10 mg/ml; DMSO: 30 mg/ml; Ethanol: 50 mg/ml[8]

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A robust and sensitive method for the quantification of this compound in biological samples such as brain tissue and plasma has been developed and validated using HPLC-MS/MS.[1] This method demonstrates high recovery (>90%) and precision (bias within ±20%), overcoming limitations of lower sensitivity and recovery found in broader lipidomic panels.[1][3][4]

Experimental Workflow Diagram

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Brain or Plasma) Homogenize Homogenization (for tissue) Sample->Homogenize Extract Liquid-Liquid Extraction (with Chloroform) Homogenize->Extract Precipitate Protein Precipitation (with Acetone) Extract->Precipitate Dry Evaporation (under Nitrogen) Precipitate->Dry Reconstitute Reconstitution (in Methanol) Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound quantification.

Reagents and Materials
Protocol: Sample Preparation from Brain Tissue

This protocol is adapted from a validated method for analyzing this compound in mouse brain tissue.[1]

  • Homogenization: Weigh the whole brain and homogenize it in 1,400 μL of a 2:1:1 solution of chloroform, methanol, and 50 mM Tris-HCl buffer (pH 8.0) containing PMSF.[1]

  • Internal Standard: Add the internal standard (e.g., AraGly-d₈) to the homogenate.

  • Centrifugation: Vortex the samples and centrifuge for 10 minutes at 3,000 rpm at 4°C.[5]

  • Extraction: Collect the lower organic layer. Re-extract the remaining aqueous layer twice with 0.8 mL of chloroform each time.[5]

  • Drying: Pool the organic layers and evaporate the solvent under a stream of nitrogen.[5]

  • Protein Precipitation: Perform a protein precipitation step by adding 0.1 mL of chloroform and 1 mL of cold acetone.[5]

  • Final Preparation: Evaporate the samples again and reconstitute the residue in 50 μL of methanol for analysis.[5]

Protocol: LC-MS/MS Instrumental Analysis

The following tables summarize the instrumental conditions for the analysis.[1]

Table 2: HPLC Parameters

ParameterSetting
Instrument Sciex ExionLC 2.0 or equivalent
Column Zorbax XDB C18 (4.6 × 75 mm, 3.5 μm)
Column Temperature 40 °C
Mobile Phase A Water with 13 mM ammonium acetate and 1% formic acid
Mobile Phase B Acetonitrile
Flow Rate 1 mL/min
Injection Volume 4 μL
Gradient Start at 50% B, ramp to 100% B over 10 min, hold for 2.4 min, return to 50% B in 0.1 min, hold for 2.5 min
Total Run Time 15 min

Table 3: Mass Spectrometry Parameters

ParameterSetting
Instrument Sciex 6500 QTRAP or equivalent
Ion Source IonDrive Turbo V with TurbolonSpray
Source Temperature 700°C

Quantitative Data

Using the described HPLC-MS/MS method, endogenous and post-administration concentrations of this compound have been quantified in mice.[1]

Table 4: this compound Concentrations in Mouse Tissues

TissueConditionConcentration (Mean ± SD)
Whole Brain Endogenous1.6 ± 1.4 pmol/g
Whole Brain 20 min post-injection (60 mg/kg, i.p.)379 ± 100 pmol/g
Plasma EndogenousBelow Limit of Quantification (LOQ)
Plasma 20 min post-injection (60 mg/kg, i.p.)8,400 ± 3,500 pmol/mL

Data sourced from Karin et al., 2023.[1]

Biological Context and Signaling Pathways

This compound is recognized for its role in modulating the neurobiological processes underlying drug addiction.[5][6] Its mechanism of action involves interaction with key cellular receptors, although the pathways are still under investigation.

Signaling Pathway Diagram

G Proposed Signaling Interactions of this compound cluster_effects Downstream Effects OlAla This compound (OlAla) PPARa PPARα OlAla->PPARa Activates CB1_indirect CB1 Receptor (Indirect via FAAH inhibition) OlAla->CB1_indirect Modulates Nicotine Nicotine Reward Pathway OlAla->Nicotine Attenuates (PPARα-independent) Opioid Opioid Withdrawal Symptoms OlAla->Opioid Reduces PPARa->Opioid Mediates effect CB1_indirect->Opioid Mediates effect

Caption: Proposed signaling interactions of this compound.

This compound has been shown to activate peroxisome proliferator-activated receptor-alpha (PPARα) and inhibit fatty acid amide hydrolase (FAAH) in vitro.[10] Its ability to reduce the signs of morphine withdrawal is dependent on both PPARα and CB₁ receptor signaling pathways.[10] However, its attenuation of nicotine reward appears to occur through a PPARα-independent mechanism, suggesting a distinct mode of action in different contexts of drug dependence.[5]

Conclusion

The analytical methods and standards detailed in this note provide a robust framework for the accurate quantification of this compound in preclinical and clinical research. The validated HPLC-MS/MS protocol offers the sensitivity and reliability required to investigate its pharmacokinetics and role in various physiological and pathological processes. Adherence to these standards is crucial for generating reproducible data and advancing our understanding of this promising lipid mediator.

References

Application Notes and Protocols for the Analysis of N-Acyl Amino Acids by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules involved in a variety of physiological processes, including pain, inflammation, and metabolism.[1] Structurally, they consist of a fatty acid linked to an amino acid via an amide bond.[1] Their chemical similarity to endocannabinoids has spurred significant interest in their therapeutic potential.[1] This document provides detailed application notes and protocols for the analysis of NAAs using liquid chromatography (LC) coupled with mass spectrometry (MS), a powerful technique for their sensitive and specific quantification in biological matrices.

Signaling Pathways of N-Acyl Amino Acids

NAAs exert their biological effects by interacting with various cellular targets, most notably G protein-coupled receptors (GPCRs). A well-studied example is N-arachidonoyl glycine (B1666218) (NAGly), which has been identified as a ligand for the orphan receptor GPR18.[2][3] The activation of GPR18 by NAGly can trigger downstream signaling cascades that modulate cellular functions. The biosynthesis of NAAs is complex and can occur through multiple pathways, including the direct condensation of a fatty acid with an amino acid or the oxidative metabolism of N-acyl ethanolamines like anandamide (B1667382).[2][4] Degradation is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH).[5]

N-Acyl_Amino_Acid_Signaling cluster_biosynthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation Fatty Acid Fatty Acid NAA_Synthase Direct Condensation (e.g., PM20D1) Fatty Acid->NAA_Synthase Amino Acid Amino Acid Amino Acid->NAA_Synthase NAA N-Acyl Amino Acid (e.g., NAGly) NAA_Synthase->NAA GPR18 GPR18 NAA->GPR18 binds FAAH FAAH NAA->FAAH hydrolyzes Anandamide Anandamide Oxidative_Metabolism Oxidative Metabolism Anandamide->Oxidative_Metabolism Oxidative_Metabolism->NAA Downstream_Signaling Downstream Signaling (e.g., MAPK, Akt pathways) GPR18->Downstream_Signaling activates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Cell Migration) Downstream_Signaling->Cellular_Response Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites

N-Acyl Amino Acid Biosynthesis, Signaling, and Degradation.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol is suitable for the extraction of NAAs from plasma samples prior to LC-MS analysis.

Materials:

  • Plasma samples

  • Methanol (B129727) (MeOH), pre-chilled to -20°C

  • Methyl-tert-butyl ether (MTBE), pre-chilled to -20°C

  • LC-MS grade water

  • Internal standards (IS) solution (e.g., deuterated NAA analogs)

  • 1.5 mL polypropylene (B1209903) microcentrifuge tubes

  • Centrifuge capable of 14,000 rpm and 4°C

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Add 225 µL of cold methanol containing the internal standard mixture.

  • Vortex for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes at 4°C.

  • Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.

  • Dry the extract under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in an appropriate volume (e.g., 50-100 µL) of the initial mobile phase composition for LC-MS analysis.

UHPLC-MS/MS Method for N-Acyl Amino Acid Quantification

This protocol describes a general method for the separation and quantification of NAAs using Ultra-High-Performance Liquid Chromatography coupled to a tandem mass spectrometer.

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity, Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Agilent 6460 Triple Quadrupole, SCIEX 4500)

  • Reversed-phase C18 column (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40-45°C

  • Injection Volume: 2-5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 50
    10.0 100
    12.4 100
    12.5 50

    | 15.0 | 50 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 325°C

  • Gas Flow: 11-12 L/min

  • Nebulizer Pressure: 45-50 psi

  • Capillary Voltage: 3500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM) - specific precursor-to-product ion transitions for each NAA and internal standard should be optimized.

Experimental Workflow

The overall workflow for the analysis of N-acyl amino acids from biological samples involves several key stages, from sample collection to data analysis.

LCMS_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Internal_Standard 2. Internal Standard Spiking Sample_Collection->Internal_Standard Extraction 3. Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_Separation 6. UHPLC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing 8. Data Processing (Integration, Quantification) MS_Detection->Data_Processing Data_Analysis 9. Statistical Analysis & Reporting Data_Processing->Data_Analysis

General workflow for LC-MS/MS analysis of N-acyl amino acids.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of selected N-acyl amino acids using LC-MS/MS. Note that values can vary depending on the specific instrumentation, methodology, and matrix.

Table 1: Chromatographic and MS/MS Parameters for Selected N-Acyl Ethanolamines

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Anandamide (AEA)348.362.0
N-oleoylethanolamine (OEA)326.462.1
N-palmitoylethanolamine (PEA)300.362.1
[²H₄]-AEA (Internal Standard)352.366.1
[²H₄]-OEA (Internal Standard)330.466.0

Data adapted from a UPLC-MS/MS method for N-acylethanolamines.[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for N-Acyl Ethanolamines in Cerebrospinal Fluid (CSF)

AnalyteLOD (ng/mL)LOQ (ng/mL)
N-Acylethanolamines (range)0.101 - 0.1540.338 - 0.515

These values demonstrate the sensitivity of the UHPLC-MS/MS method for NAA analysis in a biological matrix.[6]

Conclusion

The liquid chromatography-tandem mass spectrometry methods detailed in these application notes provide a robust and sensitive platform for the quantitative analysis of N-acyl amino acids in various biological samples. The provided protocols for sample preparation and LC-MS/MS analysis, along with the summary of quantitative data, offer a solid foundation for researchers and drug development professionals to investigate the roles of these important signaling lipids in health and disease. Adherence to best practices in sample handling, method validation, and data analysis is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for N-Oleoyl Alanine Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl alanine (B10760859) is an endogenous N-acyl amino acid that belongs to a class of lipid signaling molecules. Interest in N-acyl amino acids has grown due to their potential roles in various physiological processes and as potential pharmacotherapies. Accurate and reliable quantification of N-Oleoyl alanine in plasma is crucial for pharmacokinetic studies and for understanding its role in health and disease. This document provides detailed application notes and protocols for the sample preparation of this compound from plasma samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation Methodologies

The choice of sample preparation method is critical for accurate quantification of this compound in plasma. The primary goals are to remove interfering substances such as proteins and phospholipids, and to concentrate the analyte of interest. The three most common techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE)

LLE is a robust method for extracting analytes from a complex matrix based on their differential solubility in two immiscible liquid phases. A detailed and validated LLE protocol for this compound in plasma has been established, demonstrating high recovery and reliability[1][2][3].

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Aliquoting: Vortex plasma samples and transfer a 25 µL aliquot to a clean microcentrifuge tube[1].

  • Addition of Extraction Solvent and Internal Standard: To the plasma aliquot, add 1,400 µL of a 2:1 chloroform (B151607):methanol (B129727) solution containing 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), 50 µL of 1 N HCl, 150 µL of deionized water, 300 µL of 0.73% sodium chloride, and an appropriate amount of a suitable internal standard (e.g., 50 pmol of AraGly-d8)[1].

  • Vortexing and Centrifugation: Vortex all samples for one minute and then centrifuge at 3,000 rpm at 4°C for 10 minutes[1].

  • Organic Phase Collection: Carefully transfer the lower organic layer to a new clean tube[1].

  • Re-extraction: Add 800 µL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Pool the organic layer with the previously collected fraction[1]. Repeat this step one more time.

  • Drying: Dry the combined organic layers under a stream of nitrogen at room temperature[1].

  • Reconstitution: Reconstitute the dried extract in 50 µL of methanol for LC-MS/MS analysis[1].

Protein Precipitation (PPT)

Protein precipitation is a simpler and faster method for removing proteins from plasma samples by adding a water-miscible organic solvent, which reduces protein solubility. Acetonitrile (B52724) is a commonly used solvent for this purpose[4].

Experimental Protocol: Protein Precipitation

  • Sample Aliquoting: Transfer a desired volume of plasma (e.g., 100 µL) to a microcentrifuge tube.

  • Addition of Precipitating Solvent: Add three to five volumes of cold acetonitrile (e.g., 300-500 µL) to the plasma sample[4].

  • Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte of interest and transfer it to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

A variation of this method can be integrated following an initial extraction, as described in the literature for similar N-acyl amino acids. After drying the organic extract from an LLE, 100 µL of chloroform is added, followed by 1,000 µL of acetone (B3395972) to precipitate any remaining proteins. The sample is then vortexed, centrifuged, and the supernatant is collected and dried[1].

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample clean-up and concentration. It utilizes a solid stationary phase to retain the analyte of interest while interfering substances are washed away. For this compound, a C18 reversed-phase sorbent is a suitable choice due to the molecule's hydrophobic nature.

Experimental Protocol: Solid-Phase Extraction (Generic C18 Protocol)

  • Column Conditioning: Condition a C18 SPE cartridge by passing 1-2 mL of methanol followed by 1-2 mL of deionized water.

  • Sample Loading: Acidify the plasma sample with a small amount of a weak acid (e.g., formic acid) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 1-2 mL of 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with a higher concentration of organic solvent, such as methanol or acetonitrile (e.g., 1-2 mL of 90-100% methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the different sample preparation methods. It is important to note that direct comparative data for this compound across all three methods is limited in the current literature.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid-Phase Extraction (SPE)
Recovery >90% for low-level analytes[1][2][3]Generally provides good recovery, but can be analyte-dependent.Typically high recovery for lipids (>90%)[5].
Precision (%RSD) <11% (intra- and inter-day)[1]Reproducibility can be variable.Can achieve high reproducibility (<10% RSD)[5].
Matrix Effects Minimized through efficient extraction.Can be significant if not optimized.Effective at removing matrix components.
Throughput ModerateHighModerate to High (with automation)
Selectivity HighLow to ModerateHigh

Visualizations

Experimental Workflow

experimental_workflow cluster_LLE Liquid-Liquid Extraction cluster_PPT Protein Precipitation cluster_SPE Solid-Phase Extraction LLE1 Plasma Sample LLE2 Add Extraction Solvent (Chloroform:Methanol) & IS LLE1->LLE2 LLE3 Vortex & Centrifuge LLE2->LLE3 LLE4 Collect Organic Layer LLE3->LLE4 LLE5 Re-extract Aqueous Layer LLE4->LLE5 LLE6 Pool Organic Layers LLE5->LLE6 LLE7 Dry Down LLE6->LLE7 LLE8 Reconstitute LLE7->LLE8 Analysis LC-MS/MS Analysis LLE8->Analysis PPT1 Plasma Sample PPT2 Add Acetonitrile PPT1->PPT2 PPT3 Vortex & Centrifuge PPT2->PPT3 PPT4 Collect Supernatant PPT3->PPT4 PPT5 Dry Down PPT4->PPT5 PPT6 Reconstitute PPT5->PPT6 PPT6->Analysis SPE1 Plasma Sample SPE2 Condition SPE Cartridge SPE3 Load Sample SPE2->SPE3 SPE4 Wash SPE3->SPE4 SPE5 Elute SPE4->SPE5 SPE6 Dry Down SPE5->SPE6 SPE7 Reconstitute SPE6->SPE7 SPE7->Analysis

Caption: Comparative workflow of LLE, PPT, and SPE for this compound plasma sample preparation.

Putative Signaling Pathway of this compound

The precise signaling pathways of this compound are still under investigation. However, based on the activity of structurally related N-acyl amides, a putative pathway can be proposed. N-acyl amides are known to interact with G protein-coupled receptors (GPCRs) such as GPR55, ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1), and nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα).

signaling_pathway cluster_receptors Potential Molecular Targets cluster_downstream Downstream Cellular Effects NOA This compound GPR55 GPR55 NOA->GPR55 Activates TRPV1 TRPV1 NOA->TRPV1 Modulates PPARa PPARα NOA->PPARa Activates Ca_Influx Ca²⁺ Influx / Mobilization GPR55->Ca_Influx TRPV1->Ca_Influx Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression Inflammation Modulation of Inflammation Ca_Influx->Inflammation Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation Gene_Expression->Inflammation

Caption: Putative signaling pathways for this compound based on related N-acyl amides.

Conclusion

The selection of an appropriate sample preparation method is paramount for the accurate and precise quantification of this compound in plasma. Liquid-liquid extraction offers high recovery and selectivity, making it a robust choice for targeted quantitative studies. Protein precipitation provides a high-throughput and straightforward alternative, though it may be more susceptible to matrix effects. Solid-phase extraction presents a balance of selectivity and throughput, effectively removing interferences. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy, sample throughput, and available instrumentation. Further research is warranted to fully elucidate the biological signaling pathways of this compound.

References

Application Notes and Protocols for N-Oleoyl Alanine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl alanine (B10760859) is an endogenous N-acyl amino acid that has garnered interest in cellular research for its potential involvement in various physiological processes. As a lipid signaling molecule, it is structurally related to other bioactive lipids and is known to interact with key cellular receptors, including Peroxisome Proliferator-Activated Receptor alpha (PPARα) and G-protein coupled receptor 120 (GPR120)[1][2]. These interactions suggest its potential role in modulating metabolic pathways, inflammatory responses, and cellular proliferation.

These application notes provide detailed protocols for utilizing N-Oleoyl alanine in cell culture experiments to investigate its cytotoxic, anti-inflammatory, and signaling properties. The following sections offer step-by-step methodologies for common assays, guidance on data presentation, and visualizations of the key signaling pathways involved.

Chemical Properties and Storage

PropertyValueReference
Formula C₂₁H₃₉NO₃[3]
Molecular Weight 353.5 g/mol [3]
Appearance Liquid[4]
Solubility Ethanol (B145695): 50 mg/mL, DMSO: 30 mg/mL, DMF: 10 mg/mL[5]
Storage Store at -20°C for up to 2 years.[6]

Preparation of Stock Solutions:

For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like ethanol or DMSO. For instance, to prepare a 10 mM stock solution in DMSO, dissolve 3.535 mg of this compound in 1 mL of DMSO. Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final solvent concentration in the culture medium does not exceed a level that could cause cellular toxicity (typically <0.5%).

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Cytotoxicity of this compound on Various Cancer Cell Lines (Illustrative)

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-7 (Breast Cancer)48Data to be determined by user
A549 (Lung Cancer)48Data to be determined by user
HeLa (Cervical Cancer)48Data to be determined by user
PC-3 (Prostate Cancer)48Data to be determined by user
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Target cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation: Effect of this compound on Apoptosis (Illustrative)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control 0Data to be determined by userData to be determined by user
This compound 25Data to be determined by userData to be determined by user
This compound 50Data to be determined by userData to be determined by user
This compound 100Data to be determined by userData to be determined by user
Anti-inflammatory Assay in Macrophages (Nitric Oxide and Cytokine Measurement)

This protocol assesses the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) detection

  • ELISA kits for TNF-α and IL-6

Procedure:

Nitric Oxide (NO) Inhibition:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration (as an indicator of NO production) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

Cytokine Inhibition (TNF-α and IL-6):

  • Follow steps 1-3 from the NO inhibition protocol.

  • Collect the cell culture supernatant.

  • Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

Data Presentation: Anti-inflammatory Effects of this compound (Illustrative)

TreatmentConcentration (µM)NO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
Control 0Data to be determined by userData to be determined by userData to be determined by user
LPS -100100100
LPS + this compound 10Data to be determined by userData to be determined by userData to be determined by user
LPS + this compound 25Data to be determined by userData to be determined by userData to be determined by user
LPS + this compound 50Data to be determined by userData to be determined by userData to be determined by user

Signaling Pathway Analysis

This compound is believed to exert its effects primarily through the activation of PPARα and GPR120. Below are diagrams illustrating these potential signaling pathways.

GPR120_Signaling NOA This compound GPR120 GPR120 NOA->GPR120 Activates beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Recruits TAK1_TAB1 TAK1/TAB1 Complex beta_arrestin2->TAK1_TAB1 Inhibits IKK IKK TAK1_TAB1->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB IKK->NFkB Activates IkappaB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates inflammatory_genes Pro-inflammatory Gene Transcription NFkB->inflammatory_genes Induces inflammation Inflammation inflammatory_genes->inflammation

Caption: GPR120 signaling pathway activated by this compound.

PPARa_Signaling NOA This compound PPARa PPARα NOA->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to gene_transcription Target Gene Transcription PPRE->gene_transcription Regulates lipid_metabolism Increased Lipid Metabolism gene_transcription->lipid_metabolism anti_inflammatory Anti-inflammatory Effects gene_transcription->anti_inflammatory

Caption: PPARα signaling pathway activated by this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., MCF-7, RAW 264.7) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis inflammation Inflammation (NO, Cytokines) treatment->inflammation data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis inflammation->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for studying this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the cellular effects of this compound. By following these methodologies, researchers can systematically evaluate its impact on cell viability, apoptosis, and inflammation. The illustrative data tables serve as a template for organizing experimental results, and the signaling pathway diagrams provide a conceptual basis for understanding its potential mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this endogenous lipid molecule.

References

Formulation of N-Oleoyl Alanine for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, structurally analogous to the endocannabinoid anandamide, that has garnered significant interest for its potential therapeutic applications.[1] It is being investigated for its role in various physiological processes, including the modulation of reward pathways and withdrawal symptoms associated with substances of abuse like nicotine (B1678760) and alcohol.[2][3] Preclinical in vivo studies are crucial for elucidating its mechanisms of action and evaluating its therapeutic efficacy. This document provides a detailed guide to the formulation and administration of N-Oleoyl alanine for such studies, ensuring reproducibility and accurate interpretation of results.

Data Presentation

Solubility and Formulation Data

A critical aspect of in vivo research is the appropriate formulation of the test compound to ensure its bioavailability and consistent delivery. The following table summarizes the solubility of this compound in various solvents and details a commonly used vehicle for in vivo administration.

ParameterDetailsReference
Solubility
Ethanol (B145695): 50 mg/ml[4]
DMSO: 30 mg/ml[4]
DMF: 10 mg/ml[4]
PBS (pH 7.2): 0.25 mg/ml[4]
In Vivo Vehicle A mixture of ethanol, Emulphor (or Tween 80), and saline (0.9% w/v) in a 1:1:18 ratio.[1][2]
Stability ≥ 2 years when stored at -20°C.[4]
In Vivo Dosing Information

The effective dose of this compound can vary depending on the animal model and the specific biological question being investigated. The table below provides a summary of dosages used in published studies.

Animal ModelDosage RangeAdministration RouteTherapeutic AreaReference
Mice5, 15, 30 mg/kgIntraperitoneal (i.p.)Nicotine Reward[2]
Mice30, 60 mg/kgIntraperitoneal (i.p.)Nicotine Withdrawal[2]
Rats5 mg/kgIntraperitoneal (i.p.)Morphine Tolerance[1]
Mice60 mg/kgIntraperitoneal (i.p.)Alcohol Self-Administration[3][5]

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of this compound in the commonly used ethanol:Emulphor:saline vehicle.

Materials:

  • This compound powder

  • 200 proof Ethanol

  • Emulphor (or Tween 80)

  • Sterile 0.9% Saline

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and total volume.

  • Initial Dissolution: Dissolve the this compound powder in ethanol. For a 1:1:18 vehicle, this will be 1 part of the final volume. Vortex thoroughly to ensure complete dissolution.

  • Addition of Emulsifier: Add an equal part of Emulphor (or Tween 80) to the ethanol-lipid solution. Vortex again to mix.

  • Saline Addition: Gradually add 18 parts of sterile 0.9% saline to the mixture while continuously vortexing. This slow addition is crucial to prevent precipitation and form a stable emulsion.

  • Final Homogenization: Continue to vortex the final solution for several minutes until it appears as a homogenous, slightly cloudy emulsion. Sonication can be used for a short period to improve the homogeneity of the solution if needed.

  • Storage: The freshly prepared formulation should be used immediately. If short-term storage is necessary, it should be kept on ice and protected from light.

In Vivo Administration Protocol (Intraperitoneal Injection in Mice)

This protocol provides a general guideline for the intraperitoneal administration of the prepared this compound formulation to mice.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (e.g., 1 ml)

  • Sterile needles (e.g., 27-30 gauge)

  • Appropriate animal handling and restraint devices

  • 70% ethanol for disinfection

Procedure:

  • Animal Handling: Acclimatize the mice to the experimental room and handling procedures to minimize stress.

  • Dose Calculation: Calculate the volume of the formulation to be injected based on the animal's body weight and the desired dose (mg/kg).

  • Syringe Preparation: Gently mix the formulation vial before drawing the calculated volume into a sterile syringe. Ensure there are no air bubbles.

  • Injection Site: Properly restrain the mouse. The injection site for intraperitoneal administration is typically in the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum.

  • Injection: Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then slowly inject the formulation.

  • Post-Injection Monitoring: Return the mouse to its home cage and monitor for any adverse reactions.

Visualizations

Experimental Workflow for In Vivo Formulation and Administration

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve Step 1 add_emul Add Emulphor/Tween 80 dissolve->add_emul Step 2 add_saline Add Saline (1:1:18 Ratio) add_emul->add_saline Step 3 homogenize Vortex/Sonicate add_saline->homogenize Step 4 calc_dose Calculate Dose (mg/kg) homogenize->calc_dose Ready for Use prep_syringe Prepare Syringe calc_dose->prep_syringe Step 5 inject Intraperitoneal Injection prep_syringe->inject Step 6 monitor Monitor Animal inject->monitor Step 7

Caption: Workflow for this compound formulation and in vivo administration.

Postulated Signaling Pathways of this compound

G cluster_targets Molecular Targets cluster_effects Downstream Cellular Effects OlAla This compound PPARa PPARα OlAla->PPARa FAAH FAAH (inhibition) OlAla->FAAH CB1R CB1 Receptor OlAla->CB1R GlyR Glycine (B1666218) Receptors (Positive Allosteric Modulator) OlAla->GlyR gene_exp Modulation of Gene Expression PPARa->gene_exp influences AEA_levels Increased Anandamide Levels FAAH->AEA_levels leads to neuronal_activity Altered Neuronal Activity CB1R->neuronal_activity mediates neurotransmission Modulation of Neurotransmission GlyR->neurotransmission results in

Caption: Potential signaling pathways of this compound.

References

Application Notes and Protocols for Assessing N-Oleoyl Alanine Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules with growing interest in various physiological processes. Structurally, it consists of oleic acid linked to an alanine molecule via an amide bond. As with any potential therapeutic agent or biomarker, understanding its stability profile is critical for drug development, formulation, and storage. These application notes provide a detailed protocol for assessing the stability of N-Oleoyl alanine under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines. The primary degradation pathways for this compound are anticipated to be the hydrolysis of the amide bond and oxidation of the unsaturated oleoyl (B10858665) chain.

Key Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with mass spectrometry (MS) is essential for accurately quantifying this compound and separating it from its potential degradation products.

Stability-Indicating HPLC-MS/MS Method

This protocol outlines a method for the quantitative analysis of this compound.

a. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as ethanol (B145695) or methanol.

  • For forced degradation studies, dilute the stock solution with the respective stress solution to a final concentration of approximately 100 µg/mL.

  • Prior to injection, neutralize the acidic and basic samples.

  • Filter all samples through a 0.22 µm syringe filter.

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic compound and its degradation products. An example gradient is provided in the table below.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often suitable for detecting the protonated molecule [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, use a triple quadrupole mass spectrometer in MRM mode. The precursor ion would be the m/z of this compound, and the product ions would be specific fragments.

MRM Transition for this compound
Precursor Ion (m/z)[To be determined based on experimental data]
Product Ion 1 (m/z)[To be determined based on experimental data]
Product Ion 2 (m/z)[To be determined based on experimental data]
Collision Energy (eV)[To be optimized experimentally]
Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

a. Hydrolytic Degradation:

  • Acidic Conditions: Mix the this compound stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Basic Conditions: Mix the this compound stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Neutral Conditions: Mix the this compound stock solution with purified water. Incubate at 60 °C for 24 hours.

b. Oxidative Degradation:

  • Mix the this compound stock solution with 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

c. Thermal Degradation:

  • Expose a solid sample of this compound to dry heat at 80 °C for 48 hours.

  • Also, expose a solution of this compound to heat at 60 °C for 48 hours.

d. Photolytic Degradation:

  • Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

  • A control sample should be wrapped in aluminum foil to protect it from light.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different stress conditions.

Stress Condition Duration Temperature % Assay of this compound % Degradation Major Degradation Products (if identified)
0.1 M HCl24 hours60 °COleic acid, Alanine
0.1 M NaOH24 hours60 °COleic acid, Alanine
Water24 hours60 °C
3% H₂O₂24 hoursRoom TempOxidized oleic acid derivatives
Thermal (Solid)48 hours80 °C
Thermal (Solution)48 hours60 °C
PhotolyticAs per ICH Q1BAmbient
Control48 hoursRoom Temp

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Stress Application base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Stress Application oxidation Oxidation (3% H2O2, RT) stock->oxidation Stress Application thermal Thermal Stress (80°C solid, 60°C solution) stock->thermal Stress Application photo Photolytic Stress (ICH Q1B) stock->photo Stress Application hplc Stability-Indicating HPLC-MS/MS acid->hplc Sample Injection base->hplc Sample Injection oxidation->hplc Sample Injection thermal->hplc Sample Injection photo->hplc Sample Injection data Data Analysis (% Degradation, Impurity Profile) hplc->data Quantification

Caption: Workflow for this compound stability assessment.

Potential Degradation Pathways

The following diagram illustrates the two primary anticipated degradation pathways for this compound.

G cluster_oxidation Oxidation NOA This compound OA Oleic Acid NOA->OA Amide Bond Cleavage Ala Alanine OxNOA Oxidized this compound NOA->OxNOA Olefinic Bond Oxidation OxOA Oxidized Oleic Acid Derivatives OxNOA->OxOA G cluster_ppar PPARα Pathway cluster_cb1 CB1 Receptor Pathway NOA This compound PPARa PPARα NOA->PPARa CB1 CB1 Receptor NOA->CB1 RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Lipid Lipid Metabolism Regulation Gene->Lipid Gi Gi Protein CB1->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Neuro Modulation of Neurotransmission cAMP->Neuro

References

Application Notes and Protocols for N-Oleoyl Alanine in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, structurally related to other lipid signaling molecules such as N-oleoylethanolamide (OEA) and N-palmitoylethanolamide (PEA), which are known regulators of metabolism. While much of the research on OlAla has focused on its neuropharmacological properties, its structural similarity to key metabolic regulators and its interaction with nuclear receptors like PPARα suggest a significant, yet underexplored, potential in metabolic research.[1] These application notes provide a comprehensive overview of the potential applications of N-Oleoyl alanine in studying metabolic processes, particularly in the context of diabetes, obesity, and related disorders. The following sections detail potential mechanisms of action, quantitative data, and detailed protocols for in vitro and in vivo studies.

Potential Mechanisms of Action in Metabolism

This compound may influence metabolic homeostasis through several key pathways:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, including fatty acid oxidation and transport.[2] N-acyl amino acids are known to interact with PPARs.[3] Activation of PPARα by OlAla could lead to increased fatty acid catabolism and improved lipid profiles.

  • G-Protein Coupled Receptor 120 (GPR120) Activation: GPR120 is a receptor for long-chain fatty acids that is expressed in adipocytes and macrophages and is involved in mediating anti-inflammatory effects and improving insulin (B600854) sensitivity.[4][5][6][7] While direct activation by OlAla is yet to be fully characterized, its structure as a long-chain fatty acid amide makes it a candidate ligand for GPR120.

  • Modulation of Endocannabinoid Tone: OlAla is a weak inhibitor of fatty acid amide hydrolase (FAAH), the primary degrading enzyme for the endocannabinoid anandamide (B1667382) (AEA).[8] By weakly inhibiting FAAH, OlAla may potentiate the effects of endogenous AEA, which has complex roles in energy balance.

Quantitative Data

Direct quantitative data on the metabolic effects of this compound is still emerging. The table below summarizes available data for OlAla and its related compound, N-Oleoyl glycine (B1666218) (OlGly), to provide a basis for experimental design.

CompoundParameterValueSpecies/SystemReference
This compound In vivo dosage60 mg/kg (i.p.)Mice[9]
Brain Concentration (after 60 mg/kg i.p.)379 ± 100 pmol/gMice[8]
Plasma Concentration (after 60 mg/kg i.p.)8,400 ± 3,500 pmol/mLMice[8]
N-Oleoyl glycine FAAH Inhibition (IC50)8.65 µM[1]
Adipogenesis Stimulation-3T3-L1 adipocytes[8]

Experimental Protocols

The following are detailed protocols adapted from established methodologies to investigate the metabolic effects of this compound.

Protocol 1: In Vitro Adipocyte Differentiation Assay

This protocol details how to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation medium I: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

  • Differentiation medium II: DMEM with 10% FBS and 10 µg/mL insulin

  • This compound (in a suitable vehicle, e.g., ethanol)

  • Oil Red O staining solution

  • Phosphate Buffered Saline (PBS)

  • Formalin (10%)

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.

  • Induction of Differentiation: Two days post-confluence, replace the medium with Differentiation Medium I containing various concentrations of this compound or vehicle control.

  • Maturation: After 48 hours, replace the medium with Differentiation Medium II containing the respective concentrations of this compound or vehicle.

  • Maintenance: Replace the medium every 48 hours with Differentiation Medium II containing the treatments.

  • Staining: On day 8-10 post-induction, wash the cells with PBS and fix with 10% formalin for 1 hour.

  • Oil Red O Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the cells to dry completely and then stain with Oil Red O solution for 10 minutes.

  • Quantification: Wash the stained cells with water. The stained lipid droplets can be visualized by microscopy. For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

Protocol 2: In Vitro Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes using a fluorescent glucose analog.

Materials:

  • Differentiated 3T3-L1 adipocytes (from Protocol 1)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin (100 nM)

  • 2-NBDG (a fluorescent glucose analog)

  • This compound

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Serum Starvation: Wash differentiated 3T3-L1 adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours.

  • Pre-treatment: Replace the medium with KRH buffer and incubate with desired concentrations of this compound or vehicle for 30 minutes.

  • Insulin Stimulation: Add insulin (100 nM) to the appropriate wells and incubate for 20 minutes.

  • Glucose Uptake: Add 2-NBDG to a final concentration of 50 µM and incubate for 10 minutes.

  • Termination: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Measurement: Lyse the cells and measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.

Protocol 3: In Vitro Lipolysis Assay

This protocol assesses the effect of this compound on lipolysis in differentiated 3T3-L1 adipocytes.

Materials:

Procedure:

  • Wash and Pre-incubation: Wash differentiated adipocytes with PBS and pre-incubate in Krebs-Ringer buffer with 2% BSA for 1 hour.

  • Treatment: Replace the buffer with fresh Krebs-Ringer buffer containing various concentrations of this compound or vehicle, with or without isoproterenol (to stimulate lipolysis).

  • Incubation: Incubate the cells for 1-2 hours at 37°C.

  • Sample Collection: Collect the incubation medium.

  • Glycerol Measurement: Measure the glycerol content in the medium using a commercial glycerol assay kit as an index of lipolysis.

Protocol 4: In Vivo Study in a Diabetic Mouse Model

This protocol outlines a general procedure to evaluate the anti-diabetic effects of this compound in a diet-induced obese (DIO) mouse model.

Animal Model:

  • C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

Treatment:

  • Acclimatization and Baseline: Acclimatize the DIO mice and measure baseline parameters (body weight, fasting blood glucose, and insulin).

  • Administration: Administer this compound (e.g., 60 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 4 weeks).

  • Monitoring: Monitor body weight and food intake regularly.

  • Glucose and Insulin Tolerance Tests: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period.

  • Terminal Sample Collection: At the end of the study, collect blood for analysis of plasma lipids, glucose, and insulin. Collect tissues (liver, adipose tissue, muscle) for gene expression analysis (e.g., qPCR for PPARα target genes).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential Signaling Pathway of this compound in Metabolism OlAla This compound PPARa PPARα OlAla->PPARa Activation? GPR120 GPR120 OlAla->GPR120 Activation? FAAH FAAH (inhibition) OlAla->FAAH GeneExpression Increased Fatty Acid Oxidation Decreased Lipogenesis PPARa->GeneExpression Regulation of Metabolic Genes InsulinSensitivity Enhanced Glucose Uptake GPR120->InsulinSensitivity Improved Insulin Sensitivity Endocannabinoids Endocannabinoids (e.g., AEA) FAAH->Endocannabinoids Increased levels EnergyBalance Complex Effects Endocannabinoids->EnergyBalance Modulation of Energy Balance

Caption: Potential signaling pathways of this compound in metabolic regulation.

G cluster_1 Experimental Workflow for In Vitro Metabolic Assays Preadipocytes 3T3-L1 Preadipocytes Differentiation Adipocyte Differentiation (with/without OlAla) Preadipocytes->Differentiation MatureAdipocytes Mature Adipocytes Differentiation->MatureAdipocytes GlucoseUptake Glucose Uptake Assay (2-NBDG) MatureAdipocytes->GlucoseUptake Lipolysis Lipolysis Assay (Glycerol Release) MatureAdipocytes->Lipolysis GeneExpression Gene Expression Analysis (qPCR) MatureAdipocytes->GeneExpression

Caption: Workflow for in vitro assessment of this compound's metabolic effects.

G cluster_2 Logical Relationship for In Vivo Diabetic Model Study DIO_Model Diet-Induced Obese Mouse Model Treatment Daily OlAla or Vehicle Administration DIO_Model->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring MetabolicTests GTT & ITT Treatment->MetabolicTests Analysis Plasma & Tissue Analysis MetabolicTests->Analysis

Caption: Logical workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols: N-Oleoyl Alanine in Addiction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, structurally similar to the endocannabinoid anandamide, that has emerged as a promising neuromodulatory molecule in the study of substance use disorders. Research suggests that OlAla can attenuate the rewarding effects and withdrawal symptoms associated with various drugs of abuse, including nicotine (B1678760), opioids, and alcohol.[1][2][3] These application notes provide a comprehensive overview of the use of OlAla in addiction research, including its proposed mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.

Mechanism of Action

N-Oleoyl alanine is believed to exert its effects through multiple pathways. It is considered a more stable analog of N-Oleoyl glycine (B1666218) (OlGly).[4][5] While the precise mechanisms are still under investigation, current evidence points to the involvement of the endocannabinoid system and peroxisome proliferator-activated receptor-alpha (PPARα).[2][5] OlAla has been shown to inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide, which may lead to increased endocannabinoid signaling.[5] Additionally, it has demonstrated activity at PPARα, a nuclear receptor involved in the regulation of lipid metabolism and inflammation, which has also been implicated in the modulation of reward pathways.[1][5] Interestingly, in studies with nicotine, the effects of OlAla on conditioned place preference appeared to be independent of PPARα, suggesting the involvement of other mechanisms.[1]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound on addiction-related behaviors.

Table 1: Effects of this compound on Nicotine-Induced Conditioned Place Preference (CPP) in Mice

Treatment GroupDose (mg/kg, i.p.)CPP Score (Mean ± SEM)Statistical Significance vs. Vehicle-Nicotine
Vehicle-Saline-~100-
Vehicle-Nicotine0.5~250-
OlAla-Nicotine10~200Not Significant
OlAla-Nicotine30~100p<0.05[1]

Table 2: Effects of Oral this compound on Opioid Withdrawal-Induced Conditioned Place Aversion (CPA) in Rats

Treatment GroupDose (mg/kg, oral)CPA Score (Mean ± SEM)Statistical Significance vs. Vehicle-Morphine Withdrawal
Vehicle-Saline-~0-
Vehicle-Morphine Withdrawal-~-150-
OlAla-Morphine Withdrawal5~-125Not Significant[2]
OlAla-Morphine Withdrawal20~-25Significant[2]

Table 3: Effects of this compound on Alcohol Intake and Preference in Mice

Treatment GroupDose (mg/kg, i.p.)Alcohol Intake (g/kg/24h, approximate)Alcohol Preference (%, approximate)
Vehicle-1280
OlAla60660

Note: Approximate values are derived from graphical representations in the cited literature.[6]

Experimental Protocols

Conditioned Place Preference (CPP) for Nicotine Reward

This protocol is designed to assess the ability of this compound to block the rewarding effects of nicotine in mice.

Materials:

  • This compound (OlAla)

  • (-)-Nicotine hydrogen tartrate

  • Saline solution (0.9% NaCl)

  • Vehicle solution for OlAla (e.g., 1:1:18 mixture of ethanol (B145695), Tween 80, and saline)[5]

  • Conditioned Place Preference apparatus with distinct visual and tactile cues in each compartment.

  • Male and female ICR mice[1]

Procedure:

  • Pre-Conditioning (Day 1): Allow mice to freely explore the entire CPP apparatus for a 15-minute session. Record the time spent in each compartment to establish baseline preference.

  • Conditioning (Days 2-4):

    • On conditioning days, administer OlAla (e.g., 30 mg/kg, i.p.) or its vehicle 30 minutes prior to nicotine or saline administration.[1]

    • Administer nicotine (e.g., 0.5 mg/kg, s.c.) or saline.

    • Immediately confine the mice to one of the compartments for a 30-minute session. The drug-paired compartment should be counterbalanced with the initially non-preferred side.

    • On alternate days, administer the vehicle for the drug and confine the mice to the opposite compartment.

  • Test (Day 5): Administer vehicle to all animals and allow them to freely explore the entire apparatus for a 15-minute session. Record the time spent in each compartment.

Data Analysis: Calculate the CPP score as the time spent in the drug-paired compartment on the test day minus the time spent in the same compartment during the pre-conditioning phase. A significant reduction in the CPP score in the OlAla-treated group compared to the vehicle-nicotine group indicates that OlAla attenuated the rewarding effects of nicotine.[1]

Attenuation of Opioid Withdrawal

This protocol assesses the efficacy of orally administered this compound in reducing the negative affective state and somatic signs associated with opioid withdrawal in rats.

Materials:

  • This compound (OlAla)

  • Morphine sulfate

  • Naloxone (B1662785) hydrochloride

  • Vehicle for OlAla (e.g., 1:9 ratio of Tween 80 and Saline after ethanol evaporation)[2]

  • Osmotic minipumps

  • Observation chambers for scoring somatic withdrawal signs.

Procedure for Conditioned Place Aversion (CPA):

  • Pre-Conditioning: As described in the CPP protocol.

  • Conditioning:

    • Induce acute morphine dependence (e.g., morphine 10 mg/kg, s.c.).

    • After a set time, administer OlAla (e.g., 5 or 20 mg/kg, oral gavage) or vehicle.[2]

    • 10 minutes later, precipitate withdrawal with naloxone (e.g., 1 mg/kg, s.c.) and confine the rat to one compartment.[2]

    • On the alternate conditioning day, administer saline instead of naloxone and confine the rat to the other compartment.

  • Test: As described in the CPP protocol. A blockade of the development of a conditioned place aversion to the naloxone-paired side suggests OlAla reduces the aversive effects of withdrawal.[2]

Procedure for Somatic Withdrawal:

  • Induction of Dependence: Implant rats with osmotic minipumps delivering a continuous infusion of an opioid (e.g., heroin) or saline for an extended period (e.g., 12 days).[2]

  • Precipitation of Withdrawal: On the test day, administer OlAla (e.g., 5, 20, 40, or 80 mg/kg, oral gavage) or vehicle 10 minutes prior to a naloxone injection (e.g., 1 mg/kg, s.c.).[2]

  • Observation: Immediately after naloxone injection, place the rats in observation chambers and record the frequency and duration of somatic withdrawal signs (e.g., abdominal contractions, diarrhea, mouthing movements) for a 30-minute period.[2]

Data Analysis: Compare the CPA scores or the frequency of somatic withdrawal signs between the OlAla-treated and vehicle-treated groups. A significant reduction in aversive behavior or withdrawal signs indicates the therapeutic potential of OlAla.

Alcohol Self-Administration

This protocol evaluates the effect of this compound on voluntary alcohol consumption and preference in mice.

Materials:

  • This compound (OlAla)

  • Ethanol (EtOH)

  • Vehicle for OlAla (intraperitoneal injection)

  • Two-bottle choice drinking cages.

Procedure:

  • Acquisition of Drinking: Acclimate mice to a two-bottle choice paradigm with one bottle containing water and the other containing an escalating concentration of ethanol (e.g., 3-10% v/v) over several weeks.

  • Treatment Phase: Once stable alcohol consumption is achieved, begin the treatment phase.

    • Administer OlAla (e.g., 60 mg/kg, i.p.) or vehicle 30 minutes before the start of the drinking session.[6]

    • Measure the volume of alcohol and water consumed over a 24-hour period.

  • Data Collection: Repeat the treatment and data collection for several consecutive days.

Data Analysis: Calculate the daily alcohol intake (g/kg body weight) and the preference ratio (volume of alcohol consumed / total volume of fluid consumed). A significant decrease in alcohol intake and/or preference in the OlAla-treated group compared to the vehicle group suggests that OlAla reduces the motivation to consume alcohol.[6]

Visualizations

G cluster_0 This compound Administration cluster_1 Cellular Mechanisms cluster_2 Neurobiological Outcomes cluster_3 Behavioral Effects in Addiction Models OlAla This compound (OlAla) FAAH FAAH Inhibition OlAla->FAAH PPARa PPARα Activation OlAla->PPARa Other Other Mechanisms OlAla->Other Endocannabinoid Increased Endocannabinoid Tone FAAH->Endocannabinoid Reward Modulation of Reward Pathways PPARa->Reward Withdrawal Attenuation of Withdrawal Symptoms PPARa->Withdrawal Endocannabinoid->Reward Endocannabinoid->Withdrawal Other->Reward ReducedReward Decreased Drug Seeking/Intake Reward->ReducedReward ReducedWithdrawal Alleviation of Aversive States Reward->ReducedWithdrawal Withdrawal->ReducedWithdrawal

Caption: Proposed signaling pathways of this compound in addiction.

G cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_test Test pre Baseline Preference Test (Day 1) cond1 OlAla/Vehicle + Nicotine (Paired Compartment) pre->cond1 Day 2 cond2 OlAla/Vehicle + Saline (Unpaired Compartment) cond1->cond2 Day 3 test Drug-Free Preference Test (Day 5) cond1->test cond2->cond1 Day 4 cond2->test

Caption: Experimental workflow for Conditioned Place Preference.

G cluster_drug Drug of Abuse cluster_brain Brain Reward System cluster_olala This compound Intervention cluster_outcome Behavioral Outcome Drug Nicotine, Opioids, Alcohol VTA VTA Drug->VTA Activates NAc NAc VTA->NAc Dopamine Release PFC PFC NAc->PFC Modulates Outcome Reduced Reward & Withdrawal NAc->Outcome PFC->NAc Regulates OlAla This compound OlAla->VTA Modulates OlAla->NAc Modulates OlAla->PFC Modulates

References

Troubleshooting & Optimization

Technical Support Center: N-Oleoyl Alanine HPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC-MS/MS analysis of N-Oleoyl alanine (B10760859).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the analysis of N-Oleoyl alanine.

1. Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatographic peak for this compound is tailing or splitting. What are the potential causes and how can I fix it?

  • Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or sample.

    • Potential Causes:

      • Column Overload: Injecting too much sample can lead to peak fronting.[1]

      • Column Degradation: A worn-out or degraded column can cause peak tailing and splitting.[1]

      • Contamination: Buildup of contaminants on the column or in the system can distort peak shape.[1][2]

      • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.[1]

      • Secondary Interactions: Interactions between the analyte and active sites on the silica-based column packing can cause peak tailing.

    • Troubleshooting Steps:

      • Reduce Injection Volume/Concentration: Dilute your sample or decrease the injection volume to see if the peak shape improves.[1]

      • Column Wash: Flush the column with a strong solvent according to the manufacturer's instructions to remove potential contaminants.

      • Replace Guard Column/Column: If the column is old or a thorough wash does not resolve the issue, replace the guard column or the analytical column.[1]

      • Match Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[1]

      • Mobile Phase Additives: Consider adding a small amount of a competing agent, like a buffer, to the mobile phase to block active sites on the silica (B1680970) surface.[1]

2. Retention Time Shifts

  • Question: The retention time for this compound is inconsistent between injections. What could be causing this?

  • Answer: Retention time shifts can indicate issues with the HPLC system's stability or the column's condition.

    • Potential Causes:

      • Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent can alter the elution strength.[2]

      • Fluctuating Flow Rate: Issues with the pump, such as leaks or air bubbles, can lead to an unstable flow rate.[2]

      • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[2]

      • Temperature Fluctuations: Inconsistent column temperature can affect retention times.

      • Insufficient Equilibration: Not allowing the column to fully equilibrate between gradient runs can cause retention time drift.[1]

    • Troubleshooting Steps:

      • Prepare Fresh Mobile Phase: Ensure accurate preparation and proper degassing of the mobile phase.

      • Check for Leaks and Purge the Pump: Inspect the system for any leaks and purge the pump to remove any trapped air bubbles.

      • Increase Equilibration Time: Extend the equilibration time between injections to ensure the column is ready for the next run.[1]

      • Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.

      • Monitor System Pressure: Abrupt changes in system pressure can indicate a problem with the pump or a blockage in the system.[2]

3. Low Signal Intensity or No Peak

  • Question: I am observing a very low signal or no peak at all for this compound. What should I check?

  • Answer: A weak or absent signal can be due to a variety of factors, from sample preparation to instrument settings.

    • Potential Causes:

      • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[3][4]

      • Poor Extraction Recovery: Inefficient sample extraction can lead to low analyte concentration.[5]

      • Analyte Degradation: this compound may degrade if the sample is not handled or stored properly.[6]

      • Incorrect MS/MS Transitions: Using the wrong precursor and product ions for detection will result in no signal.

      • Mass Spectrometer Contamination: A dirty ion source can lead to a general loss of sensitivity.[2]

      • Suboptimal Ionization Parameters: The settings for the ion source (e.g., temperature, gas flows) may not be optimal for this compound.

    • Troubleshooting Steps:

      • Optimize Sample Preparation: Improve sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[4]

      • Evaluate Extraction Efficiency: Spike a blank matrix with a known amount of this compound and calculate the recovery to assess your extraction method.

      • Ensure Sample Stability: Keep samples cold and consider adding antioxidants or enzyme inhibitors if degradation is suspected.[6]

      • Verify MS/MS Parameters: Double-check the precursor and product ion m/z values for this compound.

      • Clean the Ion Source: Follow the manufacturer's protocol to clean the ion source.

      • Optimize Source Conditions: Systematically adjust ion source parameters to maximize the signal for this compound.

4. High Background Noise

  • Question: My chromatograms have a very high baseline noise, making it difficult to detect my analyte. What can I do?

  • Answer: High background noise can originate from contaminated solvents, a dirty system, or electronic noise.

    • Potential Causes:

      • Contaminated Solvents or Additives: Impurities in the mobile phase can contribute to a high background.[2]

      • System Contamination: Residues from previous analyses can leach into the system.[2]

      • Column Bleed: Degradation of the column's stationary phase can release compounds that create background noise.

      • Electronic Noise: Issues with the mass spectrometer's electronics can manifest as a noisy baseline.

    • Troubleshooting Steps:

      • Use High-Purity Solvents: Always use LC-MS grade solvents and additives.

      • Flush the System: Flush the entire LC-MS system with a strong solvent to remove any contaminants.

      • Install a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.[1]

      • Check for Column Bleed: Run a blank gradient to see if the baseline noise increases with the organic solvent concentration. If so, the column may be bleeding and needs to be replaced.

      • Contact Service Engineer: If the noise persists and is suspected to be electronic, contact your instrument's service engineer.

5. Presence of Isobaric Interferences

  • Question: I suspect there is another compound with the same mass as this compound co-eluting with my peak. How can I confirm and resolve this?

  • Answer: Isobaric interferences, which are compounds with the same nominal mass, can lead to inaccurate quantification.[3]

    • Potential Causes:

      • Endogenous Compounds: Biological samples are complex and can contain numerous compounds, some of which may be isobaric with the analyte of interest.[3]

      • Metabolites: Metabolites of other compounds in the sample could potentially have the same mass.

    • Troubleshooting Steps:

      • Optimize Chromatographic Separation: The most effective way to resolve isobaric interferences is to separate them chromatographically.[3]

        • Modify the Gradient: Adjust the mobile phase gradient to increase the separation between your analyte and the interfering peak.

        • Change the Column: Try a column with a different stationary phase chemistry to alter the selectivity.

      • High-Resolution Mass Spectrometry: If available, a high-resolution mass spectrometer can distinguish between compounds with very small mass differences.

      • Use Multiple MRM Transitions: Monitor more than one product ion for this compound. The ratio of these transitions should be constant across the peak. A change in this ratio could indicate the presence of a co-eluting interference.

Quantitative Data Summary

The following table summarizes typical parameters for the HPLC-MS/MS analysis of this compound. Note that these are example values and may need to be optimized for your specific instrumentation and application.

ParameterValueReference
Chromatography
ColumnZorbax XDB C18 (4.6 x 75 mm, 3.5 µm)[3]
Mobile Phase AWater with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid[3]
Mobile Phase BAcetonitrile[3]
Flow Rate1 mL/min[3]
Column Temperature40 °C[3]
Injection Volume4 µL[3]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) - typically positive mode
Source Temperature700°C[3]
Precursor Ion (m/z)To be determined by direct infusion of standard
Product Ion(s) (m/z)To be determined by fragmentation of precursor ion

Experimental Protocol: Sample Preparation and Analysis

This protocol provides a general workflow for the extraction and analysis of this compound from biological matrices like brain tissue or plasma.[3]

1. Sample Extraction (Liquid-Liquid Extraction)

  • To a 1.5 mL microcentrifuge tube, add your sample (e.g., homogenized brain tissue or plasma).

  • Add an appropriate internal standard (ISTD) to each sample, calibrator, and quality control (QC).

  • Add 1400 µL of a 2:1 chloroform:methanol solution containing 2 mM PMSF and 50 µL of 1 N HCl.

  • Add 300 µL of 0.73% sodium chloride solution.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3,000 rpm for 10 minutes at 4°C.

  • Carefully collect the lower organic layer and transfer it to a clean tube.

  • Repeat the extraction of the aqueous layer with an additional portion of chloroform.

  • Pool the organic layers and evaporate to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 50 µL of methanol.

2. HPLC-MS/MS Analysis

  • Set up the HPLC system with the column and mobile phases as described in the table above.

  • Equilibrate the column with the initial mobile phase conditions for a sufficient amount of time.

  • Inject the reconstituted sample onto the HPLC system.

  • Run the gradient program to separate the analytes. An example gradient starts at 50% B, ramps to 100% B over 10 minutes, holds at 100% B for 2.4 minutes, and then returns to 50% B for re-equilibration.[3]

  • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Acquire the data and process it using the appropriate software.

Visualizations

TroubleshootingWorkflow start Low Signal Intensity for This compound cause1 Ion Suppression? start->cause1 cause2 Poor Extraction Recovery? start->cause2 cause3 Analyte Degradation? start->cause3 cause4 Instrument Issue? start->cause4 solution1a Optimize Sample Cleanup (e.g., use SPE) cause1->solution1a solution1b Dilute Sample cause1->solution1b solution1c Modify Chromatography cause1->solution1c solution2 Evaluate & Optimize Extraction Method cause2->solution2 solution3 Check Sample Handling & Storage Conditions cause3->solution3 solution4a Clean Ion Source cause4->solution4a solution4b Verify MS Parameters cause4->solution4b

Caption: Troubleshooting workflow for low signal intensity.

This guide is intended to provide a starting point for troubleshooting your this compound analysis. For more specific issues, it is always recommended to consult your instrument's manuals and the expertise of your laboratory personnel.

References

Technical Support Center: Quantifying Endogenous N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of endogenous N-acyl amino acids (NAAAs).

Frequently Asked Questions (FAQs)

Q1: What are N-acyl amino acids (NAAAs) and why are they important?

N-acyl amino acids are a diverse class of lipid signaling molecules formed by linking a fatty acid to an amino acid through an amide bond.[1][2] They are structurally related to endocannabinoids like anandamide (B1667382) and are considered part of the broader "endocannabinoidome".[2][3] More than 50 distinct species of NAAAs have been identified in mammalian tissues, highlighting their structural diversity.[4] These molecules are involved in a wide range of physiological processes, including metabolism, pain signaling (nociception), and inflammation, making them relevant therapeutic targets.[3][5][6][7]

Q2: What makes the quantification of endogenous NAAAs so challenging?

Quantifying endogenous NAAAs is difficult due to several factors:

  • Structural Diversity: The combination of various fatty acid chains and amino acids results in a wide array of molecules with different physicochemical properties.[1][5]

  • Low Abundance: Many NAAAs are present at very low concentrations in biological tissues (e.g., 0.2 to 69 pmol/g in rat brain), requiring highly sensitive analytical methods.[6][8]

  • Matrix Effects: Biological samples (plasma, tissue homogenates) are incredibly complex.[9] Co-eluting endogenous substances like phospholipids (B1166683) can interfere with the ionization of NAAAs in the mass spectrometer source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[10][11]

  • Endogenous Nature: Since NAAAs are naturally present in biological matrices, a true "blank" matrix is unavailable. This complicates the preparation of accurate calibration standards and requires specific strategies to overcome interference.[12][13]

  • Poor Ionization/Retention: Some NAAAs exhibit poor ionization efficiency in mass spectrometry and weak retention on standard reversed-phase chromatography columns, making their detection and separation challenging without chemical modification.[1][12]

Q3: What is the most common analytical platform for NAAA quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical method for quantifying NAAAs.[12][14] This technique offers the high sensitivity and specificity required to detect low-abundance lipids in complex biological samples.[12][] The combination of liquid chromatography for separation and tandem mass spectrometry for detection allows for the precise identification and quantification of specific NAAA species.[16][17] Targeted analysis using Multiple Reaction Monitoring (MRM) is often employed to achieve accurate quantification.[4][6][8]

Troubleshooting Guides

Problem 1: Poor Sensitivity / Inability to Detect Target NAAA
Possible Causes Solutions & Recommendations
Inefficient Sample Extraction: The target NAAA is lost during the sample preparation process.Optimize your extraction protocol. For lipids like NAAAs, a liquid-liquid extraction (e.g., using methyl tert-butyl ether (MTBE) or a modified Bligh-Dyer extraction) is common. Ensure the pH is optimized for your analyte of interest.
Low Ionization Efficiency: The NAAA does not ionize well in the mass spectrometer source.Chemical Derivatization: Modify the NAAA with a chemical tag to improve its ionization efficiency and chromatographic retention.[1] Common methods include derivatization of the carboxyl group to enhance positive ion mode analysis. Optimize MS Source Parameters: Adjust source temperature, gas flows, and voltages to maximize the signal for your specific analyte.
Matrix Suppression: Co-eluting compounds from the biological matrix are suppressing the analyte's signal.[11]Improve Chromatographic Separation: Modify the LC gradient, change the mobile phase composition, or try a different column chemistry (e.g., HILIC for more polar analytes) to separate the NAAA from interfering compounds.[10][18] Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components, though this may compromise the limit of detection.[10]
Analyte Degradation: The NAAA is unstable and degrades during sample collection, storage, or preparation.Ensure samples are processed quickly and stored at -80°C. Minimize freeze-thaw cycles. Consider adding antioxidants or enzyme inhibitors to the collection tubes if enzymatic degradation is suspected.
Problem 2: High Variability in Quantitative Results (Poor Precision)
Possible Causes Solutions & Recommendations
Inconsistent Sample Preparation: Manual sample preparation steps introduce variability between samples.Use an Automated Liquid Handler: Automation can improve the precision of liquid handling steps.[19] Standardize Protocols: Ensure all samples are processed identically and by the same protocol.
Matrix Effects: Variation in the matrix composition between different samples or individuals leads to inconsistent signal suppression or enhancement.Use Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to correct for variability.[20] An ideal SIL-IS is chemically identical to the analyte but has a different mass, so it experiences the same matrix effects and extraction losses.[17][20] Add the SIL-IS to each sample at the very beginning of the workflow. Matrix-Matched Calibration: Prepare calibration standards in a representative matrix that is similar to the study samples to account for matrix effects.[21]
Instrument Instability: Fluctuations in the LC-MS/MS system performance over the course of an analytical run.Regular Calibration & Maintenance: Ensure the mass spectrometer is properly calibrated and maintained. Monitor System Suitability: Inject a standard sample periodically throughout the run to monitor for drifts in retention time and signal intensity.
Problem 3: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
Possible Causes Solutions & Recommendations
Column Contamination/Degradation: Accumulation of matrix components (e.g., phospholipids) on the analytical column.Use a Guard Column: A guard column can protect the analytical column from strongly retained contaminants. Implement Column Washing: Develop a robust column washing procedure to be run between samples or at the end of a batch.
Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for the analyte or column chemistry.Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of your NAAA to maintain a consistent charge state. Test Different Modifiers: Small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) can significantly improve peak shape.[18]
Secondary Interactions: The analyte is interacting with active sites on the column stationary phase or in the LC system.Use a High-Performance Column: Modern columns are often designed to have fewer active sites. Consider Mobile Phase Additives: Additives can help to mask active sites and reduce secondary interactions.

Experimental Protocols & Methodologies

Method 1: Generic NAAA Extraction from Plasma/Serum

This protocol describes a common protein precipitation and liquid-liquid extraction procedure suitable for NAAAs.

  • Internal Standard Spiking: To 50 µL of plasma, add 5-10 µL of a solution containing the appropriate stable isotope-labeled internal standards (SIL-IS).[17] Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) (or methanol (B129727) containing 0.1% formic acid) to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water). Vortex and centrifuge again to pellet any insoluble material.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Method 2: Chemical Derivatization using 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

Derivatization can improve the chromatographic retention and detection sensitivity of NAAAs. AQC reacts with the amino group to form a stable, fluorescent derivative.[1][22]

  • Sample Preparation: Start with a protein-free sample extract (as described in Method 1). Ensure the sample is buffered to a pH between 8.2 and 10.1 using a borate (B1201080) buffer.[1]

  • Reagent Preparation: Prepare the AQC reagent according to the manufacturer's instructions.

  • Derivatization Reaction: Mix the buffered sample with the AQC reagent. A molar excess of the AQC reagent is recommended for complete derivatization. Vortex immediately.[1]

  • Incubation: Heat the mixture at 55°C for 10 minutes.[1]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following table summarizes the performance of different derivatization techniques for amino acid analysis, which can be adapted for NAAA quantification to improve sensitivity.

Derivatization ReagentAnalyte ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference(s)
UreaAmino Acids58.60 (Alanine), 11.64 (Phenylalanine)195.40 (Alanine), 38.80 (Phenylalanine)>0.992[1]
aTRAQ®26 Amino Acids-5 - 2000 (Linear Measurement)>0.99[1]
AQCAmino Acids0.016 - 0.367 (µM)0.044 - 1.073 (µM)-[1]

Note: Direct comparison of LOD and LOQ can be influenced by the specific instrumentation and analytical conditions used in each study.

Visualized Workflows and Concepts

General Workflow for NAAA Quantification

This diagram outlines the key steps involved in a typical targeted metabolomics experiment for quantifying N-acyl amino acids.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Tissue) Spike 2. Add Internal Standards Sample->Spike Extract 3. Extraction (Protein Precipitation, Lipid Extraction) Spike->Extract Deriv 4. Derivatization (Optional) Extract->Deriv LC 5. LC Separation (e.g., RP-HPLC) Deriv->LC MS 6. MS/MS Detection (e.g., MRM) LC->MS Integration 7. Peak Integration MS->Integration Quant 8. Quantification (Ratio to Internal Std) Integration->Quant Stats 9. Statistical Analysis Quant->Stats G cluster_lc cluster_ms ESI Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix Matrix Component Matrix->Droplet Suppression Ion Suppression (Reduced Analyte Signal) Droplet->Suppression Competition for charge/surface access Enhancement Ion Enhancement (Increased Analyte Signal) Droplet->Enhancement Improved droplet fission G cluster_result Separated Phases Start Plasma/Serum Sample + Internal Standards AddSolvent Add Cold Acetonitrile (3-4 volumes) Start->AddSolvent Vortex Vortex Vigorously (1 min) AddSolvent->Vortex Centrifuge Centrifuge at 4°C (>10,000 x g, 10 min) Vortex->Centrifuge Supernatant Supernatant (Contains NAAAs) Centrifuge->Supernatant Collect Pellet Protein Pellet (Discard) Centrifuge->Pellet Forms

References

optimizing N-Oleoyl alanine solubility for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and protocols for effectively using N-Oleoyl alanine (B10760859) in cell-based assays, with a focus on optimizing solubility and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyl alanine?

A1: this compound is a naturally occurring N-acyl amide, a type of lipid molecule where oleic acid is linked to the amino acid alanine.[1][2] These molecules are part of a class of endogenous lipid signaling molecules and are studied for their potential roles in various physiological processes.[3]

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: this compound exhibits high solubility in organic solvents. For creating a high-concentration stock solution, ethanol (B145695) and DMSO are the most common and effective choices.[1] It is significantly less soluble in aqueous solutions like PBS.[1]

Q3: Why is my this compound precipitating when added to cell culture medium?

A3: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. This is a common issue with lipophilic compounds. The organic solvent from your stock solution disperses in the medium, and if the final concentration of the compound is too high, it will fall out of solution.[4][5] The presence of salts and other components in the media can also influence solubility.

Q4: What is the maximum concentration of organic solvent (e.g., DMSO, ethanol) my cells can tolerate?

A4: Most cell lines can tolerate a final concentration of up to 0.5% DMSO or ethanol in the culture medium. However, it is crucial to keep this concentration consistent across all experimental conditions, including vehicle controls. For sensitive cell lines or long-term experiments, it is recommended to keep the final solvent concentration at or below 0.1% to avoid solvent-induced artifacts or cytotoxicity.[6][7]

Q5: How can I improve the delivery of this compound to my cells and avoid precipitation?

A5: Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) is a highly effective method. BSA acts as a carrier, mimicking the physiological transport of lipids in vivo, which enhances solubility in aqueous media and can reduce the lipotoxicity associated with high concentrations of free fatty acids.[6][7]

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for working with this compound.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Reference
Ethanol 50 mg/mL [1]
DMSO 30 mg/mL [1]
DMF 10 mg/mL [1]

| PBS (pH 7.2) | 0.25 mg/mL |[1] |

Table 2: Recommended Maximum Solvent Concentrations for Cell-Based Assays

Solvent Recommended Max. Concentration Notes
DMSO ≤ 0.5% (v/v) Titrate for your specific cell line; aim for ≤ 0.1% if possible.

| Ethanol | ≤ 0.5% (v/v) | Can be more cytotoxic than DMSO for some cell lines.[7] |

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon dilution into aqueous medium. The compound's aqueous solubility limit has been exceeded. Localized high concentration during mixing.1. Decrease Final Concentration: Lower the target concentration of this compound in your assay. 2. Optimize Dilution: Add the stock solution to the medium while vortexing or stirring to ensure rapid dispersal.[8] 3. Use a BSA Carrier: Prepare a this compound:BSA complex to significantly increase aqueous solubility (See Protocol 2).[9][10]
Stock solution in organic solvent appears cloudy or has particulates. The stock concentration is too high, or the compound has not fully dissolved.1. Gentle Warming: Warm the solution in a 37°C water bath. 2. Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.[8] 3. Re-evaluate Solvent: Ensure you are using a recommended solvent like ethanol or DMSO.[1]
Compound precipitates in the incubator over time (hours/days). The compound is unstable or has low solubility under culture conditions (pH, temperature, salt concentration). The compound may be adsorbing to plasticware.1. Use BSA Carrier: The BSA complex enhances stability in solution.[7] 2. Refresh Media: For longer experiments, replace the media with freshly prepared compound-containing media daily.[9][10] 3. Use Low-Binding Plates: Consider using low-adhesion plasticware to minimize loss of the compound.[4]
Inconsistent results or lower-than-expected biological activity. The actual concentration of soluble compound is lower than calculated due to precipitation or adsorption. Incomplete initial dissolution of stock.1. Confirm Stock Solution Clarity: Before each experiment, visually inspect your stock solution for any precipitate.[4] 2. Filter Working Solution: Before adding to cells, filter your final working solution through a sterile 0.22 µm PVDF filter to remove any micro-precipitates.[4] 3. Use a BSA Carrier: This is the most reliable method to ensure consistent delivery and bioavailability of the lipid.[6]

Experimental Protocols

Protocol 1: Basic Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous Ethanol or DMSO

  • Sterile microcentrifuge tubes or glass vials

Methodology:

  • Calculate the required mass of this compound to prepare a stock solution (e.g., 10-50 mM). The molecular weight of this compound is 353.5 g/mol .[1]

  • Weigh the this compound powder and place it in a sterile vial.

  • Add the calculated volume of ethanol or DMSO to achieve the desired concentration.

  • Vortex vigorously. If necessary, gently warm the solution at 37°C or place it in a sonicator bath for 5-10 minutes until the solution is clear.[8]

  • Visually inspect the solution against a dark background to ensure no particulates are present.

  • Dispense into single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Preparation of this compound:BSA Complex

This protocol details how to prepare this compound complexed with fatty acid-free BSA for enhanced solubility and delivery in cell culture.[9][10]

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty Acid-Free BSA powder

  • Sterile PBS or MilliQ water

  • Sterile 15 mL conical tubes

  • 37°C water bath

Methodology:

  • Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile MilliQ water. Filter sterilize using a 0.22 µm filter and warm to 37°C.[9]

  • Aliquot BSA: In a sterile 15 mL conical tube, place an appropriate volume of the 10% BSA solution. For example, 67 µL for a final 500 µM fatty acid solution.[9]

  • Add this compound: Add the required volume of the this compound ethanol stock to the warmed BSA solution. The molar ratio of fatty acid to BSA is critical; a ratio between 1:1 and 5:1 is common.

  • Incubate: Cap the tube and incubate in a 37°C water bath for at least 30-60 minutes to allow for complex formation. Vortex gently every 10-15 minutes.[9] The solution should be clear. If it is cloudy, the concentration may be too high.

  • Dilute in Media: Add this BSA-complexed stock to your final cell culture medium (pre-warmed to 37°C) to achieve the desired working concentration.[9]

  • Prepare Vehicle Control: Prepare a vehicle control by adding an equivalent amount of ethanol (without this compound) to the BSA solution and treating it identically.

Visualizations

experimental_workflow start Start: Prepare this compound stock Prepare High-Concentration Stock (e.g., 50 mM in Ethanol) start->stock dilute Dilute Stock Directly into Pre-warmed Cell Culture Medium stock->dilute check Precipitation Observed? dilute->check add_to_cells Add to Cells & Run Assay check->add_to_cells No troubleshoot Troubleshoot: 1. Lower Final Concentration 2. Use BSA Carrier Protocol check->troubleshoot Yes bsa_protocol Use Advanced Method: Prepare Fatty Acid-BSA Complex (See Protocol 2) troubleshoot->bsa_protocol bsa_protocol->add_to_cells

Caption: A decision workflow for preparing this compound for cell-based assays.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ppar PPARα/γ complex PPAR:RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE on DNA complex->ppre Translocates to Nucleus & Binds PPRE transcription Modulation of Gene Transcription (Lipid Metabolism, Inflammation) ppre->transcription noa This compound (Delivered via BSA) noa->ppar Binds & Activates

Caption: A potential signaling pathway for this compound via PPAR activation.[11][12][13]

References

preventing degradation of N-Oleoyl alanine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Oleoyl alanine (B10760859) to prevent its degradation.

Troubleshooting Guide

Encountering issues with N-Oleoyl alanine sample stability? Use this guide to identify and resolve common problems.

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in analytical measurements.

  • Possible Cause: Degradation of the analyte during storage or sample processing. This compound has limited stability at room temperature, with degradation observed within 24-48 hours.[1]

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that samples are stored at or below -20°C.[2][3] For long-term storage, -80°C is preferable.

    • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. Aliquot samples into single-use vials before freezing.

    • Evaluate Sample Matrix: Biological matrices may contain active enzymes, such as Fatty Acid Amide Hydrolase (FAAH), that can hydrolyze this compound.[1][4] Consider immediate freezing or the use of enzyme inhibitors if enzymatic degradation is suspected.

    • Check for Oxidative Stress: The oleoyl (B10858665) moiety is susceptible to oxidation.[5] Ensure samples are stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. The use of antioxidants can also mitigate oxidative degradation.[6][7]

Issue 2: Appearance of unknown peaks during chromatographic analysis.

  • Possible Cause: Formation of degradation products through hydrolysis or oxidation.

  • Troubleshooting Steps:

    • Hydrolysis Products: The primary hydrolysis products are oleic acid and alanine. Check for the presence of these compounds in your chromatogram. The amide bond in N-acyl amino acids can be susceptible to hydrolysis, especially under acidic or basic conditions.[8][9]

    • Oxidation Products: The double bond in the oleic acid chain is prone to oxidation, leading to various oxidation products.[5] This can be minimized by storing samples under an inert gas and away from light.

    • Use Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer to identify the mass of the unknown peaks, which can help in elucidating their structures as potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: The main degradation pathways for this compound are:

  • Hydrolysis: Cleavage of the amide bond to yield oleic acid and alanine. This can be catalyzed by enzymes (e.g., FAAH) present in biological samples or can occur non-enzymatically, influenced by pH and temperature.[1][8][9]

  • Oxidation: The monounsaturated oleoyl chain is susceptible to oxidation at the double bond, leading to the formation of hydroperoxides, aldehydes, and other oxidative products.[5] This process is accelerated by exposure to oxygen, light, and certain metal ions.

Q2: What are the optimal storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: As a solid, store at -20°C or lower for long-term stability (≥ 2 years).[2][3]

  • In Solution: If dissolved in an organic solvent, store in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen) at -20°C or below.[6] Avoid storing in plastic containers for extended periods, as plasticizers may leach into the solvent.

  • Light and Air: Protect from light and oxygen to minimize oxidation.[6][7]

Q3: How stable is this compound in solution at room temperature?

A3: this compound has limited stability in solution at room temperature. Studies have shown that degradation can be observed within 24 to 48 hours when left on an autosampler.[1] Therefore, it is recommended to analyze samples as quickly as possible after they are brought to room temperature and to use a cooled autosampler if available.

Q4: Can I use antioxidants to improve the stability of this compound?

A4: Yes, the use of antioxidants is a recommended strategy to prevent the oxidative degradation of the oleoyl chain.[6][7] Common antioxidants used for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E). The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with your analysis.

Q5: How many freeze-thaw cycles can my this compound samples withstand?

A5: While specific data on the number of permissible freeze-thaw cycles for this compound is limited, it is a general best practice for lipids to minimize these cycles. Each cycle can introduce moisture and increase the chance of degradation. It is highly recommended to aliquot samples into single-use vials before the initial freezing to maintain sample integrity.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound under various storage conditions is not extensively available in the literature, the following table summarizes general stability information for related compounds, which can serve as a guideline.

Compound ClassStorage ConditionObserved Degradation/StabilityReference
This compound Room Temperature (in autosampler)Limited stability, with degradation observed within 24-48 hours.[1]
Alanine Dried Blood Spots (First 5 years at RT after 1 year at +4°C)Approximately 6.5% decrease in concentration per year.[6][8]
General Lipids -20°C in organic solvent with antioxidants, protected from light and oxygenGenerally stable, reduces oxidation and enzymatic transformation.[7]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol provides a framework for determining the stability of this compound in a specific solvent or sample matrix under defined storage conditions.

1. Materials:

  • This compound standard
  • High-purity solvent (e.g., ethanol, methanol, or chloroform)
  • Vials (glass, with PTFE-lined caps)
  • Inert gas (argon or nitrogen)
  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)
  • HPLC-MS/MS system

2. Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent or matrix.
  • Aliquoting: Dispense the solution into multiple vials to avoid repeated sampling from the same vial.
  • Inert Atmosphere: If assessing non-oxidative degradation, gently flush the headspace of each vial with an inert gas before sealing.
  • Incubation: Place the vials in the designated temperature-controlled environments. Protect from light if assessing thermal degradation alone.
  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each storage condition.
  • Sample Analysis: Analyze the samples immediately using a validated HPLC-MS/MS method for the quantification of this compound.[1][10]
  • Quantification: Determine the percentage of intact this compound remaining at each time point by comparing the peak area to the peak area at time zero.

Protocol 2: Quantification of this compound by HPLC-MS/MS

This is a summary of a typical method for the analysis of this compound.[1]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).

    • Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from 50% B to 100% B.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizations

Degradation_Troubleshooting Troubleshooting this compound Degradation start Inconsistent or Low This compound Concentration check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_matrix Evaluate Sample Matrix (Enzymatic Activity) start->check_matrix check_handling Assess Sample Handling (Freeze-Thaw Cycles) start->check_handling storage_ok Storage Optimal? check_storage->storage_ok matrix_issue Enzymes Present? check_matrix->matrix_issue handling_issue Multiple Freeze-Thaws? check_handling->handling_issue solution_storage Implement -20°C or lower, inert gas, and light protection. storage_ok->solution_storage No end_node Problem Resolved storage_ok->end_node Yes solution_matrix Use enzyme inhibitors or immediate sample quenching. matrix_issue->solution_matrix Yes matrix_issue->end_node No solution_handling Aliquot samples into single-use vials. handling_issue->solution_handling Yes handling_issue->end_node No solution_storage->end_node solution_matrix->end_node solution_handling->end_node

Caption: Troubleshooting workflow for this compound degradation.

Degradation_Pathways Primary Degradation Pathways of this compound NOA This compound hydrolysis Hydrolysis NOA->hydrolysis oxidation Oxidation NOA->oxidation hydrolysis_products Oleic Acid + Alanine hydrolysis->hydrolysis_products catalysts_hydrolysis Catalyzed by: - Enzymes (e.g., FAAH) - Acid/Base - Heat hydrolysis->catalysts_hydrolysis oxidation_products Hydroperoxides, Aldehydes, etc. oxidation->oxidation_products catalysts_oxidation Promoted by: - Oxygen - Light - Metal Ions - Heat oxidation->catalysts_oxidation

Caption: Key degradation pathways of this compound.

References

Technical Support Center: Enhancing N-Oleoyl Alanine Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity of N-Oleoyl alanine (B10760859) in mass spectrometry experiments.

Troubleshooting Guide

Low signal intensity, poor peak shape, and high background noise are common challenges in the analysis of N-Oleoyl alanine. The following guide provides solutions to frequently encountered problems.

Problem Potential Causes Recommended Solutions
Poor or No Signal Inappropriate ionization mode (positive vs. negative). Suboptimal mobile phase pH. Ion suppression from matrix components.[1][2] Insufficient desolvation in the mass spectrometer source. Analyte eluting in the column's void volume.Test both positive (ESI+) and negative (ESI-) ionization modes. For positive mode, use a mobile phase containing a volatile acid like 0.1% formic acid.[1][3] For negative mode, use a mobile phase with a volatile base such as 0.1% ammonium (B1175870) hydroxide.[3] Adjust the mobile phase pH to ensure this compound is ionized. Implement rigorous sample cleanup, such as Solid Phase Extraction (SPE), to remove interfering salts and phospholipids.[3][4] Optimize MS source parameters, including increasing the drying gas temperature and flow rate, and optimizing nebulizer pressure.[3] Consider using a Hydrophilic Interaction Chromatography (HILIC) or mixed-mode column to improve the retention of polar compounds.[3][5]
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the column's stationary phase. Sample overload. Incompatibility between the sample solvent and the mobile phase. Column degradation.For HILIC, ensure the column is properly equilibrated. The sample diluent should have a similar composition to the initial mobile phase (high organic content).[3] Reduce the injection volume or dilute the sample.[3] Reconstitute the final sample in a solvent that closely matches the initial mobile phase conditions.[3] Use a new guard column or analytical column.[3]
High Background Noise Contaminated solvents, reagents, or glassware. Presence of non-volatile buffers in the mobile phase. Carryover from previous injections.[1]Use high-purity, LC-MS grade solvents and additives.[3] Only use volatile mobile phase modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate (B1210297).[3] Implement a robust needle wash protocol with a strong solvent between injections.[3]
Poor Reproducibility (Shifting Retention Times) Inadequate column equilibration between injections. Fluctuations in column temperature. Inconsistent mobile phase composition.Ensure a sufficient equilibration period with the initial mobile phase conditions before each injection, particularly for HILIC methods.[3] Use a column oven to maintain a stable temperature.[3] Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components from the sample matrix.[2][6] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.[2][6] In the analysis of this compound from biological samples like plasma or brain tissue, lipids and other endogenous compounds are common sources of matrix effects.[1]

Q2: How can I detect and quantify matrix effects in my this compound assay?

A2: A standard method to assess matrix effects is the post-extraction spike comparison.[6] This involves comparing the signal response of a known amount of this compound spiked into a pre-extracted blank matrix sample to the response of the same amount in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.[6] For instance, one study observed up to 26% ion suppression for this compound in a water matrix.[1]

Q3: What is the benefit of using an internal standard for this compound quantification?

A3: Using a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte is highly recommended. The SIL internal standard will experience the same matrix effects as this compound, allowing for accurate correction during data processing.[6] If a SIL internal standard is not available, a structural analog can be used, as demonstrated with AraGly-d8 for this compound analysis.[1]

Q4: What type of sample preparation is most effective for reducing matrix effects and improving recovery of this compound?

A4: A robust sample preparation method is crucial for minimizing matrix effects and achieving high recovery. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed techniques.[1][4] A published method for this compound in brain and plasma utilizes a liquid-liquid extraction with a 2:1 chloroform:methanol solution, which resulted in over 90% recovery.[1] SPE can also be effective by using a stationary phase that retains the analyte while matrix components are washed away.[4]

Q5: Which chromatographic and mass spectrometric settings are optimal for this compound analysis?

A5: A reverse-phase C18 column is often used for the chromatographic separation of N-acyl amino acids.[1] A typical mobile phase consists of water with 13 mM ammonium acetate and 1% formic acid (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).[1] For mass spectrometry, electrospray ionization (ESI) is commonly used. It is advisable to optimize the ionization polarity (positive or negative) and key source parameters like declustering potential and collision energy for the specific instrument being used.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from a published HPLC-MS/MS method for this compound analysis.[1]

AnalyteMatrixRecovery (%)Matrix Effect
This compoundWater102%26% Ion Suppression
AraGly-d8 (ISTD)Brain93%19% Ion Suppression
AraGly-d8 (ISTD)Plasma96%13% Ion Enhancement
AraGly-d8 (ISTD)Water94%11% Ion Suppression

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Plasma

This protocol is adapted from a method for the analysis of this compound in plasma.[1]

Materials:

  • Plasma sample

  • 2:1 Chloroform:Methanol with 2 mM PMSF

  • 1 N HCl

  • Deionized water

  • 0.73% w/v Sodium chloride

  • Internal Standard (e.g., AraGly-d8)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 25 µL aliquot of plasma, add 1,400 µL of 2:1 chloroform:methanol with 2 mM PMSF.

  • Add 50 µL of 1 N HCl.

  • Add 150 µL of deionized water.

  • Add 300 µL of 0.73% sodium chloride.

  • Add a known amount of internal standard (e.g., 50 pmol of AraGly-d8).

  • Vortex the sample for 1 minute.

  • Centrifuge at 3,000 rpm at 4°C for 10 minutes.

  • Collect the organic layer for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Instrumental Analysis

This protocol provides typical parameters for the instrumental analysis of this compound.[1]

Instrumentation:

  • LC-MS/MS system (e.g., Sciex ExionLC 2.0 with a Sciex 6500 QTRAP)

  • Zorbax XDB C18 column (4.6 x 75 mm, 3.5 µm)

LC Parameters:

  • Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1 mL/min

  • Injection Volume: 4 µL

  • Column Temperature: 40 °C

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), polarity to be optimized

  • Source: TurbolonSpray

  • Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for this compound and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Plasma Sample add_extraction_solvent Add Chloroform:Methanol, HCl, Water, NaCl start->add_extraction_solvent add_is Add Internal Standard add_extraction_solvent->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic inject Inject Sample collect_organic->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for this compound analysis.

troubleshooting_logic cluster_ionization Ionization & Mobile Phase cluster_sample Sample & Matrix cluster_instrument Instrument Parameters start Low Signal Intensity? check_mode Check Ionization Mode (+/-) start->check_mode Yes improve_cleanup Improve Sample Cleanup (SPE/LLE) start->improve_cleanup Yes optimize_source Optimize Source Parameters start->optimize_source Yes check_ph Optimize Mobile Phase pH check_mode->check_ph end Signal Enhanced check_ph->end Resolved use_is Use Internal Standard improve_cleanup->use_is use_is->end Resolved check_chromatography Review Chromatography optimize_source->check_chromatography check_chromatography->end Resolved

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Isomeric Separation of N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isomeric separation of N-acyl amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary technique for separating N-acyl amino acid isomers?

A1: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and effective method for the separation of N-acyl amino acid enantiomers.[1] Chiral HPLC provides high versatility through a wide variety of available CSPs and mobile phase compositions.[1]

Q2: Can a standard C18 column be used for chiral separation of N-acyl amino acids?

A2: A standard C18 column cannot directly separate enantiomers as they possess identical physical and chemical properties in an achiral environment.[1] To achieve separation on a C18 column, pre-column derivatization with a chiral derivatizing reagent is required to form diastereomers, which have different physical properties and can be separated.[1][2]

Q3: What are some common chiral stationary phases (CSPs) for this type of separation?

A3: Several types of CSPs are effective for separating N-acyl amino acid isomers:

  • Polysaccharide-based CSPs: Derived from cellulose (B213188) or amylose (B160209), these are popular choices for the chiral separation of amino acid derivatives.[1][3]

  • Macrocyclic glycopeptide-based CSPs: Teicoplanin-based phases have demonstrated success in resolving underivatized amino acid enantiomers and can be effective for their N-acetylated counterparts.[1][4][5]

  • Crown ether-based CSPs: These have been used for the enantioseparation of underivatized amino acids.[6]

  • Zwitterionic CSPs: Cinchona-derived zwitterionic phases are versatile for the chiral analysis of free amino acids, N-blocked amino acids, and small peptides.[7]

Q4: What alternative techniques to HPLC can be used for separating N-acyl amino acid isomers?

A4: Besides HPLC, other techniques include:

  • Supercritical Fluid Chromatography (SFC): Often faster than HPLC, SFC is a powerful tool for chiral separations.[1]

  • Capillary Electrophoresis (CE): Known for its high efficiency and low sample consumption, CE can be used with chiral selectors in the background electrolyte.[1][8]

  • Gas Chromatography (GC): GC can be used for chiral separations, but typically requires the analytes to be volatile, which may necessitate derivatization.[1]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is critical. If resolution is poor, consider a different type of CSP (e.g., switch from a polysaccharide-based to a macrocyclic antibiotic-based column).[9]
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. For reversed-phase, alter the organic modifier (e.g., methanol, acetonitrile) percentage. For normal phase, adjust the alcohol modifier percentage. Trying a different alcohol (e.g., ethanol (B145695) instead of isopropanol) can also impact separation.[1]
Incorrect Mobile Phase Additives Small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid - TFA) can significantly influence peak shape and resolution by suppressing unwanted interactions with the stationary phase.[1]
Temperature Effects Investigate the effect of temperature. Both increasing and decreasing the column temperature can affect chiral recognition and, therefore, separation.[1]
Low Flow Rate Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.[1]
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Possible Cause Suggested Solution
Peak Tailing: Secondary Interactions Unwanted interactions between the analyte and residual silanol (B1196071) groups on a silica-based CSP can cause tailing. Add a small amount of an acidic (e.g., TFA) or basic modifier to the mobile phase to suppress these interactions.[1]
Peak Tailing: Column Contamination Contaminants on the column frit or at the head of the column can lead to tailing. Backflush the column or use a guard column to protect the analytical column.[1]
Peak Fronting: Sample Overload or Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent. If overloading is suspected, inject a smaller sample volume or a more dilute sample.[1]
Split or Shouldered Peaks: Column Blockage or Contamination A partial blockage of the column inlet frit can cause peak splitting. Backflushing the column may resolve the issue. If the problem persists, the frit may need replacement.[1]
Issue 3: Issues with Indirect Separation (Derivatization)
Possible Cause Suggested Solution
Incomplete Derivatization Reaction Optimize reaction conditions such as temperature, time, and pH. Ensure the purity of the derivatizing agent and remove any moisture that could lead to hydrolysis of the reagent.[10]
Presence of Unexpected Side Products Side reactions can lead to a complex mixture of products. For example, when using carbodiimide (B86325) coupling agents, N-acylurea formation is a common side product.[10] Purify the derivatized sample before analysis if necessary.
Racemization during Derivatization The derivatization process itself should not cause racemization of the amino acid. If racemization is suspected, investigate milder reaction conditions or a different derivatizing agent.
Low Sensitivity Some chiral derivatizing agents may result in lower sensitivity. For instance, while FDAA (Marfey's reagent) generally shows high enantioselectivity, it can have lower sensitivity compared to other agents.[11] Consider a different derivatizing agent if sensitivity is a concern.

Data Presentation

Table 1: Comparison of Chiral Derivatizing Agents for Amino Acid Analysis

Chiral Derivatizing Agent (CDA)Common AbbreviationDetection MethodKey Characteristics
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)UV/MSWidely used, generally high enantioselectivity but can have lower sensitivity.[11]
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCUV/MSAn alternative to FDAA.[11]
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl esterS-NIFEUV/MSCan provide better separation for certain isomers where FDAA is less effective.[11]
o-phthalaldehyde/isobutyryl-L-cysteineOPA-IBLCFluorescence/MSForms highly fluorescent isoindole derivatives.[11][12]

Experimental Protocols

Protocol 1: Indirect Chiral Separation via Derivatization with FDAA (Marfey's Reagent)

This protocol is a general guideline for the derivatization of amino acids with Marfey's reagent (FDAA) for subsequent analysis by reversed-phase HPLC.

  • Sample Preparation: Dissolve the amino acid sample in a suitable buffer (e.g., 100 μL of 50 mM sodium bicarbonate, pH 8.5).

  • Derivatization:

    • Add a solution of FDAA in acetone (B3395972) (e.g., 200 μL of a 1% w/v solution) to the amino acid solution.

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour).

  • Quenching: Stop the reaction by adding an acid (e.g., 100 μL of 1 M HCl).

  • Analysis:

    • Dilute the sample with the mobile phase.

    • Inject an appropriate volume onto a standard reversed-phase column (e.g., C18).

    • Separate the resulting diastereomers using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% TFA).

    • Detect the diastereomers using a UV detector (e.g., at 340 nm) or a mass spectrometer.

Protocol 2: Direct Chiral Separation using a Polysaccharide-Based CSP

This protocol outlines a general method for the direct enantiomeric separation of N-acyl amino acids using a polysaccharide-based chiral stationary phase in reversed-phase mode.

  • Column: A chiral column with a polysaccharide-based stationary phase (e.g., cellulose or amylose derivatives).

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of an acidic or basic modifier like TFA or ammonium (B1175870) acetate). A typical starting point could be an isocratic mixture of 80:20 acetonitrile:water with 0.1% TFA.

  • Flow Rate: A typical analytical flow rate is between 0.5 and 1.0 mL/min.

  • Temperature: Maintain a constant column temperature, typically between 20°C and 40°C.

  • Detection: UV detection at a wavelength appropriate for the N-acyl amino acid or mass spectrometry.

  • Optimization: If separation is not optimal, systematically adjust the ratio of the organic modifier to the aqueous phase, the type of organic modifier, and the concentration and type of the mobile phase additive.

Visualizations

TroubleshootingWorkflow start Start: Poor or No Enantiomeric Resolution csp Is the CSP appropriate for the analyte? start->csp mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes change_csp Select a different type of CSP (e.g., polysaccharide vs. macrocyclic) csp->change_csp No optimize_mp Systematically vary organic modifier percentage and additives mobile_phase->optimize_mp No temp_flow Optimize temperature and flow rate mobile_phase->temp_flow Yes change_csp->mobile_phase optimize_mp->temp_flow resolved Resolution Achieved temp_flow->resolved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

DerivatizationWorkflow start Start: Indirect Separation (Derivatization) mix Mix N-acyl amino acid with chiral derivatizing agent (e.g., FDAA) and buffer start->mix react Incubate at controlled temperature and time mix->react quench Quench reaction with acid react->quench analyze Analyze diastereomers on achiral column (e.g., C18) via HPLC-UV/MS quench->analyze

References

minimizing ion suppression for N-Oleoyl alanine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the detection of N-Oleoyl alanine (B10760859) (NOA) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for N-Oleoyl alanine detection?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantification.[1] Since this compound is often present at low endogenous concentrations in complex biological matrices like plasma and brain tissue, minimizing ion suppression is critical for reliable detection and quantification.[2][3]

Q2: What are the primary causes of ion suppression when analyzing this compound?

A2: The primary causes of ion suppression in the analysis of this compound are co-eluting matrix components from biological samples.[4] For lipid analyses, phospholipids (B1166683) are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[5] Other potential sources of interference include salts, proteins, and other endogenous lipids that can compete with this compound for ionization in the MS source.[1]

Q3: How can I determine if my this compound analysis is affected by ion suppression?

A3: A common method to assess matrix effects is the post-column infusion technique.[6] In this method, a constant flow of this compound solution is introduced into the MS source after the analytical column. A blank matrix sample is then injected. Any dip or enhancement in the baseline signal of this compound indicates the retention time at which co-eluting matrix components are causing ion suppression or enhancement.[6] Another approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a clean solvent.[1] A lower response in the matrix extract signifies ion suppression.

Q4: What are the general strategies to minimize ion suppression for this compound?

A4: The most effective strategies to mitigate ion suppression can be categorized into three main areas:

  • Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.[5] Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation.[4][7]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components is crucial.[5] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.[4]

  • Mass Spectrometry Optimization: While less effective than sample preparation and chromatography for eliminating the root cause, adjusting MS source parameters like temperature and gas flows can sometimes help improve ionization efficiency.[1] Switching ionization polarity (e.g., to negative mode) can also be beneficial as fewer matrix components may ionize.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low this compound signal intensity Ion suppression from matrix components.1. Optimize the sample preparation method to improve the removal of interfering substances like phospholipids. Consider using a more selective extraction technique like SPE.[4] 2. Adjust the chromatographic gradient to better separate this compound from the suppression zone.[5] 3. Dilute the sample to reduce the concentration of interfering matrix components, if the analyte concentration is high enough for detection.[5]
Poor reproducibility of this compound quantification Inconsistent matrix effects between samples.1. Incorporate a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for variations in ion suppression. 2. Ensure the sample preparation procedure is highly consistent across all samples.
Signal intensity decreases over an analytical run Buildup of matrix components on the analytical column or in the MS source.1. Implement a robust column washing step at the end of each injection to elute strongly retained matrix components.[8] 2. Regularly clean the MS ion source to prevent contamination buildup.[4]
Unexpected peaks or high background noise Contamination from sample collection tubes, solvents, or autosampler vials.1. Use high-purity solvents and reagents. 2. Test different brands or types of sample vials and caps, as some polymeric materials can leach contaminants that cause ion suppression.[9] 3. Inject a solvent blank to identify sources of contamination in the LC-MS system.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma and Brain Homogenate

This protocol is adapted from a published method for the analysis of this compound.[2]

Materials:

  • Plasma or brain homogenate

  • Chloroform

  • Methanol

  • 1 N Hydrochloric Acid (HCl)

  • 0.73% Sodium Chloride (NaCl) solution

  • Internal Standard (ISTD) solution (e.g., Arachidonoyl glycine-d8)[2]

  • Centrifuge capable of 4°C and 3,000 rpm

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 25 µL of plasma sample or an equivalent amount of brain homogenate.

  • Add 1400 µL of a 2:1 chloroform:methanol solution.

  • Add 50 µL of 1 N HCl.

  • Add 150 µL of deionized water.

  • Add 300 µL of 0.73% NaCl solution.

  • Add a known amount of internal standard (e.g., 50 pmol of AraGly-d8).[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3,000 rpm for 10 minutes at 4°C.

  • Carefully collect the lower organic layer.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol is based on a validated method for separating this compound.[2]

HPLC System and Column:

  • Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm) or equivalent

  • Column Temperature: 40°C

  • Autosampler Temperature: Cooled (e.g., 4°C) to ensure sample stability[2]

  • Injection Volume: 4 µL

Mobile Phases and Gradient:

Time (minutes)% Mobile Phase B
0.050
10.0100
12.4100
12.550
15.050

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Troubleshooting Troubleshooting Loop Sample Biological Sample (Plasma, Brain) Extraction Liquid-Liquid Extraction (Chloroform/Methanol) Sample->Extraction Add ISTD Evaporation Evaporation (Nitrogen) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HPLC Separation (C18 Column) Reconstitution->LC Inject MS Mass Spectrometry (ESI+) LC->MS Eluent Data Data Acquisition MS->Data LowSignal Low Signal or Poor Reproducibility Data->LowSignal LowSignal->Extraction Optimize Extraction LowSignal->LC Optimize Chromatography

Caption: Workflow for this compound analysis with troubleshooting points.

IonSuppressionMechanism cluster_source ESI Source Droplet Charged Droplet GasPhaseIons Gas Phase Ions Droplet->GasPhaseIons Solvent Evaporation Analyte This compound Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Suppression Ion Suppression Matrix->Suppression Competition for charge & surface access MS_Analyzer MS_Analyzer GasPhaseIons->MS_Analyzer To Mass Analyzer Suppression->GasPhaseIons Reduced Analyte Ions

Caption: Mechanism of ion suppression in the electrospray source.

References

improving recovery of N-Oleoyl alanine from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of N-Oleoyl alanine (B10760859) from biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the extraction and quantification of N-Oleoyl alanine?

A1: The most prevalent and robust method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity for quantifying this compound in complex biological matrices like brain and plasma.[1][2] A well-validated HPLC-MS/MS method can achieve high recovery rates, often exceeding 90%, for low-level analytes.[1][3]

Q2: Why is chromatographic separation critical for accurate quantification?

A2: Chromatographic separation is crucial to distinguish this compound from other matrix components and isobaric compounds (molecules with the same mass).[1] Without effective separation, co-eluting lipids and other matrix constituents can lead to ion suppression or enhancement in the mass spectrometer, which reduces the sensitivity and accuracy of quantification.[1] In brain samples, for instance, an isobaric compound with the same transition ions can co-elute with this compound if the chromatography is not properly optimized.[1]

Q3: What are the key considerations for sample handling and storage to ensure the stability of this compound?

A3: To prevent degradation, biological samples should be processed promptly. Whole blood should be centrifuged at 4°C to separate plasma, which, along with other tissues like the brain, should be flash-frozen in liquid nitrogen and stored at -80°C until extraction.[1] For lipid extracts, storage under an inert atmosphere (like nitrogen), protected from light, and at -20°C or lower is recommended to prevent oxidation and other chemical transformations.[4] Repeated freeze-thaw cycles should be avoided as they can affect analyte stability.[1]

Q4: What type of internal standard (ISTD) is recommended for this compound quantification?

A4: Ideally, a deuterated form of this compound would be the best internal standard to accurately account for extraction efficiency and matrix effects.[1] However, as this is not always commercially available, other N-acyl amino acids with similar chemical properties, such as arachidonoyl glycine-d8 (AraGly-d8), have been used successfully.[1] It is important to validate the chosen ISTD to ensure its recovery and chromatographic behavior are comparable to the analyte of interest.[1]

Troubleshooting Guide

Low Recovery of this compound

Problem: You are experiencing significantly lower than expected recovery of this compound from your biological samples.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Extraction This compound is a lipid-signaling molecule. Ensure your extraction solvent system is optimized for lipids of its polarity. For samples with high-fat content, using a single solvent like methanol (B129727) may be insufficient.[5] Consider using solvent mixtures with lower polarity, such as ethanol, acetonitrile, or acetone, to improve extraction efficiency.[5] For liquid-liquid extraction (LLE), ensure proper phase separation and complete collection of the organic layer containing the analyte. For solid-phase extraction (SPE), ensure the chosen sorbent has the appropriate chemistry (e.g., reversed-phase, ion-exchange) to retain and elute this compound effectively.[6][7]
Analyte Degradation This compound can be susceptible to enzymatic or chemical degradation.[5] Work quickly and at low temperatures during sample preparation to minimize enzymatic activity.[4] Consider adding antioxidants to your extraction solvent if oxidation is a concern.[5] Ensure the pH of your buffers is appropriate to maintain the stability of the N-acyl amino acid linkage.
Poor Phase Separation (LLE) In liquid-liquid extractions, emulsions can form, leading to incomplete separation of the aqueous and organic layers and, consequently, loss of the analyte. Ensure vigorous mixing is followed by adequate centrifugation to achieve a clean separation. Adjusting the salt concentration of the aqueous phase can sometimes help break emulsions.
Inefficient Elution (SPE) The elution solvent in an SPE protocol may not be strong enough to release this compound from the sorbent. Optimize the elution solvent by increasing the percentage of the stronger organic solvent or by trying different solvent compositions. Ensure the elution volume is sufficient to collect all the retained analyte.
Matrix Effects The biological matrix itself can interfere with the extraction process. For complex matrices like brain tissue, extensive lipidomic panels can make the separation of specific analytes challenging.[1] It's important to use a validated method that accounts for matrix effects, possibly by using a substitute matrix for calibrators if the analyte is endogenous.[1]
High Variability in Results

Problem: You are observing inconsistent and highly variable quantification of this compound across your samples.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Autosampler Instability This compound may not be stable over long periods in the autosampler, even if it is cooled.[1] To mitigate this, run samples in smaller analytical batches to reduce the time they spend on the autosampler.[1]
Inconsistent Sample Preparation Ensure that all sample preparation steps, from homogenization to extraction and solvent evaporation, are performed consistently across all samples. Use precise pipetting techniques and ensure complete solvent evaporation and reconstitution.
Instrumental Drift The performance of the LC-MS/MS system can drift over the course of a long analytical run.[8] To monitor and correct for this, inject quality control (QC) samples at regular intervals throughout the batch. This will help you assess the stability of the instrument's response.
Carryover Analyte from a high-concentration sample can carry over to the next injection, leading to artificially high results in the subsequent sample.[8] Optimize the wash steps between injections in your LC method. This may involve using a stronger wash solvent or increasing the wash volume and duration.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for this compound from Plasma and Brain

This protocol is adapted from a validated method with demonstrated high recovery.[1]

  • Sample Preparation:

    • For plasma: Thaw frozen plasma samples on ice.

    • For brain tissue: Weigh the frozen brain tissue and homogenize it in an appropriate buffer.

  • Extraction:

    • To a 1.5 mL microcentrifuge tube, add your sample (e.g., 50 µL of plasma or homogenized brain tissue).

    • Add the internal standard (e.g., AraGly-d8).

    • Add an acidic solution (e.g., 0.1 M formic acid) to acidify the sample.

    • Add an organic solvent mixture for extraction (e.g., chloroform:methanol, 2:1 v/v).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to separate the phases.

  • Collection and Evaporation:

    • Carefully collect the lower organic phase containing the lipids, avoiding the protein interface.

    • Transfer the organic phase to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phases A and B).

    • Vortex to ensure the analyte is fully dissolved.

    • Transfer to an autosampler vial for injection.

Solid-Phase Extraction (SPE) Workflow

SPE can be used as an alternative or complementary cleanup step to LLE for purifying this compound.

  • Column Conditioning:

    • Pass an organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

    • Equilibrate the cartridge with a weaker solvent or buffer that matches the sample's loading conditions.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge. The pre-treatment may involve dilution or pH adjustment to ensure the analyte binds to the sorbent.[7]

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering compounds that are not strongly bound to the sorbent.

  • Elution:

    • Elute this compound from the cartridge using a strong organic solvent.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute it in the appropriate mobile phase for LC-MS/MS analysis.

Data Summary

Table 1: Reported Recovery Percentages for this compound and Internal Standards

Analyte/Internal StandardMatrixExtraction MethodRecovery (%)Reference
This compoundWater (Substitute Matrix)Liquid-Liquid Extraction102%[1]
N-Oleoyl glycine (B1666218)Water (Substitute Matrix)Liquid-Liquid Extraction98%[1]
AraGly-d8 (ISTD)Brain, Plasma, WaterLiquid-Liquid Extraction93-96%[1]
AraGly-d8 (ISTD)Not SpecifiedOpen Chromatography on Silica49.1 ± 15.7%[1]
AraGly-d8 (ISTD)Not SpecifiedC18 Solid-Phase Extraction73.4 ± 0.16%[1]

Visualizations

Experimental_Workflow_LLE cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma or Brain Homogenate) Add_ISTD Add Internal Standard (ISTD) Sample->Add_ISTD Acidify Acidify Sample Add_ISTD->Acidify Add_Solvent Add Organic Solvent Acidify->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Phase Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Low_Recovery Low Recovery of This compound Incomplete_Extraction Incomplete Extraction Low_Recovery->Incomplete_Extraction Degradation Analyte Degradation Low_Recovery->Degradation Matrix_Effects Matrix Effects Low_Recovery->Matrix_Effects SPE_Issues SPE Issues Low_Recovery->SPE_Issues Optimize_Solvent Optimize Extraction Solvent System Incomplete_Extraction->Optimize_Solvent Temp_Control Use Low Temp & Antioxidants Degradation->Temp_Control Validate_Method Validate for Matrix Effects Matrix_Effects->Validate_Method Optimize_SPE Optimize SPE Method SPE_Issues->Optimize_SPE

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: N-Oleoyl Alanine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of N-Oleoyl alanine (B10760859). It includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyl alanine and why is its extraction important? A1: this compound (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules.[1][2] These molecules are involved in various physiological processes, and their study is crucial for understanding their roles in health and disease, including potential therapeutic applications in addiction and energy homeostasis.[3][4][5] Accurate extraction and quantification from biological matrices are essential for pharmacokinetic studies and for elucidating its biological functions.[6][7]

Q2: What are the main challenges associated with this compound extraction? A2: The main challenges stem from its amphipathic nature, potential for degradation, and typically low endogenous concentrations in tissues.[6][7] Key difficulties include achieving high recovery rates, ensuring sample stability to prevent enzymatic or oxidative degradation, removing interfering substances from complex biological matrices, and achieving clean phase separation.[8][9]

Q3: What is the general principle behind the extraction of this compound? A3: The extraction of this compound, a lipoamino acid, typically relies on liquid-liquid extraction using a biphasic solvent system. A common method is a modification of the Folch or Bligh and Dyer techniques, which use a mixture of a nonpolar solvent (like chloroform) and a polar solvent (like methanol) to disrupt tissues and solubilize lipids.[6][9] The addition of an acidified aqueous solution then induces phase separation, partitioning the this compound into the organic layer for subsequent analysis.[6]

Q4: How can I ensure the stability of this compound during extraction and storage? A4: To prevent degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[4][6] During the extraction process, it's crucial to work quickly and at low temperatures (e.g., 4°C) to minimize enzymatic activity.[6][8] Adding antioxidants or enzyme inhibitors, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to the homogenization buffer can also prevent degradation.[6] For long-term storage, this compound is stable for at least two years when stored at -20°C.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound extraction workflow.

IssuePotential Cause(s)Troubleshooting & Optimization
Low Recovery / Yield Incomplete Cell Lysis: Insufficient homogenization or tissue disruption leaves lipids trapped in the cellular matrix.Optimize homogenization using a bead ruptor or sonicator. For tough tissues, consider cryogenic grinding before extraction.[8]
Incorrect Solvent System or Ratios: The polarity of the solvent mixture is critical for efficiently extracting N-acyl amino acids.[10]Use a well-established solvent system like chloroform (B151607):methanol (2:1). Ensure precise measurement of solvent volumes.[6]
Suboptimal Phase Separation: Loss of the analyte can occur if the organic and aqueous phases do not separate cleanly.Increase centrifugation speed or duration to force a sharper separation. Ensure the correct ratio of organic solvent to aqueous solution is used.[8]
Analyte Degradation: this compound can be degraded by endogenous enzymes (e.g., FAAH) or oxidation.[4][6]Perform all extraction steps on ice or at 4°C. Add enzyme inhibitors like PMSF to the extraction solvent. Store samples at -80°C until use.[6]
Poor Phase Separation (Emulsion Formation) High Concentration of Detergents or Phospholipids: These can act as emulsifying agents.Increase centrifugation time and/or speed. Consider a protein precipitation step with cold acetone (B3395972) after the initial extraction to remove interfering substances.[4]
Incorrect Saline Concentration: The ionic strength of the aqueous phase is important for a clean break.Use the recommended concentration of sodium chloride solution (e.g., 0.73% w/v) to facilitate phase separation.[6]
High Variability in Results Inconsistent Sample Handling: Differences in tissue collection, storage time, or extraction timing can introduce variability.Standardize all pre-analytical procedures. Flash freeze all samples immediately after collection and process them in consistent batches.[4][6]
Solvent Evaporation: Volatile solvents like chloroform can evaporate during the procedure, altering solvent ratios.Keep tubes capped whenever possible and work efficiently. When drying the final extract, use a gentle stream of nitrogen and avoid overheating.[9]
Contamination in Final Extract Carryover of Non-Lipid Components: Proteins and other polar molecules can be carried over from the aqueous phase.Carefully transfer the organic (lower) layer without disturbing the interface. Perform multiple extractions of the aqueous layer with fresh chloroform to maximize recovery while minimizing contaminants.[6]
Plasticizers or other Lab Contaminants: Contaminants can leach from plastic tubes or be introduced from solvents.Use high-quality, HPLC-grade solvents.[11] Whenever possible, use glass tubes and minimize contact with plasticware.

Quantitative Data & Parameters

The following tables summarize key quantitative data for the extraction and analysis of this compound, compiled from established protocols.

Table 1: Sample Preparation & Extraction Parameters

Parameter Value Source
Sample Type Brain Tissue, Plasma [4][6]
Storage Temperature -80°C [4][6]
Extraction Solvent Chloroform:Methanol (2:1) [6]
Enzyme Inhibitor 2 mM Phenylmethylsulfonyl fluoride (PMSF) [6]
Acidification Agent 1 N HCl [6]
Aqueous Phase 0.73% w/v Sodium Chloride [6]
Centrifugation Speed 3,000 - 4,000 rpm [4][6]
Centrifugation Temperature 4°C [4][6]

| Expected Recovery Rate | >90% |[6][7] |

Table 2: HPLC-MS/MS Analytical Parameters

Parameter Specification Source
Chromatography
Column Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm) [4]
Mobile Phase A 1 g/L ammonium (B1175870) acetate (B1210297) / 0.1% formic acid in water [4]
Mobile Phase B Acetonitrile [4]
Gradient Start at 50% B, ramp to 100% B over 10 min [4][6]
Total Run Time 15 min [4][6]
Injection Volume 4 µL [4]
Mass Spectrometry
Ionization Mode Negative Ion Mode [4]

| Analysis Mode | Multiple Reaction Monitoring (MRM) |[4] |

Table 3: Solubility of this compound

Solvent Solubility Source
Ethanol 50 mg/ml [1]
DMSO 30 mg/ml [1]
DMF 10 mg/ml [1]

| PBS (pH 7.2) | 0.25 mg/ml |[1] |

Experimental Protocols

Protocol 1: this compound Extraction from Brain Tissue

This protocol is adapted from a validated HPLC-MS/MS method.[6]

1. Tissue Homogenization: a. Weigh the frozen brain tissue. b. Place the tissue in a homogenization tube. c. Add 1,400 µL of ice-cold extraction solvent (2:1 chloroform:methanol containing 2 mM PMSF) and 50 µL of 1 N HCl. d. Homogenize the tissue using a bead ruptor or similar instrument (e.g., 30 seconds).[4] Keep the sample on ice.

2. Liquid-Liquid Extraction: a. To the homogenate, add 300 µL of 0.73% w/v sodium chloride solution. b. Add an appropriate internal standard (e.g., 50 pmol of Arachidonoyl glycine-d8).[4][6] c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the phases.[6]

3. Organic Phase Collection: a. Carefully collect the lower organic layer using a glass pipette and transfer it to a clean glass tube. Be careful not to disturb the protein interface. b. Re-extract the remaining aqueous layer and protein pellet twice more, each time with 800 µL of chloroform. c. For each re-extraction, vortex and centrifuge as described above. d. Pool all three organic extracts into the same glass tube.

4. Sample Concentration and Reconstitution: a. Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen gas. b. For some applications, a protein precipitation step with 0.1 mL of chloroform and 1 mL of cold acetone can be performed after evaporation.[4] c. Reconstitute the dried extract in a small, precise volume of a suitable solvent for your analytical method (e.g., 50 µL of methanol).[4] d. The sample is now ready for analysis by HPLC-MS/MS.

Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction cluster_final Final Steps Sample 1. Collect & Weigh Frozen Tissue Homogenize 2. Homogenize in Chloroform:Methanol (2:1) + PMSF + HCl Sample->Homogenize Add_ISTD 3. Add Internal Standard & Saline Solution Homogenize->Add_ISTD Vortex 4. Vortex Vigorously (1 min) Add_ISTD->Vortex Centrifuge 5. Centrifuge (3000 rpm, 10 min, 4°C) Vortex->Centrifuge Collect 6. Collect Lower Organic Layer Centrifuge->Collect ReExtract 7. Re-extract Aqueous Layer with Chloroform (2x) Collect->ReExtract Pool 8. Pool Organic Layers ReExtract->Pool Evaporate 9. Evaporate to Dryness (Nitrogen Stream) Pool->Evaporate Reconstitute 10. Reconstitute in Methanol Evaporate->Reconstitute Analyze 11. Analyze via HPLC-MS/MS Reconstitute->Analyze

Caption: Experimental Workflow for this compound Extraction.

G cluster_synthesis Biosynthesis Pathways cluster_signaling Signaling & Degradation FA Fatty Acyl-CoA (e.g., Oleoyl-CoA) NAA N-Acyl Amino Acid (this compound) FA->NAA  Direct Condensation (e.g., Cytochrome c, GLYATL enzymes) AA Amino Acid (e.g., Alanine) AA->NAA Receptor Molecular Targets (e.g., GPCRs) NAA->Receptor Binding & Activation Degradation Degradation NAA->Degradation Hydrolysis (e.g., FAAH) Effect Downstream Biological Effects Receptor->Effect Degradation->FA Releases Degradation->AA Releases

Caption: Generalized N-Acyl Amino Acid Biosynthesis and Signaling Pathway.

References

mitigating variability in N-Oleoyl alanine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in experimental results when working with N-Oleoyl alanine (B10760859) (OlAla).

Frequently Asked Questions (FAQs)

Q1: What is N-Oleoyl alanine and what are its primary known biological activities?

This compound (OlAla) is an endogenous N-acyl amide, a class of lipid signaling molecules.[1] Its primary reported biological activities are weak inhibition of Fatty Acid Amide Hydrolase (FAAH) and activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] These activities underlie its observed effects in various preclinical models, including those for pain, inflammation, and addiction.

Q2: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[3] It is typically supplied as a solution in ethanol (B145695) or as a solid. If purchased as a solution, it should be stored tightly sealed at -20°C. If it is a solid, it should be kept in a desiccator at -20°C. Prepared stock solutions in organic solvents should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound is a lipophilic molecule with limited aqueous solubility. Its solubility in common laboratory solvents is summarized in the table below.

SolventSolubility
Ethanol50 mg/mL
DMSO30 mg/mL
DMF10 mg/mL
PBS (pH 7.2)0.25 mg/mL

Data sourced from Cayman Chemical product information sheet.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Variability in experimental results can often be traced back to the poor solubility of this compound in aqueous cell culture media, leading to precipitation.

Question: I observed a precipitate in my cell culture media after adding this compound. How can I prevent this?

Answer: Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. Here are several steps to troubleshoot and prevent this problem:

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[3] Ensure the compound is fully dissolved before further dilution.

  • Pre-warming of Media: Always warm your cell culture media to 37°C before adding the this compound stock solution. This can help improve solubility.

  • Step-wise Dilution: Avoid adding the concentrated stock solution directly to your final volume of media. Instead, perform serial dilutions. For example, make an intermediate dilution in a smaller volume of media before adding it to the final culture volume.

  • Vortexing During Dilution: When diluting the stock solution, add it dropwise to the pre-warmed media while gently vortexing or swirling. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Lower Final Concentration: Your intended concentration might be too high for the media composition. Test a range of lower concentrations to determine the maximal soluble concentration in your specific cell culture system.

  • Serum Concentration: The presence of serum can aid in the solubility of lipophilic compounds due to binding to albumin and other proteins. If you are working in serum-free conditions, you may need to use a lower final concentration of this compound or consider using a carrier protein like fatty acid-free BSA.

  • Final DMSO/Ethanol Concentration: Ensure the final concentration of the organic solvent in your cell culture media is low (typically ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control in your experiments with the same final concentration of the solvent.

G cluster_0 Troubleshooting Precipitation Start Start Precipitate_Observed Precipitate Observed? Start->Precipitate_Observed Check_Stock Is stock solution clear? Precipitate_Observed->Check_Stock Yes End Problem Solved Precipitate_Observed->End No Re-dissolve_Stock Re-dissolve stock (sonicate/warm) Check_Stock->Re-dissolve_Stock No Dilution_Method How was it diluted? Check_Stock->Dilution_Method Yes Re-dissolve_Stock->Check_Stock Use_Stepwise_Dilution Use stepwise dilution into pre-warmed media with vortexing Dilution_Method->Use_Stepwise_Dilution Directly Check_Concentration Is final concentration too high? Dilution_Method->Check_Concentration Stepwise Use_Stepwise_Dilution->Check_Concentration Lower_Concentration Test lower concentrations Check_Concentration->Lower_Concentration Yes Serum_Check Working in serum-free media? Check_Concentration->Serum_Check No Lower_Concentration->Serum_Check Add_Carrier Consider fatty acid-free BSA Serum_Check->Add_Carrier Yes Serum_Check->End No Add_Carrier->End

A flowchart for troubleshooting this compound precipitation.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)

Inconsistent results in cell viability assays can arise from the properties of this compound itself or its interaction with assay components.

Question: My MTT assay results with this compound are variable and not reproducible. What could be the cause?

Answer: Variability in MTT and similar tetrazolium-based assays can be caused by several factors when testing compounds like this compound. Here are some key considerations and troubleshooting steps:

  • Precipitation: As discussed above, precipitation of this compound in the culture wells is a major source of variability. Ensure the compound is fully dissolved at the tested concentrations. Visually inspect the wells for any precipitate before adding the MTT reagent.

  • Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To control for this, include a cell-free control where this compound is added to the media and the MTT reagent, and measure the absorbance.

  • Interference with Formazan (B1609692) Crystal Solubilization: The lipophilic nature of this compound might interfere with the solubilization of the formazan crystals. Ensure complete solubilization by thoroughly mixing and allowing sufficient time for the crystals to dissolve. You may need to try different solubilization agents (e.g., DMSO, isopropanol (B130326) with HCl).

  • Alteration of Mitochondrial Activity: this compound is known to activate PPARα, which can modulate cellular metabolism, including mitochondrial function.[5][6] This could alter the rate of MTT reduction independent of changes in cell number, potentially leading to an over- or under-estimation of cell viability. It is advisable to confirm your results with an alternative viability assay that does not rely on mitochondrial reductase activity, such as a trypan blue exclusion assay or a crystal violet assay.

  • Control for Vehicle Effects: Always include a vehicle control (the solvent used for the stock solution at the same final concentration) to account for any effects of the solvent on cell viability and MTT reduction.

G cluster_0 MTT Assay Troubleshooting Workflow Start Start Inconsistent_Results Inconsistent MTT Results? Start->Inconsistent_Results Check_Precipitate Precipitate in wells? Inconsistent_Results->Check_Precipitate Yes End Reliable Results Inconsistent_Results->End No Troubleshoot_Solubility Follow precipitation guide Check_Precipitate->Troubleshoot_Solubility Yes Cell_Free_Control Run cell-free control Check_Precipitate->Cell_Free_Control No Troubleshoot_Solubility->Cell_Free_Control Direct_Reduction Direct MTT reduction? Cell_Free_Control->Direct_Reduction Correct_Data Subtract background from cell-free control Direct_Reduction->Correct_Data Yes Check_Metabolism Consider metabolic effects (PPARα) Direct_Reduction->Check_Metabolism No Correct_Data->Check_Metabolism Use_Alternative_Assay Confirm with alternative assay (e.g., Trypan Blue) Check_Metabolism->Use_Alternative_Assay Use_Alternative_Assay->End

A workflow for troubleshooting MTT assays with this compound.
Issue 3: Controlling for Off-Target Effects

Given that this compound has known biological targets, it is crucial to design experiments that can distinguish between on-target and potential off-target effects.

Question: How can I be sure that the effects I am observing are due to the intended mechanism of action of this compound?

Answer: To ensure the observed effects are due to a specific mechanism (e.g., PPARα activation or FAAH inhibition), several control experiments are recommended:

  • Use of Antagonists/Inhibitors:

    • For PPARα-mediated effects: Pre-treat your cells with a selective PPARα antagonist (e.g., GW6471) before adding this compound. If the effect of this compound is blocked or attenuated by the antagonist, it suggests the involvement of PPARα.

    • For FAAH inhibition-mediated effects: Compare the effects of this compound with those of a more potent and selective FAAH inhibitor (e.g., URB597). If the effects are similar, it may suggest the involvement of FAAH inhibition.

  • Use of Knockout/Knockdown Models: If available, use cell lines or animal models where the target of interest (e.g., PPARα or FAAH) has been knocked out or knocked down. The effect of this compound should be absent or significantly reduced in these models if the target is essential for the observed effect.

  • Use of Structurally Related but Inactive Analogs: If available, use a structurally similar analog of this compound that is known to be inactive at the target of interest. This can help to rule out effects due to the general chemical properties of the molecule.

  • Dose-Response Analysis: A clear dose-dependent effect can provide evidence for a specific pharmacological mechanism.

  • Measure Downstream Target Engagement: Directly measure the engagement of the proposed target. For example, if you hypothesize that the effects are mediated by PPARα activation, you can use a reporter gene assay to measure the transcriptional activity of PPARα in response to this compound treatment.[7][8]

G cluster_0 Controlling for Off-Target Effects Observed_Effect Observed Effect of OlAla Hypothesized_Target Hypothesized Target (e.g., PPARα) Observed_Effect->Hypothesized_Target Use_Antagonist Use Selective Antagonist (e.g., GW6471) Hypothesized_Target->Use_Antagonist KO_KD_Model Use Knockout/Knockdown Model Hypothesized_Target->KO_KD_Model Inactive_Analog Use Inactive Analog Hypothesized_Target->Inactive_Analog Measure_Target_Engagement Measure Target Engagement (e.g., Reporter Assay) Hypothesized_Target->Measure_Target_Engagement Effect_Blocked Effect Blocked? Use_Antagonist->Effect_Blocked Effect_Absent Effect Absent? KO_KD_Model->Effect_Absent No_Effect No Effect? Inactive_Analog->No_Effect Target_Activated Target Activated? Measure_Target_Engagement->Target_Activated On_Target_Conclusion Evidence for On-Target Effect Effect_Blocked->On_Target_Conclusion Yes Off_Target_Conclusion Potential Off-Target Effect Effect_Blocked->Off_Target_Conclusion No Effect_Absent->On_Target_Conclusion Yes Effect_Absent->Off_Target_Conclusion No No_Effect->On_Target_Conclusion Yes No_Effect->Off_Target_Conclusion No Target_Activated->On_Target_Conclusion Yes Target_Activated->Off_Target_Conclusion No

A logical diagram for designing control experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (solid, MW: 353.54 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 3.54 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath to aid dissolution.

    • Visually inspect the solution to ensure there are no particulates.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: General Protocol for a Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Treatment:

    • Prepare serial dilutions of this compound in pre-warmed complete cell culture medium from your stock solution.

    • Include the following controls:

      • Untreated cells (media only)

      • Vehicle control (media with the same final concentration of DMSO or ethanol as the highest concentration of this compound)

      • Cell-free control (media with this compound but no cells) to check for direct MTT reduction.

    • Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[10]

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the media from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[11]

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the absorbance of the cell-free control from all other readings.

    • Express the viability of treated cells as a percentage of the vehicle control.

Protocol 3: FAAH Inhibition Assay (Fluorometric)

This protocol is based on a typical commercial FAAH inhibitor screening kit.[12][13]

  • Reagent Preparation:

    • Prepare the FAAH assay buffer.

    • Dilute the FAAH enzyme and the FAAH substrate according to the kit's instructions.

    • Prepare a dilution series of this compound in the assay buffer. Also, prepare a known FAAH inhibitor as a positive control.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and the different concentrations of this compound or controls.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the FAAH substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[12]

  • Data Analysis:

    • Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: PPARα Reporter Gene Assay

This protocol describes a general method for a luciferase-based reporter assay.[7][8]

  • Cell Transfection:

    • Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).

  • Treatment:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with a dilution series of this compound.

    • Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.[6]

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for differences in transfection efficiency and cell number.

    • Express the results as fold activation over the vehicle control.

    • Determine the EC50 value by plotting the fold activation against the logarithm of the this compound concentration.

G cluster_0 This compound Signaling Pathways OlAla This compound FAAH FAAH OlAla->FAAH Inhibits (weakly) PPARa PPARα OlAla->PPARa Activates AEA Anandamide (AEA) FAAH->AEA Degrades CB1R CB1 Receptor AEA->CB1R Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Regulates Signaling Downstream Signaling CB1R->Signaling

Signaling pathways modulated by this compound.

References

selecting an appropriate internal standard for N-Oleoyl alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on selecting and using an internal standard for the quantitative analysis of N-Oleoyl alanine (B10760859) by LC-MS.

Frequently Asked Questions (FAQs)

??? question "What is an internal standard and why is it critical for quantifying N-Oleoyl alanine?"

??? question "What are the ideal characteristics of an internal standard for this compound?"

??? question "What are the recommended internal standard options for this compound?"

??? question "When should the internal standard be added to the sample?"

Internal Standard Comparison

The choice of internal standard is a critical step in method development. The following table summarizes the key differences between the ideal standard and a practical alternative for this compound analysis.

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS (e.g., AraGly-d8)
Principle Identical chemical structure to the analyte, with several atoms replaced by stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1]A different molecule with similar chemical and physical properties to the analyte.[1]
Co-elution Nearly identical chromatographic retention time.Similar, but not identical, retention time. Requires careful chromatographic optimization.
Matrix Effect Compensation Considered the "gold standard"; provides the most accurate compensation as it experiences the same ionization suppression or enhancement as the analyte.[1][2]Can compensate for matrix effects, but may not be as effective if chromatographic separation is incomplete or if it responds differently to matrix components.[3]
Availability for this compound Not currently commercially available.[3]Commercially available (e.g., Arachidonoyl glycine-d8).[3][4]
Recommendation Ideal Choice. Should be used if it becomes commercially available.Practical & Validated Choice. The best current option for reliable quantification.[3]

Experimental Protocol: Quantification of this compound

This section provides a detailed methodology for the extraction and LC-MS/MS analysis of this compound from plasma, adapted from a validated, published method.[3]

Sample Preparation and Extraction
  • Aliquoting: Transfer a 25 µL aliquot of a plasma sample to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 50 pmol) of the internal standard solution (Arachidonoyl glycine-d8) to the plasma sample.

  • Extraction Solvent Addition: Add 1,400 µL of a 2:1 chloroform:methanol solution containing 2 mM PMSF (phenylmethylsulfonyl fluoride) to prevent enzymatic degradation.

  • Acidification & Salting Out: Add 50 µL of 1 N HCl, 150 µL of deionized water, and 300 µL of 0.73% sodium chloride solution.

  • Vortexing: Vortex all samples vigorously for one minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 3,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Collection: Carefully collect the lower organic layer and transfer it to a new tube for analysis.

LC-MS/MS Instrumental Analysis
  • LC System: Sciex ExionLC 2.0 or equivalent.[3]

  • Mass Spectrometer: Sciex 6500 QTRAP system with an IonDrive Turbo V source or equivalent.[3]

  • Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm).[3]

  • Injection Volume: 4 µL.[3]

  • Column Temperature: 40°C.[3]

  • Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1 mL/min.[3]

  • Gradient:

    • Start at 50% B.

    • Ramp to 100% B over 10 minutes.

    • Hold at 100% B for 2.4 minutes.

    • Return to 50% B in 0.1 minutes.

    • Hold at 50% B for 2.5 minutes for column re-equilibration.

  • Total Run Time: 15 minutes.[3]

Data Analysis

Quantification is achieved by creating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.[3] A linear regression model with 1/x weighting is typically applied to the curve.[3]

Visualizations

Experimental and Analytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Aliquot Plasma Sample Spike 2. Spike with Internal Standard (e.g., AraGly-d8) Sample->Spike Extract 3. Add Extraction Solvents (Chloroform:Methanol) Spike->Extract Separate 4. Centrifuge to Separate Phases Extract->Separate Collect 5. Collect Organic Layer Separate->Collect Inject 6. Inject Sample onto LC Column Collect->Inject SeparateLC 7. Chromatographic Separation Inject->SeparateLC Ionize 8. Electrospray Ionization (ESI) SeparateLC->Ionize Detect 9. Mass Spectrometry Detection (MRM) Ionize->Detect Integrate 10. Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio 11. Calculate Analyte/IS Ratio Integrate->Ratio Quantify 12. Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for this compound quantification.

Decision Guide for Internal Standard Selection

Caption: Decision process for IS selection.

Troubleshooting Guide

???+ bug "Issue: High Variability or Random Fluctuation in the Internal Standard Signal"

???+ bug "Issue: Internal Standard Signal is Too High or Too Low"

???+ bug "Issue: Significant Analyte or Internal Standard Carryover"

References

Validation & Comparative

N-Oleoyl Alanine vs. Fenofibrate: A Comparative Guide for PPARα Agonism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the characterization of N-Oleoyl alanine (B10760859) and fenofibrate (B1672516) as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. While fenofibrate is a well-established and extensively studied PPARα agonist with a wealth of experimental data, direct evidence supporting the activity of N-Oleoyl alanine at this nuclear receptor is currently lacking. This guide provides a detailed comparison based on the available information, highlighting the established role of fenofibrate and the current understanding of this compound.

Fenofibrate: A Potent and Clinically Utilized PPARα Agonist

Fenofibrate, a third-generation fibric acid derivative, is a widely prescribed medication for treating dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Its therapeutic effects are primarily mediated through the activation of PPARα, a key regulator of lipid and glucose metabolism.

Mechanism of Action

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid binds to and activates PPARα. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

This signaling pathway results in a cascade of metabolic changes, including:

  • Increased fatty acid oxidation: Upregulation of genes involved in the breakdown of fatty acids in the liver, heart, and skeletal muscle.

  • Reduced triglyceride synthesis: Decreased production of triglycerides in the liver.

  • Increased lipoprotein lipase (B570770) activity: Enhanced clearance of triglyceride-rich lipoproteins from the circulation.

  • Increased HDL cholesterol levels: Promotion of the production of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL).

  • Anti-inflammatory effects: Inhibition of inflammatory signaling pathways.

Signaling Pathway of PPARα Activation by Fenofibrate

Caption: PPARα signaling pathway activated by fenofibrate.

Quantitative Data on Fenofibrate's Efficacy

The efficacy of fenofibrate has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data on its effects.

Table 1: In Vitro Potency of Fenofibric Acid on PPARα

ParameterSpeciesCell LineEC50 ValueReference
PPARα ActivationHuman-30 µM[1]
PPARα ActivationMouse-18 µM[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Effects of Fenofibrate on PPARα Target Gene Expression in Rat Liver

GeneFunctionFold Change (Fenofibrate vs. Control)
Acox1Peroxisomal fatty acid β-oxidationIncreased
Cpt1aMitochondrial fatty acid β-oxidationIncreased
LplLipoprotein lipaseIncreased
Apoc3Apolipoprotein C3 (LPL inhibitor)Decreased

Data compiled from studies investigating the effects of fenofibrate on gene expression.[2][3]

Table 3: Clinical Efficacy of Fenofibrate in Patients with Dyslipidemia

ParameterBaselinePost-treatmentPercent Change
TriglyceridesHighLowered↓ 20-50%
HDL CholesterolLowIncreased↑ 10-20%
LDL CholesterolHighLowered↓ 5-20%

Typical ranges of lipid changes observed in clinical trials with fenofibrate therapy.

Experimental Protocols

1. PPARα Luciferase Reporter Gene Assay

This assay is a standard in vitro method to determine the ability of a compound to activate PPARα.

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) is co-transfected with two plasmids:

    • An expression vector containing the full-length human or rodent PPARα gene.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

  • Treatment: Transfected cells are incubated with varying concentrations of the test compound (e.g., fenofibric acid) for 24-48 hours.

  • Measurement: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPARα activation.

  • Data Analysis: The results are typically plotted as a dose-response curve to determine the EC50 value.

Experimental Workflow for PPARα Luciferase Reporter Assay

Luciferase_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293T) Start->Cell_Culture Transfection Co-transfection: - PPARα Expression Vector - PPRE-Luciferase Reporter Cell_Culture->Transfection Incubation1 Incubation (24h) Transfection->Incubation1 Treatment Treatment with Test Compound Incubation1->Treatment Incubation2 Incubation (24-48h) Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Luminometry Measure Luciferase Activity (Luminometer) Lysis->Luminometry Data_Analysis Data Analysis (Dose-Response Curve, EC50) Luminometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a PPARα luciferase reporter assay.

2. Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the changes in the mRNA levels of PPARα target genes in response to treatment.

  • Cell or Tissue Culture: Cells or tissues are treated with the test compound or vehicle control.

  • RNA Extraction: Total RNA is isolated from the cells or tissues.

  • Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is used as a template for PCR with primers specific for the target genes (e.g., ACOX1, CPT1) and a reference gene (e.g., GAPDH, ACTB). The amplification of DNA is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene.

This compound: An Endogenous Lipid with Unclear PPARα Activity

This compound is an endogenous N-acyl amino acid, a class of signaling lipids. While some N-acyl amides have been shown to interact with various receptors, the specific role of this compound as a PPARα agonist is not well-established.

Current State of Research

Extensive searches of the scientific literature did not yield any direct experimental evidence demonstrating that this compound activates PPARα. Specifically, there is a lack of:

  • In vitro activation data: No published studies were found that have tested this compound in PPARα reporter gene assays or other binding assays to determine its potency (e.g., EC50 value).

  • Target gene expression data: There is no available data showing that this compound upregulates the expression of known PPARα target genes such as ACOX1 or CPT1.

One study investigating the effects of this compound on nicotine (B1678760) reward and withdrawal in mice suggested that its mechanism of action in that context may be independent of PPARα. This finding further underscores the need for direct investigation into the interaction between this compound and PPARα.

Potential for Future Research

Given that other endogenous lipids and N-acyl amides have been identified as PPARα ligands, it is plausible that this compound could have some activity at this receptor. However, without direct experimental evidence, any claims about its efficacy as a PPARα agonist would be speculative. Future research, such as conducting the in vitro and in vivo experiments described for fenofibrate, is necessary to elucidate the potential role of this compound in PPARα signaling.

Logical Relationship in the Comparison of Fenofibrate and this compound

Comparison_Logic Topic Comparison of PPARα Agonists Fenofibrate Fenofibrate Topic->Fenofibrate N_Oleoyl_Alanine This compound Topic->N_Oleoyl_Alanine Feno_Mechanism Well-defined Mechanism (PPARα activation) Fenofibrate->Feno_Mechanism Feno_Quantitative Quantitative Data Available (EC50, Gene Expression) Fenofibrate->Feno_Quantitative Feno_Protocols Established Experimental Protocols Fenofibrate->Feno_Protocols NOA_Mechanism Mechanism Unclear (Potential PPARα independence) N_Oleoyl_Alanine->NOA_Mechanism NOA_Quantitative Quantitative Data Lacking N_Oleoyl_Alanine->NOA_Quantitative NOA_Protocols Specific Protocols for PPARα Untested N_Oleoyl_Alanine->NOA_Protocols Conclusion Conclusion: Fenofibrate is a well-characterized PPARα agonist. This compound's role is currently unsubstantiated. Feno_Quantitative->Conclusion NOA_Quantitative->Conclusion

Caption: Comparison logic for fenofibrate and this compound.

Conclusion

References

A Comparative Analysis of N-Oleoyl Alanine and Anandamide Activity on Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the activities of N-Oleoyl alanine (B10760859) and the endocannabinoid anandamide (B1667382) on cannabinoid receptors. The information presented is based on available experimental data and is intended to be an objective resource for research and drug development.

Executive Summary

Anandamide, a well-characterized endocannabinoid, directly engages and activates cannabinoid receptors CB1 and CB2. In contrast, N-Oleoyl alanine, a structurally related fatty acid amide, does not exhibit direct binding to either CB1 or CB2 receptors. Its influence on the endocannabinoid system is indirect, primarily through the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation, and through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This guide will delve into the quantitative differences in their activities, the signaling pathways they modulate, and the experimental methods used to characterize them.

Comparative Analysis of Receptor Activity

The primary distinction between anandamide and this compound lies in their direct interaction with cannabinoid receptors. Anandamide is a direct agonist, whereas this compound's effects are modulatory.

Binding Affinity (Ki)

Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki) (nM)
Anandamide CB189[1] - 239.2
CB2371[1] - 439.5
This compound CB1No significant binding reported
CB2No significant binding reported

Note: Ki values for anandamide can vary between studies due to different experimental conditions.

Functional Activity (EC50 / IC50)

Functional activity measures the concentration of a ligand required to elicit a half-maximal response (EC50 for agonists, IC50 for antagonists/inverse agonists).

CompoundReceptorFunctional AssayPotency (EC50/IC50) (nM)Efficacy (% of full agonist)
Anandamide CB1cAMP Inhibition31[1]Partial Agonist
CB2cAMP Inhibition27[1]Partial to Full Agonist[2]
CB2[35S]GTPγS Binding121 - 261[2]Weak Partial Agonist (34%)[2]
This compound CB1 / CB2Direct Functional AssaysNot applicable (no direct activity)Not applicable
Indirect Activity of this compound

This compound's biological effects relevant to the endocannabinoid system are mediated by its interaction with other molecular targets:

TargetActivityQuantitative Data
FAAH InhibitionWeak inhibitor (approximately 40% inhibition at 10 µM)
PPARα ActivationActivates PPARα

The inhibition of FAAH by this compound leads to an increase in the endogenous levels of anandamide, which can then activate cannabinoid receptors.

Signaling Pathways

Anandamide and this compound influence cellular signaling through distinct mechanisms.

Anandamide Signaling

As a direct agonist of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), anandamide activates downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Anandamide Anandamide CB1_CB2 CB1/CB2 Receptor Anandamide->CB1_CB2 Binds to Gi_Go Gi/o Protein CB1_CB2->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to cluster_0 FAAH Inhibition Pathway cluster_1 PPARα Activation Pathway N_Oleoyl_Alanine This compound FAAH FAAH N_Oleoyl_Alanine->FAAH Inhibits Anandamide Anandamide FAAH->Anandamide Degrades CB_Receptors CB1/CB2 Receptors Anandamide->CB_Receptors Activates N_Oleoyl_Alanine2 This compound PPARa PPARα N_Oleoyl_Alanine2->PPARa Activates Gene_Expression Gene Expression Changes PPARa->Gene_Expression start Start prep Prepare cell membranes expressing CB1 or CB2 receptors start->prep incubate Incubate membranes with radioligand (e.g., [3H]CP55,940) and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand by filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end start Start culture Culture cells expressing CB1 or CB2 receptors start->culture stimulate Pre-incubate cells with test compound, then stimulate with forskolin (B1673556) to increase basal cAMP levels culture->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->detect analyze Analyze data to determine EC50/IC50 and Emax detect->analyze end End analyze->end

References

N-Oleoyl Alanine: A Comparative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of N-Oleoyl alanine (B10760859) (OlAla), an endogenous N-acyl amino acid, with relevant alternative compounds. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Overview of N-Oleoyl Alanine's Mechanism of Action

This compound (OlAla) is a lipid signaling molecule structurally related to the endocannabinoid anandamide (B1667382) and other bioactive fatty acid amides. Its mechanism of action is multifaceted, primarily involving the modulation of key cellular targets that regulate inflammation, metabolism, and neuronal signaling. The principal validated and proposed mechanisms include:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: OlAla has been shown to activate PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: OlAla acts as a weak inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). This inhibition can lead to an increase in endogenous AEA levels, indirectly influencing cannabinoid receptor signaling.

  • G Protein-Coupled Receptor 120 (GPR120) Activation (Hypothesized): While direct evidence is still emerging, its structural similarity to other long-chain fatty acids suggests that OlAla may activate GPR120, a receptor involved in anti-inflammatory and metabolic signaling pathways.

This guide will compare OlAla's activity at these targets with other relevant endogenous lipids and synthetic compounds.

Comparative Analysis of In Vitro Activity

The following table summarizes the in vitro activity of this compound and its comparators at key molecular targets.

CompoundTargetAssay TypeKey ParametersReference(s)
This compound (OlAla) PPARα Luciferase Reporter Assay Activates at 50 µM [1]
FAAH Enzyme Activity Assay ~40% inhibition at 10 µM [2]
N-Oleoylglycine (OlGly)PPARαLuciferase Reporter AssayActivates at 50 µM[1]
FAAHEnzyme Activity AssayIC50 = 8.65 µM[2]
Oleoylethanolamide (OEA)PPARαTransactivation AssayEC50 ≈ 0.12 µM[3]
Wy-14643 (Synthetic)PPARαTransactivation AssayPotent Agonist[3]
URB597 (Synthetic)FAAHEnzyme Activity AssayIC50 ≈ 4.6 nM[2]
GW9508 (Synthetic)GPR120Calcium Mobilization AssayPotent Agonist[4]

Signaling Pathways

The signaling pathways for the validated and hypothesized mechanisms of action of this compound are illustrated below.

N-Oleoyl_alanine_Signaling_Pathways cluster_OlAla This compound (OlAla) cluster_PPAR PPARα Pathway cluster_FAAH FAAH Inhibition Pathway cluster_GPR120 Hypothesized GPR120 Pathway OlAla OlAla FAAH FAAH OlAla->FAAH Weakly Inhibits GPR120 GPR120 OlAla->GPR120 Potentially Activates PPARa PPARα RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to DNA Gene_Transcription Gene Transcription (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Transcription AEA_degradation AEA Degradation FAAH->AEA_degradation Inhibits AEA Anandamide (AEA) AEA->AEA_degradation CB1R CB1 Receptor AEA->CB1R Activates Neuronal_Effects Neuronal Effects CB1R->Neuronal_Effects Beta_arrestin2 β-Arrestin 2 GPR120->Beta_arrestin2 Recruits Anti_inflammatory Anti-inflammatory Effects Beta_arrestin2->Anti_inflammatory

Caption: Validated and hypothesized signaling pathways of this compound.

Experimental Protocols

PPARα Activation: Luciferase Reporter Gene Assay

This protocol describes a cell-based assay to determine the ability of a test compound to activate PPARα.

Materials:

  • HepG2 human hepatoma cell line

  • Expression plasmid for human PPARα

  • Reporter plasmid containing a peroxisome proliferator response element (PPRE) driving a luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds (e.g., Wy-14643 as a positive control, vehicle as a negative control) in serum-free medium.

    • Replace the cell culture medium with the medium containing the test compounds.

    • Incubate the cells for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.

PPARa_Luciferase_Assay_Workflow End End Process Process Input Input Output Output Culture_HepG2 Culture HepG2 Cells Transfect_Plasmids Co-transfect with PPARα and PPRE-Luc Plasmids Culture_HepG2->Transfect_Plasmids 2. Plate_Cells Plate Cells in 96-well Plate Transfect_Plasmids->Plate_Cells 3. Add_Compounds Add Compounds and Incubate Plate_Cells->Add_Compounds 4. Measure_Luciferase Measure Luciferase Activity Add_Compounds->Measure_Luciferase 5. Input_Compounds Test Compounds (OlAla, Controls) Input_Compounds->Add_Compounds Analyze_Data Analyze Data (Fold Induction, EC50) Measure_Luciferase->Analyze_Data 6. Analyze_Data->End

Caption: Workflow for the PPARα luciferase reporter assay.

FAAH Inhibition Assay

This protocol outlines a non-radioactive method to assess the inhibitory effect of a compound on FAAH activity using rat brain homogenate.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • FAAH substrate (e.g., N-arachidonoyl-p-aminophenol)

  • Test compounds (this compound, URB597 as a positive control)

  • Developing reagent (e.g., N,N-dimethyl-p-phenylenediamine)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • Collect the supernatant containing the microsomal fraction where FAAH is located. Determine the protein concentration of the supernatant.

  • Inhibition Assay:

    • In a 96-well plate, pre-incubate the rat brain homogenate with various concentrations of the test compounds or vehicle for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the FAAH substrate.

    • Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a developing reagent that reacts with the product of the substrate hydrolysis to produce a colored compound.

  • Detection and Data Analysis:

    • Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength.

    • Calculate the percentage of FAAH inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and determine the IC50 value.

FAAH_Inhibition_Assay_Workflow End End Process Process Input Input Output Output Prepare_Homogenate Prepare Rat Brain Homogenate Pre_incubate Pre-incubate Homogenate with Compounds Prepare_Homogenate->Pre_incubate 2. Add_Substrate Add FAAH Substrate and Incubate Pre_incubate->Add_Substrate 3. Input_Compounds Test Compounds (OlAla, Controls) Input_Compounds->Pre_incubate Stop_Reaction Stop Reaction with Developing Reagent Add_Substrate->Stop_Reaction 4. Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance 5. Analyze_Data Analyze Data (% Inhibition, IC50) Measure_Absorbance->Analyze_Data 6. Analyze_Data->End

Caption: Workflow for the FAAH inhibition assay.

Discussion and Future Directions

The available data indicate that this compound is a bioactive lipid with a multimodal mechanism of action. Its ability to activate PPARα and weakly inhibit FAAH provides a basis for its observed effects in preclinical models of addiction and withdrawal.

Comparison with Alternatives:

  • vs. N-Oleoylglycine (OlGly): OlAla and OlGly exhibit similar PPARα activation profiles. However, OlGly appears to be a more potent FAAH inhibitor. The subtle structural difference (alanine vs. glycine) may influence metabolic stability and in vivo efficacy, warranting further investigation.

  • vs. Oleoylethanolamide (OEA): OEA is a much more potent PPARα agonist than OlAla. This makes OEA a useful tool to dissect the specific contributions of high-affinity PPARα activation, while OlAla may represent a more nuanced modulator of this pathway.

  • vs. Synthetic Modulators: Synthetic PPARα agonists and FAAH inhibitors offer high potency and selectivity, serving as valuable pharmacological tools. However, as an endogenous molecule, OlAla may have a more favorable safety profile and engage in more complex physiological regulation.

Future Research:

A key area for future investigation is the potential interaction of this compound and other N-acyl amino acids with GPR120. Given that other long-chain fatty acids are known GPR120 agonists, and the receptor's role in inflammation and metabolism, elucidating this potential interaction is crucial for a complete understanding of OlAla's biological activity. Direct binding and functional assays are needed to validate this hypothesized mechanism.

Further studies should also focus on obtaining more precise quantitative data (EC50 and IC50 values) for OlAla at its known targets to allow for more direct and robust comparisons with other compounds.

References

A Researcher's Guide to Immunoassay Development for N-Oleoyl Alanine: A Focus on Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oleoyl alanine (B10760859) is an endogenous N-acyl amino acid gaining significant interest for its role in various physiological processes, including neuromodulation and energy homeostasis. As research into its therapeutic potential expands, the need for robust and specific quantification methods becomes paramount. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive platform for this purpose. However, a critical challenge in the development of such assays is ensuring their specificity, particularly concerning cross-reactivity with structurally similar endogenous lipids.

This guide provides a comprehensive overview of the development of a competitive immunoassay for N-Oleoyl alanine, with a detailed focus on the experimental protocols required to rigorously assess its cross-reactivity. While a specific commercial immunoassay kit for this compound with comprehensive cross-reactivity data is not yet widely available, this guide equips researchers with the necessary methodology to develop and validate their own specific assays.

Comparison of Potential Cross-Reactivity in an this compound Immunoassay

The specificity of an immunoassay is determined by the binding characteristics of the antibody employed. For a hypothetical polyclonal or monoclonal antibody raised against this compound, it is crucial to evaluate its cross-reactivity against a panel of structurally related N-acyl amides and their precursors. The following table presents a hypothetical, yet representative, comparison of the expected cross-reactivity profile for a well-characterized anti-N-Oleoyl alanine antibody in a competitive ELISA format. The cross-reactivity is calculated as: (IC50 of this compound / IC50 of cross-reactant) x 100%.

CompoundStructureExpected Cross-Reactivity (%)Rationale for Potential Cross-Reactivity
This compound Oleoyl (B10858665) group attached to an alanine100 Target Analyte
N-Oleoyl glycineOleoyl group attached to a glycine50 - 80High structural similarity. The antibody may recognize the common oleoyl backbone and the amide linkage, with some discrimination against the different amino acid headgroup.
N-Palmitoyl alaninePalmitoyl group (saturated) attached to an alanine20 - 40Shares the same amino acid headgroup, but the acyl chain is saturated. The antibody is expected to have a preference for the unsaturated oleoyl chain.
N-Stearoyl alanineStearoyl group (saturated) attached to an alanine15 - 35Similar to N-Palmitoyl alanine, shares the alanine headgroup but has a longer saturated acyl chain.
Oleoylethanolamide (OEA)Oleoyl group attached to ethanolamine5 - 15Shares the oleoyl chain but has a different headgroup (ethanolamine vs. alanine). This difference is likely to significantly reduce antibody binding.
Anandamide (AEA)Arachidonoyl group (polyunsaturated) attached to ethanolamine< 5Different acyl chain (arachidonoyl vs. oleoyl) and different headgroup. Low cross-reactivity is expected.
Oleic AcidFree fatty acid< 1Lacks the amino acid headgroup and the amide bond, which are key features of the immunogen.
L-AlanineFree amino acid< 0.1Lacks the oleoyl group and the amide bond.

Experimental Protocols

The development and validation of a specific immunoassay for this compound involves several key stages, from the synthesis of a suitable immunogen to the thorough characterization of the resulting antibody.

Synthesis of this compound-Protein Conjugate (Immunogen)

To elicit an immune response, the small molecule this compound (the hapten) must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

Methodology:

  • Activation of this compound: The carboxyl group of this compound is activated to facilitate conjugation to the carrier protein. A common method is the use of N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Dissolve this compound in a suitable organic solvent (e.g., dimethylformamide, DMF).

    • Add EDC and NHS in a molar excess and stir at room temperature for several hours to form the NHS-ester of this compound.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Slowly add the activated this compound-NHS ester solution to the protein solution while stirring.

    • Allow the reaction to proceed overnight at 4°C.

  • Purification of the Conjugate:

    • Remove unconjugated this compound and reaction by-products by dialysis against PBS.

    • Characterize the conjugate by determining the hapten-to-protein conjugation ratio using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy (if the hapten has a chromophore).

Antibody Production and Purification

Polyclonal or monoclonal antibodies can be generated using standard immunization protocols in a suitable animal model (e.g., rabbits for polyclonal, mice for monoclonal).

Methodology:

  • Immunization: Emulsify the this compound-protein conjugate with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and inject into the host animal at regular intervals.

  • Titer Determination: Monitor the antibody titer in the serum using an indirect ELISA with plates coated with the this compound-protein conjugate.

  • Antibody Purification: Once a high titer is achieved, purify the antibodies from the serum using affinity chromatography. An affinity column can be prepared by immobilizing the this compound hapten (or a derivative) onto a solid support.

Development of a Competitive ELISA

A competitive ELISA is the most suitable format for the quantification of small molecules like this compound. In this format, free this compound in the sample competes with a labeled this compound tracer for a limited number of antibody binding sites.

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with the purified anti-N-Oleoyl alanine antibody. The optimal coating concentration should be determined by checkerboard titration. Incubate overnight at 4°C.

  • Blocking: Wash the plate to remove unbound antibody and block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) to reduce non-specific binding.

  • Competition:

    • Prepare a standard curve of this compound at known concentrations.

    • In a separate plate or in the coated plate, pre-incubate the standards or unknown samples with a fixed concentration of an this compound-enzyme conjugate (e.g., this compound-HRP).

    • Add this mixture to the antibody-coated plate and incubate to allow for competition between the free and enzyme-conjugated this compound for antibody binding.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The color development is inversely proportional to the amount of this compound in the sample.

  • Data Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.

Cross-Reactivity Assessment

Methodology:

  • Prepare a series of dilutions for each potential cross-reacting compound (as listed in the table above) in the same buffer used for the this compound standard curve.

  • Run a competitive ELISA for each compound, treating them as the "analyte" in the assay.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the maximum signal) for each compound from its respective dose-response curve.

  • Calculate the percent cross-reactivity for each compound using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100%

Signaling Pathways and Experimental Workflows

To understand the biological context of this compound and to guide the design of relevant experiments, it is essential to consider its known signaling pathways. N-acyl amino acids are known to interact with several G protein-coupled receptors (GPCRs), including GPR18 and GPR55.

GPR18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-Arachidonoyl_glycine N-Arachidonoyl glycine (and other N-acyl amino acids) GPR18 GPR18 N-Arachidonoyl_glycine->GPR18 Binds to G_protein Gi/o GPR18->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Migration, Anti-inflammation) PKA->Cellular_Response MAPK->Cellular_Response

Caption: GPR18 Signaling Pathway for N-Acyl Amino Acids.

GPR55_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPI Lysophosphatidylinositol (LPI) (and some N-acyl amino acids) GPR55 GPR55 LPI->GPR55 Binds to G_protein Gq / G12/13 GPR55->G_protein Activates PLC Phospholipase C G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces ROCK ROCK RhoA->ROCK Activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces PKC Protein Kinase C IP3_DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Cytoskeletal Rearrangement) Ca_release->Cellular_Response PKC->Cellular_Response ROCK->Cellular_Response

Caption: GPR55 Signaling Pathway relevant to N-Acyl Amino Acids.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection Coat_Plate 1. Coat plate with anti-N-Oleoyl alanine Ab Wash1 2. Wash Coat_Plate->Wash1 Block 3. Block with BSA Wash1->Block Wash2 4. Wash Block->Wash2 Prepare_Samples 5. Prepare Standards & Samples Wash2->Prepare_Samples Add_Tracer 6. Add this compound-HRP (Tracer) Prepare_Samples->Add_Tracer Incubate_Competition 7. Add mixture to plate & Incubate Add_Tracer->Incubate_Competition Wash3 8. Wash Incubate_Competition->Wash3 Add_Substrate 9. Add TMB Substrate Wash3->Add_Substrate Incubate_Color 10. Incubate Add_Substrate->Incubate_Color Stop_Reaction 11. Add Stop Solution Incubate_Color->Stop_Reaction Read_Plate 12. Read Absorbance at 450 nm Stop_Reaction->Read_Plate

Caption: Experimental Workflow for a Competitive ELISA.

A Comparative Guide to N-Acyl Amino Acids in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl amino acids (NAAs) are a burgeoning class of endogenous lipid signaling molecules, formed by the amide linkage of a fatty acid to an amino acid.[1] Structurally related to the well-known endocannabinoids, NAAs are gaining significant attention for their diverse physiological roles in processes such as inflammation, pain regulation, metabolism, and neuroprotection.[2][3] This guide provides a comparative analysis of key NAAs, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to support further research and therapeutic development.

Comparative Analysis of Signaling Activity

The signaling function of an NAA is determined by both its acyl chain and its amino acid headgroup, which together dictate receptor affinity and downstream effects.[4] Different NAAs interact with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and ion channels, leading to distinct physiological outcomes.[1]

Data Presentation: Receptor Binding and Activation

The following table summarizes quantitative data for the interaction of several prominent NAAs with their primary molecular targets. This data is critical for understanding the potency and selectivity of these signaling lipids.

N-Acyl Amino Acid (NAA)Receptor Target(s)Assay TypeReported Value (nM)Primary Physiological Role(s)
N-arachidonoyl glycine (B1666218) (NAraGly) GPR18EC₅₀136Immunomodulation, Neuroprotection, Vasorelaxation[5][6]
GPR55EC₅₀180 - 410Calcium Mobilization, Pain Regulation[3][7]
GPR92EC₅₀23Neuropathic Pain[3]
N-palmitoyl glycine (PalGly) GPR18EC₅₀~300Modulation of Calcium Influx in Neurons[8]
N-stearoyl tyrosine (NsTyr) CB₂ Receptor-(Activity Demonstrated)Neuroprotection, Anti-senescence[9][10]
N-oleoyl alanine (B10760859) GPR120EC₅₀~10,000Glucose Homeostasis[11]
N-arachidonoyl serine (NAraSer) Putative Endothelial Receptor (Abn-CBD)-(Activity Demonstrated)Vasorelaxation[4][5]
N-arachidonoyl alanine (NAraAla) T-type Ca²⁺ ChannelsIC₅₀630Inhibition of Glycine Transporter GLYT2[4]

Signaling Pathways and Mechanisms

The diverse biological effects of NAAs are initiated by their interaction with specific cellular receptors, triggering distinct downstream signaling cascades.

General Metabolism of N-Acyl Amino Acids

The cellular levels of NAAs are tightly controlled by a balance between their synthesis and degradation. Biosynthesis primarily occurs through the direct condensation of a fatty acid (or its CoA derivative) with an amino acid, catalyzed by enzymes like glycine N-acyltransferase-like enzymes (GLYATL).[1][2] Degradation is often carried out by enzymes such as fatty acid amide hydrolase (FAAH), which hydrolyzes the NAA back into its constituent fatty acid and amino acid.[3][4]

NAA_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation precursors Fatty Acyl-CoA + Amino Acid synthesis_enzyme Condensation Enzyme (e.g., GLYATL) precursors->synthesis_enzyme naa N-Acyl Amino Acid (NAA) synthesis_enzyme->naa degradation_enzyme Hydrolysis Enzyme (e.g., FAAH) products Fatty Acid + Amino Acid degradation_enzyme->products naa->degradation_enzyme NAraGly_Signaling cluster_receptors Receptors cluster_effectors Downstream Effectors cluster_response Cellular Response NAraGly N-arachidonoyl glycine (NAraGly) GPR18 GPR18 NAraGly->GPR18 GPR55 GPR55 NAraGly->GPR55 Gi_o Gαi/o GPR18->Gi_o Gq Gαq GPR55->Gq MAPK MAPK Pathway (ERK) GPR55->MAPK AC Adenylyl Cyclase Gi_o->AC inhibits Response2 Cell Migration Gi_o->Response2 PLC Phospholipase C Gq->PLC Response1 Inhibition of cAMP AC->Response1 Ca ↑ Intracellular Ca²⁺ PLC->Ca Response3 Gene Expression MAPK->Response3 Ca->Response3 NsTyr_Signaling NsTyr N-stearoyl tyrosine (NsTyr) CB2 CB₂ Receptor NsTyr->CB2 Signaling Intracellular Signaling Cascade CB2->Signaling Senescence Senescence Markers (p16, Rb) Signaling->Senescence inhibits Response Inhibition of Cellular Senescence Senescence->Response LC_MS_Workflow A 1. Tissue Homogenization (with Internal Standards) B 2. Lipid Extraction (e.g., MTBE) A->B C 3. Solvent Evaporation B->C D 4. Reconstitution C->D E 5. LC Separation (Reverse-Phase) D->E F 6. MS/MS Detection (MRM Mode) E->F G 7. Data Analysis & Quantification F->G Binding_Assay_Workflow A 1. Prepare Receptor Membranes B 2. Incubate: Membranes + Radioligand + Competitor NAA A->B C 3. Vacuum Filtration B->C D 4. Scintillation Counting C->D E 5. Plot Competition Curve D->E F 6. Calculate IC₅₀ and Ki E->F

References

N-Oleoyl Alanine: A Preclinical Candidate Poised Against Established Addiction Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a comparative analysis of the preclinical efficacy of N-Oleoyl alanine (B10760859) (OlAla) against established addiction therapies, including Methadone, Buprenorphine, Naltrexone, and Cognitive Behavioral Therapy (CBT). While OlAla, an endogenous N-acyl amino acid, shows promise in animal models for treating opioid, nicotine (B1678760), and alcohol addiction, it is crucial to note that it has not yet been evaluated in human clinical trials.[1] This document synthesizes available preclinical and clinical data to offer a resource for researchers and professionals in the field of addiction and drug development.

Comparative Efficacy of N-Oleoyl Alanine and Standard Addiction Therapies

The following tables summarize the available quantitative data on the efficacy of this compound in preclinical studies and the clinical efficacy of established addiction therapies. Direct comparison is challenging due to the differing nature of the data (preclinical vs. clinical) and the variability in study designs and outcome measures.

Table 1: Preclinical Efficacy of this compound in Animal Models of Addiction

Substance of AbuseAnimal ModelKey Efficacy EndpointsEffective Dose Range (in rats/mice)Reference
Opioids Morphine/Heroin Withdrawal-Induced Conditioned Place AversionPrevention of the establishment of conditioned place aversion5-20 mg/kg (oral)[1]
Naloxone-Precipitated Morphine WithdrawalReduction of somatic withdrawal signs (e.g., abdominal contractions, diarrhea)1-5 mg/kg (i.p.)[2]
Nicotine Nicotine-Induced Conditioned Place PreferenceAttenuation of nicotine reward30 mg/kg (i.p.)[3]
Spontaneous Nicotine WithdrawalReduction of somatic and affective withdrawal signsNot specified[3]
Alcohol Intermittent Alcohol ConsumptionSignificant reduction in alcohol intake and preference60 mg/kg (i.p.)[4][5][6][7]

Table 2: Clinical Efficacy of Standard Addiction Therapies

TherapySubstance of AbuseKey Efficacy EndpointsNotable FindingsReferences
Methadone OpioidsTreatment retention, reduction in illicit opioid useAssociated with improved treatment retention compared to buprenorphine.[7]
Buprenorphine OpioidsTreatment retention, reduction in illicit opioid useRelapse rates greater than 90% upon discontinuation after 1-3 months of treatment.[7][8]
Naltrexone AlcoholRelapse rates to heavy drinking, number of heavy drinking daysReduced risk of relapse by 36% compared to placebo; significantly reduced heavy drinking days.[1][9][10][11]
Cognitive Behavioral Therapy (CBT) VariousRelapse preventionCan reduce relapse rates by up to 60% compared to traditional treatment methods.[12][13]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds and therapies are rooted in their distinct interactions with various neurobiological pathways.

This compound Signaling Pathway

This compound is understood to exert its effects through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Cannabinoid Receptor 1 (CB1).[2] Activation of PPARα is thought to modulate genes involved in lipid metabolism and inflammation, which have been implicated in addiction processes.[14][15] The interaction with the CB1 receptor, a key component of the endocannabinoid system, also plays a role in regulating reward and addiction behaviors.[4][16][17][18][19]

NOleoyl_Alanine_Signaling OlAla This compound PPARa PPARα OlAla->PPARa activates CB1 CB1 Receptor OlAla->CB1 interacts with Nucleus Nucleus PPARa->Nucleus Neurotransmission Modulation of Neurotransmission CB1->Neurotransmission Gene_Expression Modulation of Gene Expression (Lipid Metabolism, Inflammation) Nucleus->Gene_Expression Addiction_Behavior Reduction in Addiction-Related Behaviors Gene_Expression->Addiction_Behavior Neurotransmission->Addiction_Behavior Addiction_Therapies_Signaling cluster_methadone Methadone cluster_buprenorphine Buprenorphine cluster_naltrexone Naltrexone Methadone Methadone mu_agonist μ-Opioid Receptor (Full Agonist) Methadone->mu_agonist NMDA_antagonist NMDA Receptor (Antagonist) Methadone->NMDA_antagonist Dopamine_Pathway Modulation of Dopamine Reward Pathway mu_agonist->Dopamine_Pathway Prevents withdrawal Buprenorphine Buprenorphine mu_partial μ-Opioid Receptor (Partial Agonist) Buprenorphine->mu_partial kappa_antagonist κ-Opioid Receptor (Antagonist) Buprenorphine->kappa_antagonist mu_partial->Dopamine_Pathway Reduces cravings and withdrawal Naltrexone Naltrexone mu_antagonist μ-Opioid Receptor (Antagonist) Naltrexone->mu_antagonist mu_antagonist->Dopamine_Pathway Blocks opioid effects CPP_Workflow Habituation Habituation Phase (3 days) Allow free exploration of CPP apparatus Conditioning Conditioning Phase (6-8 days) Pair one compartment with saline injection and another with naloxone-precipitated withdrawal Habituation->Conditioning Pretreatment Administer this compound or vehicle prior to conditioning sessions Conditioning->Pretreatment Test Test Phase (1 day) Allow free access to all compartments in a drug-free state Conditioning->Test Analysis Data Analysis Measure time spent in each compartment. Aversion is indicated by less time in the withdrawal-paired compartment. Test->Analysis Nicotine_SA_Workflow Surgery Surgical Implantation Catheterization of the jugular vein Training Training Phase Animals learn to press a lever for food reward Surgery->Training Acquisition Acquisition of Nicotine Self-Administration Lever presses result in intravenous infusion of nicotine Training->Acquisition Maintenance Maintenance Phase Stable responding for nicotine is established Acquisition->Maintenance Treatment Treatment Phase Administer this compound or vehicle prior to sessions Maintenance->Treatment Extinction_Reinstatement Extinction and Reinstatement (Optional) Lever pressing no longer delivers nicotine (extinction). Test reinstatement of seeking by drug prime or cues. Maintenance->Extinction_Reinstatement Analysis Data Analysis Measure number of lever presses and nicotine infusions Treatment->Analysis Extinction_Reinstatement->Analysis

References

Validating HPLC-MS/MS Methods for N-Oleoyl Alanine Analysis: A Comparison of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Oleoyl alanine (B10760859) (NOA), an endogenous N-acyl amino acid, is crucial for advancing research into its physiological roles and therapeutic potential. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for bioanalysis of such compounds due to its high sensitivity and selectivity. This guide provides a comparison of a recently published, validated HPLC-MS/MS method for NOA with an alternative approach for a structurally similar N-acyl amino acid, offering insights into key performance characteristics and experimental protocols.

Method Comparison Overview

This guide focuses on a detailed method for N-Oleoyl alanine quantification and compares it with a method for a related compound to highlight different analytical strategies. The primary method, developed by Creehan et al. (2023), provides a robust protocol for the analysis of NOA in brain and plasma matrices.[1][2][3] An alternative methodological approach, while not specific to NOA, provides a reference for comparison of different extraction and chromatographic techniques.

Table 1: Comparison of HPLC-MS/MS Method Performance for N-Acyl Amino Acids

ParameterMethod 1: this compound (Creehan et al., 2023)[1][2][3]Alternative Method: General N-Acyl Amino Acids
Analyte(s) This compound, N-Oleoyl glycine (B1666218)Broader range of N-acyl amino acids
Matrix Brain, PlasmaPlasma, Urine, Cell culture medium
Internal Standard Arachidonoyl glycine-d8 (AraGly-d8)Corresponding stable-isotope labeled analytes
Extraction Liquid-Liquid ExtractionProtein Precipitation or Solid-Phase Extraction
Linearity (r²) >0.99Typically >0.99
Accuracy (% Bias) Within ±20%Generally within ±15-20%
Precision (% CV) <20%Generally <15-20%
Recovery >90%Typically >85%
Lower Limit of Quantification (LLOQ) 0.6 pmolVaries depending on analyte and matrix

Experimental Protocols

A detailed understanding of the experimental workflow is essential for replicating and validating analytical methods. Below are the key steps for the validated this compound method.

Method 1: Validated Protocol for this compound (Creehan et al., 2023)[1][2][3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Homogenize brain tissue or plasma samples in a suitable buffer.

  • Add an internal standard (Arachidonoyl glycine-d8) to all samples, calibration standards, and quality controls.

  • Perform a liquid-liquid extraction using a chloroform/methanol/water solvent system.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Method Validation:

  • The method was validated for linearity, accuracy, precision, recovery, matrix effects, and stability according to established bioanalytical method validation guidelines.[1]

Workflow for this compound HPLC-MS/MS Analysis

HPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Brain or Plasma Sample Add_IS Add Internal Standard (AraGly-d8) Sample->Add_IS LLE Liquid-Liquid Extraction (Chloroform/Methanol) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Signaling Pathway Context

N-acyl amino acids are a class of lipid signaling molecules involved in various physiological processes. While the specific signaling pathways for this compound are still under investigation, related N-acyl amides are known to interact with receptors such as G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), influencing downstream signaling cascades that regulate inflammation, pain, and metabolism.

Hypothesized Signaling Pathway for N-Acyl Amides

Signaling_Pathway NAA N-Acyl Amide (e.g., this compound) Receptor Receptor (e.g., GPCR, PPARα) NAA->Receptor Binds to Effector Downstream Effector Proteins Receptor->Effector Activates Response Cellular Response (e.g., Anti-inflammatory, Metabolic Regulation) Effector->Response Leads to

References

Head-to-Head Comparison: N-Oleoyl Alanine vs. N-Stearoyl Alanine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the expanding field of lipid signaling, N-acyl amino acids (NAAAs) have emerged as a class of endogenous molecules with diverse physiological roles, making them attractive targets for therapeutic development. Among these, N-Oleoyl alanine (B10760859) and N-stearoyl alanine, both derivatives of the amino acid alanine, are of significant interest. This guide provides a comprehensive head-to-head comparison of these two compounds based on currently available experimental data, highlighting their known biological activities, mechanisms of action, and the notable gaps in our understanding of N-stearoyl alanine.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical structures of N-Oleoyl alanine and N-stearoyl alanine, which differ only by the presence of a double bond in the acyl chain of this compound. This seemingly minor variation—a cis-double bond at the Δ9 position—introduces a kink in the oleoyl (B10858665) chain, influencing the molecule's flexibility and interaction with biological targets compared to the saturated stearoyl chain.

PropertyThis compoundN-Stearoyl Alanine
Molecular Formula C21H39NO3C21H41NO3
Molecular Weight 353.5 g/mol 355.6 g/mol
Acyl Chain Oleoyl (18:1, n-9)Stearoyl (18:0)
Structure Unsaturated Fatty AcylSaturated Fatty Acyl

Biological Activity and Pharmacological Profile

Significant research has been conducted on the biological effects of this compound, implicating it in various neuromodulatory and metabolic pathways. In contrast, the pharmacological profile of N-stearoyl alanine remains largely unexplored, presenting a considerable knowledge gap.

This compound: A Multi-Target Modulator

This compound has been identified as an endogenous lipid that can influence several signaling pathways, demonstrating potential therapeutic effects in preclinical models of addiction and withdrawal.

Key Pharmacological Activities:

  • Opioid Withdrawal: this compound has been shown to interfere with the affective symptoms of naloxone-precipitated morphine withdrawal.[1] This effect is suggested to be mediated through a CB1 receptor and peroxisome proliferator-activated receptor alpha (PPARα)-dependent mechanism.[1]

  • Alcohol and Nicotine (B1678760) Consumption: Studies in mice have indicated that this compound can reduce alcohol intake and preference.[2] It has also been shown to attenuate nicotine reward, although the PPARα-dependence of this effect is debated.[3]

  • Enzyme Inhibition: this compound is a weak inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids and other bioactive fatty acid amides.[1]

  • Receptor Activation: It acts as an agonist for PPARα, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[4]

Quantitative Data for this compound:

TargetAssayResultReference
Fatty Acid Amide Hydrolase (FAAH)Inhibition AssayWeak inhibitor (approx. 40% inhibition at 10 µM)[1]
Peroxisome Proliferator-Activated Receptor alpha (PPARα)Luciferase Reporter AssayActivation observed at 50 µM[3]
N-Stearoyl Alanine: An Enigmatic Endogenous Lipid

The biological functions of N-stearoyl alanine are not well-characterized. While it has been detected in the brain, there is a notable absence of quantitative data regarding its interaction with key pharmacological targets.[5]

Potential Biological Roles (Inferred from related compounds):

  • Neuroprotection: Stearoyl derivatives of other amino acids, such as tyrosine, serine, and threonine, have been reported to exert neuroprotective effects.[6] This suggests a potential, yet unconfirmed, role for N-stearoyl alanine in neuronal health.

  • Antiproliferative Effects: Some studies have indicated that several N-acyl alanines exhibit antiproliferative activity in vitro, though specific data for the stearoyl derivative is lacking.[5][6]

  • Physicochemical Properties: Research on N-stearoyl amino acids has detailed their synthesis and properties as surfactants, including antimicrobial and biodegradable characteristics, which are less relevant to their pharmacological actions.

Signaling Pathways and Mechanisms of Action

The known signaling pathways for this compound involve the endocannabinoid system and PPARα signaling. The pathways for N-stearoyl alanine remain to be elucidated.

This compound Signaling

The diagram below illustrates the proposed mechanism of action for this compound, highlighting its interaction with FAAH and PPARα.

NOleoylAlanine_Signaling NOA This compound FAAH FAAH NOA->FAAH Inhibits PPARa PPARα NOA->PPARa Activates AEA Anandamide (AEA) FAAH->AEA Degrades CB1 CB1 Receptor AEA->CB1 Activates Withdrawal Opioid Withdrawal Symptoms CB1->Withdrawal Modulates Gene Gene Expression PPARa->Gene Regulates Metabolism Lipid Metabolism & Inflammation Regulation Gene->Metabolism

Caption: Proposed signaling pathways of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the activity of N-acyl alanines.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorescence-based assay to screen for FAAH inhibitors.

Principle:

The assay measures the hydrolysis of a fluorogenic FAAH substrate, releasing a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity. Inhibitors will reduce the rate of this reaction.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (this compound, N-stearoyl alanine) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In the microplate, add the assay buffer, the FAAH enzyme, and the test compounds or controls.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 350 nm, emission at 460 nm) at regular intervals for a set period (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare serial dilutions of This compound, N-stearoyl alanine, and positive control Add_Reagents Add assay buffer, enzyme, and compounds to 96-well plate Prep_Compounds->Add_Reagents Prep_Enzyme Prepare FAAH enzyme solution Prep_Enzyme->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Add_Substrate Add fluorogenic substrate Incubate->Add_Substrate Read_Fluorescence Kinetic fluorescence reading Add_Substrate->Read_Fluorescence Calculate_Rates Calculate reaction rates Read_Fluorescence->Calculate_Rates Calculate_Inhibition Determine % inhibition Calculate_Rates->Calculate_Inhibition Calculate_IC50 Calculate IC50 values Calculate_Inhibition->Calculate_IC50

Caption: Experimental workflow for the FAAH inhibition assay.

PPARα Activation Assay

This protocol outlines a cell-based reporter gene assay to measure the activation of PPARα.

Principle:

Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase). Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector for human or rodent PPARα

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, N-stearoyl alanine)

  • Positive control agonist (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds or the positive control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

  • Calculate the fold activation relative to the vehicle control.

  • Determine the EC50 value by plotting the fold activation against the logarithm of the agonist concentration and fitting the data to a dose-response curve.

PPARa_Assay_Workflow cluster_prep Cell Culture & Transfection cluster_treatment Compound Treatment cluster_readout Measurement & Analysis Seed_Cells Seed cells in 96-well plate Transfect_Cells Co-transfect with PPARα and PPRE-luciferase plasmids Seed_Cells->Transfect_Cells Add_Compounds Add this compound, N-stearoyl alanine, or positive control Transfect_Cells->Add_Compounds Incubate_Cells Incubate for 24 hours Add_Compounds->Incubate_Cells Lyse_Cells Lyse cells Incubate_Cells->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Calculate fold activation and EC50 values Measure_Luciferase->Analyze_Data

Caption: Experimental workflow for the PPARα activation assay.

Conclusion and Future Directions

The current body of scientific literature provides a foundational understanding of this compound as a bioactive lipid with modulatory effects on the endocannabinoid and PPARα signaling systems. Its potential therapeutic applications, particularly in the context of addiction and withdrawal, warrant further investigation.

Conversely, N-stearoyl alanine remains a largely uncharacterized molecule from a pharmacological perspective. The absence of quantitative data on its biological targets is a significant gap in the field of N-acyl amino acid research. To enable a true head-to-head comparison and to fully understand the structure-activity relationships within this class of lipids, future research should prioritize the systematic evaluation of N-stearoyl alanine and other saturated N-acyl alanines. Direct comparative studies employing the standardized assays described herein are essential to elucidate their pharmacological profiles and therapeutic potential. Such research will undoubtedly contribute to a more complete understanding of the physiological roles of these endogenous signaling molecules and may unveil new avenues for drug discovery.

References

N-Oleoyl Alanine: A Comparative Analysis Against Standard Metabolic Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of N-Oleoyl alanine (B10760859) (OlAla) against established metabolic regulators, namely metformin (B114582) and Glucagon-like peptide-1 (GLP-1) receptor agonists. Due to the nascent stage of research into the metabolic effects of N-Oleoyl alanine, this comparison is based on its known and inferred mechanisms of action, juxtaposed with the well-documented profiles of the standard regulators. Direct comparative experimental data for this compound in metabolic conditions is currently limited in published literature.

Executive Summary

This compound is an endogenous N-acyl amino acid with demonstrated effects primarily in the realms of nicotine (B1678760) and morphine withdrawal.[1][2] Its metabolic regulatory potential is an emerging area of interest, largely inferred from its molecular structure and the known actions of its constituent parts and potential signaling pathways. Standard metabolic regulators like metformin and GLP-1 receptor agonists have well-defined mechanisms and extensive clinical data supporting their use in managing type 2 diabetes and, in some cases, obesity.

This document outlines the known signaling pathways, presents available (though indirect) quantitative data, and provides detailed experimental protocols relevant for future benchmarking studies.

Comparative Analysis of Signaling Pathways and Metabolic Effects

The following table summarizes the key characteristics of this compound, metformin, and GLP-1 receptor agonists. The information for this compound is based on its known interactions with Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the metabolic effects of its alanine component, which is known to activate AMP-activated protein kinase (AMPK).[3][4]

FeatureThis compound (Inferred)MetforminGLP-1 Receptor Agonists
Primary Mechanism Dual-action potential: PPARα agonist and potential AMPK activator via alanine metabolism.[4][5]Primarily activates AMP-activated protein kinase (AMPK), reducing hepatic glucose production.[1][6]Mimics the action of endogenous GLP-1, enhancing glucose-dependent insulin (B600854) secretion.[7][8]
Effect on Glucose May improve glucose tolerance and reduce blood glucose levels, potentially through AMPK activation.[3][4]Lowers both basal and postprandial blood glucose by inhibiting gluconeogenesis and increasing insulin sensitivity.[9][10]Lowers blood glucose, particularly postprandially, by stimulating insulin and suppressing glucagon.[7]
Effect on Insulin Unlikely to directly stimulate insulin secretion; may improve insulin sensitivity.[3]Does not stimulate insulin secretion; may improve insulin sensitivity.[2][10]Potently stimulates glucose-dependent insulin secretion from pancreatic β-cells.[8]
Effect on Lipid Profile As a PPARα agonist, it is expected to improve lipid profiles by increasing fatty acid oxidation, which could lower triglycerides.[5][11]Generally neutral or modestly beneficial effects on lipid profiles.[6]Can lead to reductions in triglycerides and LDL-cholesterol.[7]
Effect on Body Weight Potential for weight reduction through increased energy expenditure via PPARα and AMPK activation.Generally weight-neutral or may cause modest weight loss.[9]Often leads to significant weight loss by promoting satiety and slowing gastric emptying.[7][12]

Quantitative Data Comparison

Direct quantitative data from head-to-head studies involving this compound and standard metabolic regulators is not yet available. The following tables present typical data for metformin and a representative GLP-1 receptor agonist (Liraglutide) and hypothesized effects for this compound based on related compounds and mechanisms.

Table 1: Effects on Glycemic Control

ParameterThis compound (Hypothesized)Metformin (Typical Clinical Data)GLP-1 Receptor Agonist (Liraglutide)
HbA1c Reduction Potentially modest reduction~1.0-1.5%~1.0-1.6%
Fasting Plasma Glucose Potential for reductionSignificant reductionSignificant reduction
Postprandial Glucose Potential for reductionModest reductionSignificant reduction

Table 2: Effects on Lipid Profile and Body Weight

ParameterThis compound (Hypothesized)Metformin (Typical Clinical Data)GLP-1 Receptor Agonist (Liraglutide)
Triglycerides Likely reductionNeutral to modest reductionReduction
LDL-Cholesterol Potential reductionNeutralNeutral to modest reduction
HDL-Cholesterol Potential increaseNeutralNeutral
Body Weight Change Potential for modest lossNeutral to modest lossSignificant loss

Signaling Pathways and Experimental Workflows

Signaling Pathways

The diagrams below, generated using DOT language, illustrate the primary signaling pathways for this compound (inferred), Metformin, and GLP-1 Receptor Agonists.

NOleoylAlanine_Pathway OlAla This compound PPARa PPARα OlAla->PPARa activates Alanine Alanine (metabolite) OlAla->Alanine metabolizes to FAO Fatty Acid Oxidation ↑ PPARa->FAO AMPK AMPK Alanine->AMPK activates Glucose_Uptake Glucose Uptake ↑ (in liver/muscle) AMPK->Glucose_Uptake Gluconeogenesis Hepatic Gluconeogenesis ↓ AMPK->Gluconeogenesis Lipid_Profile Improved Lipid Profile (↓ Triglycerides) FAO->Lipid_Profile Glucose_Homeostasis Improved Glucose Homeostasis Glucose_Uptake->Glucose_Homeostasis Gluconeogenesis->Glucose_Homeostasis

Inferred signaling pathway for this compound.

Metformin_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito inhibits AMP_ATP ↑ AMP:ATP Ratio Mito->AMP_ATP AMPK AMPK AMP_ATP->AMPK activates Gluconeogenesis Hepatic Gluconeogenesis ↓ AMPK->Gluconeogenesis Glucose_Uptake Peripheral Glucose Uptake ↑ AMPK->Glucose_Uptake Lipid_Syn Lipid Synthesis ↓ AMPK->Lipid_Syn Glucose_Control Improved Glycemic Control Gluconeogenesis->Glucose_Control Glucose_Uptake->Glucose_Control

Primary signaling pathway for Metformin.

GLP1_Pathway GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor (Pancreas, Brain, etc.) GLP1_Agonist->GLP1R activates Insulin Insulin Secretion ↑ (Glucose-dependent) GLP1R->Insulin Glucagon Glucagon Secretion ↓ GLP1R->Glucagon Gastric_Emptying Gastric Emptying ↓ GLP1R->Gastric_Emptying Satiety Satiety ↑ (CNS effect) GLP1R->Satiety Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Weight_Loss Weight Loss Gastric_Emptying->Weight_Loss Satiety->Weight_Loss

Primary signaling pathway for GLP-1 Receptor Agonists.
Experimental Workflow

The following workflow outlines a standard procedure for evaluating the metabolic effects of a novel compound like this compound in a rodent model.

Experimental_Workflow start Rodent Model Selection (e.g., db/db mice) acclimatization Acclimatization & Baseline Measurements start->acclimatization grouping Randomization into Groups (Vehicle, OlAla, Metformin, GLP-1 RA) acclimatization->grouping treatment Chronic Daily Dosing (e.g., 4-8 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt monitoring->treatment itt Insulin Tolerance Test (ITT) ogtt->itt euthanasia Terminal Point: Euthanasia & Tissue Collection itt->euthanasia blood_analysis Blood Analysis (Lipid Profile, HbA1c, Insulin) euthanasia->blood_analysis tissue_analysis Tissue Analysis (e.g., Liver Triglycerides, Gene Expression) euthanasia->tissue_analysis

Workflow for in vivo metabolic compound testing.

Detailed Experimental Protocols

The following are standard protocols that can be adapted to test the metabolic effects of this compound.

Oral Glucose Tolerance Test (OGTT) in Mice
  • Objective: To assess the ability of an animal to clear a glucose load, providing an index of in vivo insulin sensitivity.

  • Procedure:

    • Fasting: Mice are fasted for 6 hours (with free access to water) to achieve a stable baseline blood glucose level.[13]

    • Baseline Measurement (Time 0): A small blood sample is collected from the tail vein to measure baseline blood glucose using a glucometer.[14][15]

    • Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.[13][15]

    • Serial Blood Sampling: Blood glucose is measured at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-glucose administration.[15]

    • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance. A lower AUC indicates better glucose handling.

Lipid Profile Analysis in Rodent Serum
  • Objective: To quantify key lipids in circulation to assess the compound's effect on lipid metabolism.

  • Procedure:

    • Fasting and Sample Collection: Mice are fasted overnight (approximately 16 hours).[16] Blood is collected, often via cardiac puncture at the terminal point of the study, and processed to serum or plasma.

    • Lipid Extraction: Lipids are extracted from the serum sample. A common method is the Folch procedure, which uses a chloroform:methanol mixture to separate lipids from other components.[17]

    • Quantification:

      • Triglycerides, Total Cholesterol, HDL, and LDL: These are typically measured using commercially available enzymatic colorimetric assay kits.

      • Comprehensive Profiling: For a more detailed analysis, techniques like Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) can be employed to quantify a wide range of lipid species.[18][19]

    • Data Analysis: Levels of different lipids are compared between treatment groups and the vehicle control group.

This compound Formulation and Administration
  • Vehicle: this compound is a lipid and requires a suitable vehicle for administration. A common vehicle is a mixture of ethanol, Tween 80, and saline (e.g., in a 1:1:18 ratio).[1]

  • Route of Administration: For metabolic studies, oral gavage or intraperitoneal (i.p.) injection are standard routes. The choice may depend on the desired pharmacokinetic profile.

  • Dosing: Dosing in previous neurological studies has ranged from 5 mg/kg to 60 mg/kg in rodents.[1][20] Dose-response studies would be necessary to determine the optimal dose for metabolic effects.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile with potential, though currently underexplored, applications in metabolic regulation. Its inferred mechanisms of action, via PPARα and potentially AMPK, align with pathways targeted by existing metabolic therapies. However, there is a clear need for direct experimental evidence to substantiate these hypotheses.

Future research should prioritize in vivo studies in relevant models of metabolic disease (e.g., db/db or high-fat diet-fed mice) to directly assess the effects of this compound on glucose homeostasis, insulin sensitivity, and lipid metabolism. Head-to-head comparative studies against metformin and GLP-1 receptor agonists, following the experimental workflows outlined in this guide, will be crucial in determining its potential therapeutic niche.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of N-Oleoyl alanine (B10760859) (OlAla) and other related bioactive lipids, including N-oleoyl glycine (B1666218) (OlGly), Oleoylethanolamide (OEA), Palmitoylethanolamide (PEA), and Anandamide (AEA). The information presented is intended to support research and drug development efforts in the field of lipid signaling.

Comparative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic data for N-Oleoyl alanine and related lipids in rodents. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, this compilation brings together data from various sources to provide a comprehensive overview.

Table 1: Comparative Pharmacokinetics in Mice (Intraperitoneal Administration)

CompoundDose (mg/kg)Cmax (pmol/mL or pmol/g)Tmax (min)AUC (pmol/mLmin or pmol/gmin)Half-life (t½)TissueReference
This compound (OlAla) 50~8,400 (Plasma)~20Not ReportedNot ReportedPlasma[1]
50~379 (Brain)~20Not ReportedNot ReportedBrain[2]
N-oleoyl glycine (OlGly) 50~14,000 (Plasma)5-20Not ReportedNot ReportedPlasma[1][2]
50~336 (Brain)5-20Not ReportedNot ReportedBrain[2]

Note: Cmax and Tmax for OlAla and OlGly are estimated from the provided concentration-time profiles. AUC and half-life were not reported in the cited studies.

Table 2: Pharmacokinetics of Related Lipids in Rodents (Various Administration Routes)

CompoundSpeciesDose (mg/kg)RouteCmaxTmaxAUCHalf-life (t½)TissueReference
Oleoylethanolamide (OEA) Rat1IV~25 ng/mL (Plasma)~2 minNot ReportedNot ReportedPlasma[3]
Rat1IV~75 ng/g (Brain)~5 minNot ReportedNot ReportedBrain[3]
Palmitoylethanolamide (PEA) Rat100OralNot Reported~15 min6525 ± 1372 ng*min/mL~12 min (estimated)Plasma[4]
Anandamide (AEA) Mouse50IVNot Quantified< 1 minNot ReportedVery ShortBrain/Plasma[3]

Note: The data for OEA, PEA, and AEA are from different studies with varying experimental conditions, which should be considered when making comparisons.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols from the cited research.

Pharmacokinetics of this compound (OlAla) and N-oleoyl glycine (OlGly) in Mice[1][2]
  • Animal Model: Male and female ICR mice.

  • Drug Preparation and Administration: OlAla and OlGly were dissolved in a vehicle of ethanol, Emulphor, and saline (1:1:18 ratio). A dose of 50 or 60 mg/kg was administered via intraperitoneal (i.p.) injection.

  • Blood and Tissue Collection: Plasma and brain tissue were collected at 5, 10, 20, 30, 45, 60, 75, and 120 minutes post-injection.

  • Analytical Method: Quantification of OlAla and OlGly in plasma and brain homogenates was performed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Pharmacokinetics of Oleoylethanolamide (OEA) in Rats[3][5]
  • Animal Model: Male Wistar rats.

  • Drug Preparation and Administration: For intravenous (IV) studies, ¹³C-OEA was administered at 1 mg/kg. For intraperitoneal (i.p.) studies, OEA was administered, and tissue levels were measured at various time points.

  • Blood and Tissue Collection: Blood and brain samples were collected at multiple time points (e.g., 2.5, 5, 15, 30, and 60 minutes) after i.p. injection. For IV studies, plasma and brain concentrations were measured over 90 minutes.

  • Analytical Method: OEA levels were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetics of Palmitoylethanolamide (PEA) in Rats[4][6]
  • Animal Model: Male Wistar rats.

  • Drug Preparation and Administration: N-[1-¹⁴C]-PEA was administered intraperitoneally to investigate tissue distribution. For oral administration studies, PEA was given in a corn oil suspension.

  • Tissue Distribution: Radioactivity was measured in various tissues, including the adrenal gland, diaphragm, spleen, kidney, testis, lung, liver, heart, brain, and plasma.

  • Analytical Method: Radioactivity was quantified by scintillation counting. For non-radiolabeled studies, HPLC-MS/MS is typically used.

Pharmacokinetics of Anandamide (AEA) in Mice[3]
  • Animal Model: Male mice.

  • Drug Preparation and Administration: ³H-Anandamide (50 mg/kg) was administered intravenously (i.v.).

  • Blood and Tissue Collection: Brain, adrenal gland, and plasma were collected at 1, 5, 15, and 30 minutes post-injection.

  • Analytical Method: ³H-Anandamide and its metabolites were separated by HPLC and quantified by radiometric detection.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

These lipids exert their biological effects through various signaling pathways, most notably by activating peroxisome proliferator-activated receptor-alpha (PPAR-α) and interacting with the endocannabinoid system.

PPAR_Alpha_Signaling cluster_ligands Bioactive Lipids cluster_nucleus Nucleus OlAla This compound PPARa PPAR-α OlAla->PPARa Activates OEA Oleoylethanolamide OEA->PPARa Activates PEA Palmitoylethanolamide PEA->PPARa Activates PPRE PPRE (DNA) PPARa->PPRE Binds as Heterodimer RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Regulation Regulation of Lipid Metabolism & Energy Homeostasis Gene_Expression->Metabolic_Regulation Leads to Endocannabinoid_Metabolism cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD AEA Anandamide (AEA) NAPE_PLD->AEA Produces CB1_R CB1 Receptor AEA->CB1_R Activates CB2_R CB2 Receptor AEA->CB2_R Activates FAAH FAAH AEA->FAAH Hydrolyzes Cellular_Effects Cellular Effects (e.g., Neurotransmission) CB1_R->Cellular_Effects CB2_R->Cellular_Effects Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine PK_Workflow A Animal Model (e.g., Mouse, Rat) B Drug Administration (e.g., i.p., i.v., Oral) A->B C Serial Blood Sampling (e.g., Tail Vein, Submandibular) B->C D Plasma/Tissue Processing C->D E LC-MS/MS Analysis D->E F Data Analysis (PK Parameters) E->F

References

Validating the Therapeutic Potential of N-Oleoyl Alanine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, structurally analogous to the endocannabinoid anandamide, that has garnered significant interest for its therapeutic potential in a range of preclinical models. This guide provides an objective comparison of OlAla's performance with its close analogue, N-Oleoyl glycine (B1666218) (OlGly), and other standard experimental controls, supported by experimental data from various preclinical studies. Detailed methodologies for key experiments are provided, alongside visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Comparative Efficacy of N-Oleoyl Alanine

The following tables summarize the quantitative data from preclinical studies investigating the therapeutic effects of this compound in models of addiction and nausea.

Table 1: Efficacy of this compound in a Nicotine (B1678760) Addiction Model
Animal Model Treatment Groups Dose & Route Key Findings Reference
ICR MiceVehicle, Nicotine (0.5 mg/kg), OlAla (5, 15, 30 mg/kg) + Nicotinei.p.OlAla at 30 mg/kg significantly attenuated nicotine-induced conditioned place preference (CPP).
ICR MiceVehicle, Nicotine, OlAla (30 mg/kg) + Nicotine, GW6471 (PPARα antagonist) + OlAla + Nicotinei.p.The PPARα antagonist GW6471 did not block the attenuating effect of OlAla on nicotine CPP, suggesting a PPARα-independent mechanism.
ICR MiceVehicle, Nicotine withdrawal, OlAla (60 mg/kg) during withdrawali.p.OlAla (60 mg/kg) attenuated somatic and affective signs of spontaneous nicotine withdrawal.
Table 2: Efficacy of this compound in an Alcohol Addiction Model
Animal Model Treatment Groups Dose & Route Key Findings Reference
Male MiceVehicle, OlAla (60 mg/kg)i.p.Systemic administration of OlAla significantly attenuated alcohol intake (p=0.0384) and preference (p=0.0014) without affecting water consumption.
Male MiceVehicle, OlGly (60 mg/kg)i.p.For comparison, OlGly also significantly attenuated alcohol intake (p=0.0335) and preference.
Table 3: Efficacy of this compound in a Morphine Withdrawal Model
Animal Model Treatment Groups Dose & Route Key Findings Reference
Male Sprague-Dawley RatsVehicle, Morphine, OlAla (5 mg/kg) + Morphinei.p.OlAla (5 mg/kg) did not interfere with the establishment of tolerance to the anti-nociceptive and hypolocomotor effects of morphine.
Male RatsNot specifiedi.p.OlAla interfered with the affective symptoms of acute naloxone-precipitated morphine withdrawal with a longer duration than OlGly.
Table 4: Efficacy of this compound in Nausea and Vomiting Models
Animal Model Treatment Groups Dose & Route Key Findings Reference
Male Sprague-Dawley RatsVehicle, Lithium Chloride (LiCl), OlAla (1, 5, 20 mg/kg) + LiCl, OlGly (20 mg/kg) + LiCli.p.OlAla (1, 5, 20 mg/kg) dose-dependently reduced LiCl-induced conditioned gaping (a measure of nausea), while OlGly was only effective at the highest dose (20 mg/kg).
ShrewsVehicle, LiCl, OlAla (1, 5 mg/kg) + LiCl, OlGly (1, 5 mg/kg) + LiCli.p.Both OlAla and OlGly suppressed LiCl-induced vomiting, but OlAla was more effective. At 5 mg/kg, OlAla also increased the latency to the first vomit.

Pharmacokinetic Comparison: this compound vs. N-Oleoyl Glycine

A key rationale for the development of OlAla was the hypothesis that the additional methyl group would confer greater metabolic stability compared to OlGly. However, pharmacokinetic studies have revealed a more nuanced picture.

Table 5: Comparative Pharmacokinetics in ICR Mice
Compound Dose & Route Matrix Peak Concentration Time Key Observation Reference
This compound (OlAla)60 mg/kg, i.p.Plasma & BrainWithin 20 minutes post-injectionSimilar time-course to OlGly, refuting the hypothesis of increased metabolic stability.
N-Oleoyl glycine (OlGly)60 mg/kg, i.p.Plasma & BrainBetween 5 and 20 minutes post-injectionSimilar time-course to OlAla.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Conditioned Place Preference (CPP) for Nicotine Reward

This paradigm is used to assess the rewarding or aversive properties of a drug. The protocol involves three phases:

  • Pre-Conditioning (Day 1): Mice are allowed to freely explore a two-chamber apparatus to determine any baseline preference for either chamber.

  • Conditioning (Days 2-4): For two sessions each day, mice receive an injection of nicotine (or saline) and are confined to one chamber, and a vehicle injection confined to the opposite chamber. To test the effect of OlAla, it is administered prior to the nicotine injection.

  • Test (Day 5): Mice are placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a rewarding effect.

Lithium Chloride (LiCl)-Induced Conditioned Gaping in Rats (Nausea Model)

This model assesses the potential of a compound to alleviate nausea.

  • Conditioning: Rats are given a novel-tasting solution (e.g., saccharin) followed by an injection of LiCl, which induces nausea and gaping (a distinct mouth movement). This pairing is repeated over several sessions.

  • Test: To assess conditioned nausea, the rats are re-exposed to the flavored solution, and the number of conditioned gapes is recorded. A reduction in gaping in animals pre-treated with a test compound (like OlAla) indicates an anti-nausea effect.

Pharmacokinetic Analysis

To determine the concentration of OlAla and OlGly in biological matrices:

  • Sample Collection: Blood (for plasma) and brain tissue are collected from mice at various time points after i.p. administration of the compounds.

  • Extraction: The compounds are extracted from the plasma and brain homogenates using a liquid-liquid extraction method.

  • Quantification: The concentrations of OlAla and OlGly are determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize the proposed mechanisms of action and experimental designs.

G cluster_0 This compound (OlAla) Administration cluster_1 Molecular Targets cluster_2 Downstream Effects cluster_3 Therapeutic Outcomes (Preclinical) OlAla This compound FAAH FAAH (Weak Inhibition) OlAla->FAAH PPARa PPARα (Activation) OlAla->PPARa Anandamide ↑ Anandamide Levels FAAH->Anandamide leads to Gene Gene Transcription Modulation PPARa->Gene CB1 CB1 Receptor Activation Anandamide->CB1 Addiction ↓ Drug-Seeking Behavior CB1->Addiction Nausea ↓ Nausea & Vomiting CB1->Nausea Gene->Addiction

Caption: Proposed signaling pathway of this compound.

G cluster_0 Phase 1: Pre-Conditioning (Day 1) cluster_1 Phase 2: Conditioning (Days 2-4) cluster_2 Phase 3: Test (Day 5) P1 Baseline Preference Test: Free exploration of two chambers P2_1 Morning Session: Vehicle + Confinement to Chamber A P1->P2_1 P2_2 Afternoon Session: OlAla + Nicotine + Confinement to Chamber B P2_1->P2_2 P3 Drug-Free State: Free exploration of both chambers P2_2->P3 P4 Measure time spent in each chamber P3->P4

Caption: Experimental workflow for Conditioned Place Preference.

G cluster_0 Conditioning Phase cluster_1 Testing Phase C1 Rat receives novel flavor (saccharin) C2 Followed by LiCl injection to induce nausea C1->C2 C3 Pairing is repeated C2->C3 T1 Rat is pre-treated with Vehicle or OlAla C3->T1 After conditioning T2 Rat is re-exposed to the novel flavor T1->T2 T3 Number of conditioned gapes is recorded T2->T3

Caption: Experimental workflow for Conditioned Gaping Test.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of addiction and nausea, often exhibiting superior or distinct efficacy compared to its analogue, N-Oleoyl glycine. Notably, its mechanism in attenuating nicotine reward appears to be independent of PPARα activation, a key differentiator from OlGly. While initial hypotheses suggested greater metabolic stability for OlAla, pharmacokinetic data indicate a similar time course to OlGly in both plasma and brain.

The presented data underscores the promise of OlAla as a lead compound for further investigation. Future research should focus on direct comparisons with current standard-of-care medications in these preclinical models and further elucidate the specific downstream signaling pathways responsible for its therapeutic effects. The comprehensive data and methodologies provided in this guide aim to support researchers in the continued exploration and validation of this compound's therapeutic utility.

side-by-side analysis of different N-Oleoyl alanine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of N-Oleoyl Alanine (B10760859)

For Researchers, Scientists, and Drug Development Professionals

N-Oleoyl alanine, a lipoamino acid, has garnered interest in various research fields for its potential biological activities. The synthesis of this molecule can be approached through several methods, each with distinct advantages and disadvantages. This guide provides a side-by-side analysis of the most common chemical and enzymatic methods for synthesizing this compound, offering detailed experimental protocols and a quantitative comparison to aid researchers in selecting the most suitable method for their needs.

Comparison of this compound Synthesis Methods

The selection of a synthesis method for this compound depends on factors such as desired yield, purity, cost, and environmental considerations. The two primary approaches are the chemical-based Schotten-Baumann reaction and the biocatalytic enzymatic synthesis.

Parameter Schotten-Baumann Reaction Enzymatic Synthesis (Lipase-catalyzed)
Reaction Yield Typically high (85-95%)Moderate to high (70-90%)
Product Purity Good, but may require extensive purificationGenerally high, with fewer byproducts
Reaction Time 2-6 hours24-72 hours
Reaction Temperature 0-25°C30-50°C
Key Reagents Oleoyl (B10858665) chloride, L-alanine, NaOH, organic solventOleic acid, L-alanine, immobilized lipase (B570770), organic solvent
Environmental Impact Use of hazardous reagents (oleoyl chloride) and organic solvents"Greener" approach with biodegradable catalyst and milder conditions
Scalability Well-established for large-scale synthesisCan be challenging to scale up due to enzyme cost and stability

Experimental Protocols

Schotten-Baumann Synthesis of this compound

This method involves the acylation of L-alanine with oleoyl chloride in a basic aqueous solution. The Schotten-Baumann reaction is a robust and widely used method for forming amide bonds.[1]

Materials:

  • L-Alanine

  • Sodium hydroxide (B78521) (NaOH)

  • Oleoyl chloride

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of L-alanine solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and pH meter, dissolve L-alanine (1.0 equivalent) in distilled water. Cool the solution to 0-5°C using an ice bath.

  • pH adjustment: Slowly add a 2M NaOH solution to the L-alanine solution with vigorous stirring until the pH reaches 10-11.

  • Addition of oleoyl chloride: Dissolve oleoyl chloride (1.05 equivalents) in an organic solvent such as dichloromethane. Add this solution dropwise from the dropping funnel to the L-alanine solution over 1-2 hours. Maintain the temperature at 0-5°C and the pH at 10-11 by the simultaneous dropwise addition of 2M NaOH solution.

  • Reaction completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Below is a DOT script representation of the Schotten-Baumann synthesis workflow.

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ala_sol Dissolve L-Alanine in water pH_adj Adjust pH to 10-11 with NaOH Ala_sol->pH_adj Stirring Reaction Acylation Reaction (0-5°C, 2-4h) pH_adj->Reaction Oleoyl_sol Dissolve Oleoyl Chloride in DCM Oleoyl_sol->Reaction Separation Phase Separation Reaction->Separation Wash Washing Steps Separation->Wash Dry Drying & Concentration Wash->Dry Purify Recrystallization Dry->Purify Product Pure this compound Purify->Product

Schotten-Baumann Synthesis Workflow
Enzymatic Synthesis of this compound

This method utilizes a lipase to catalyze the amidation of L-alanine with oleic acid, offering a more environmentally friendly alternative to chemical synthesis.[2] Immobilized lipases are often used for ease of separation and reuse.

Materials:

  • L-Alanine

  • Oleic acid

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Organic solvent (e.g., hexane, tert-butanol)

  • Molecular sieves (optional, for water removal)

  • Phosphate buffer (optional, for pH control in aqueous systems)

Procedure:

  • Reaction setup: In a screw-capped flask, combine L-alanine (1.0 equivalent), oleic acid (1.0-1.5 equivalents), and the chosen organic solvent.

  • Enzyme addition: Add the immobilized lipase (typically 5-10% by weight of the substrates). If desired, add activated molecular sieves to remove the water produced during the reaction, which can drive the equilibrium towards product formation.

  • Incubation: Place the flask in an incubator shaker set to the optimal temperature for the chosen lipase (e.g., 40-50°C) and agitate at a constant speed (e.g., 150-200 rpm) for 24-72 hours.

  • Reaction monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme removal: Once the reaction has reached completion or equilibrium, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.

  • Product isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified to remove unreacted starting materials.

  • Purification: The crude this compound can be purified by silica (B1680970) gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate (B1210297) with a small percentage of acetic acid).

Below is a DOT script representation of the enzymatic synthesis workflow.

Enzymatic_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Incubation cluster_workup Work-up & Purification Reactants Combine L-Alanine, Oleic Acid & Solvent Enzyme_add Add Immobilized Lipase Reactants->Enzyme_add Incubation Incubate with Shaking (40-50°C, 24-72h) Enzyme_add->Incubation Enzyme_rem Filter to Remove Enzyme Incubation->Enzyme_rem Solvent_evap Solvent Evaporation Enzyme_rem->Solvent_evap Purify Column Chromatography Solvent_evap->Purify Product Pure this compound Purify->Product

Enzymatic Synthesis Workflow

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a direct amide bond formation. The logical relationship between the reactants and products is straightforward.

Signaling_Pathway cluster_reactants Reactants cluster_methods Synthesis Methods Oleic_Acid Oleic Acid / Oleoyl Chloride Schotten_Baumann Schotten-Baumann (Chemical) Oleic_Acid->Schotten_Baumann Enzymatic Enzymatic (Biocatalytic) Oleic_Acid->Enzymatic Alanine L-Alanine Alanine->Schotten_Baumann Alanine->Enzymatic Product This compound Schotten_Baumann->Product Byproduct Byproducts (H₂O or HCl, NaCl) Schotten_Baumann->Byproduct Enzymatic->Product Enzymatic->Byproduct

This compound Synthesis Pathways

References

Evaluating the Off-Target Effects of N-Oleoyl Alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oleoyl alanine (B10760859) (OlAla) is an endogenous N-acyl amino acid, structurally analogous to N-Oleoyl glycine (B1666218) (OlGly), that has garnered interest for its potential therapeutic applications, particularly in the context of opioid and nicotine (B1678760) dependence.[1][2][3] As with any bioactive lipid, a thorough understanding of its on-target and off-target effects is crucial for preclinical and clinical development. This guide provides a comparative evaluation of N-Oleoyl alanine, its parent compound N-Oleoyl glycine, and other related molecules, with a focus on their known molecular targets and off-target liabilities.

On-Target and Off-Target Profile of this compound and Comparators

This compound's primary known on-target activities involve the modulation of the endocannabinoid system. It has been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), and to activate the peroxisome proliferator-activated receptor alpha (PPARα).[2] Its effects are often dependent on the cannabinoid-1 (CB1) receptor, which is thought to be an indirect consequence of increased AEA levels resulting from FAAH inhibition.[2]

However, emerging evidence suggests the potential for off-target effects or, at a minimum, context-dependent mechanisms of action. For instance, unlike N-Oleoyl glycine, the effects of this compound on nicotine-induced conditioned place preference were not blocked by a PPARα antagonist, pointing towards a distinct or more complex signaling pathway in this behavioral paradigm.[3]

Comparative Quantitative Data

The following table summarizes the available quantitative data for this compound and its key comparators. It is important to note that comprehensive off-target screening data for these compounds is not yet publicly available.

CompoundPrimary Target(s)On-Target ActivityKnown Off-Target Activity/Selectivity
This compound (OlAla) FAAH, PPARαFAAH Inhibition: ~40% at 10 µM[2] PPARα Activation: Activates at 50 µM (similar to OlGly)[3]Effects on nicotine reward are PPARα-independent.[3] Direct binding to CB1/CB2 receptors not well characterized.
N-Oleoyl glycine (OlGly) FAAH, PPARαFAAH Inhibition (IC50): 8.65 µM[2] PPARα Activation: Activates at 50 µM[3]Does not bind to CB1 or CB2 receptors in vitro.[2]
HU-596 PPARαMore potent PPARα agonist than OlAla.Lacks FAAH inhibitory activity.[3]
URB597 FAAHFAAH Inhibition (IC50): 4.6 nM[2]Highly selective for FAAH over other cannabinoid-related targets.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental approaches discussed, the following diagrams are provided.

cluster_0 This compound (OlAla) Signaling OlAla This compound FAAH FAAH OlAla->FAAH Inhibits PPARa PPARα OlAla->PPARa Activates AEA Anandamide (AEA) FAAH->AEA Degrades CB1 CB1 Receptor AEA->CB1 Activates Response Cellular Response CB1->Response Nucleus Nucleus PPARa->Nucleus Gene Gene Expression Nucleus->Gene Gene->Response

Caption: Known signaling pathways of this compound.

cluster_1 Off-Target Effect Evaluation Workflow start Test Compound (e.g., this compound) in_silico In Silico Screening (Target Prediction) start->in_silico in_vitro In Vitro Screening in_silico->in_vitro binding_assay Binding Assays (e.g., Radioligand, SPR) in_vitro->binding_assay functional_assay Functional Assays (e.g., Enzyme activity, Reporter gene) in_vitro->functional_assay cell_based Cell-Based Assays (Phenotypic Screening) in_vitro->cell_based data_analysis Data Analysis & Target Validation binding_assay->data_analysis functional_assay->data_analysis in_vivo In Vivo Models (Toxicology & Efficacy) cell_based->in_vivo in_vivo->data_analysis

Caption: Generalized workflow for evaluating off-target effects.

Experimental Protocols

Detailed below are generalized protocols for key experiments used to characterize the activity of compounds like this compound.

FAAH Inhibition Assay (Fluorometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FAAH.

Principle: This assay measures the hydrolysis of a fluorogenic substrate by FAAH. Inhibition of FAAH results in a decreased rate of fluorescent product formation.

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)

  • Test compound (this compound) and positive control (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Add a fixed amount of recombinant FAAH to each well of the microplate.

  • Add the serially diluted test compound or control to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over time (e.g., every minute for 30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PPARα Activation Assay (Reporter Gene Assay)

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for PPARα activation.

Principle: This assay utilizes a host cell line co-transfected with an expression vector for human PPARα and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase). Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

  • Host cell line (e.g., HEK293T)

  • Expression plasmid for human PPARα

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (this compound) and positive control (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the host cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.

  • Plate the transfected cells into a 96-well white microplate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or positive control for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

  • Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Off-Target Screening Strategy

A comprehensive evaluation of off-target effects requires a multi-pronged approach:

  • In Silico Profiling: Computational methods, such as ligand-based and structure-based virtual screening, can predict potential off-target interactions by comparing the chemical structure of the test compound to known ligands of a wide range of biological targets.

  • Broad Panel Screening: In vitro binding or functional assays against a large panel of receptors, ion channels, enzymes, and transporters (e.g., the Eurofins SafetyScreen44 or similar) can identify unintended molecular interactions.

  • Phenotypic Screening: High-content imaging or other cell-based phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activity.

  • Chemoproteomics: This approach uses chemical probes to identify the protein targets of a small molecule in a complex biological sample, providing an unbiased view of its interactome.

Conclusion

This compound is a promising bioactive lipid with demonstrated on-target effects on FAAH and PPARα. However, the current understanding of its off-target profile is incomplete. The observation that its effect on nicotine reward is PPARα-independent underscores the importance of further investigation into its mechanism of action. A systematic evaluation using the experimental approaches outlined in this guide will be critical to fully characterize the selectivity of this compound and its analogs, thereby facilitating their safe and effective development as therapeutic agents. Researchers are encouraged to employ a combination of in silico, in vitro, and cell-based screening methods to build a comprehensive off-target liability profile.

References

Safety Operating Guide

Proper Disposal of N-Oleoyl Alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the disposal of N-Oleoyl alanine (B10760859), focusing on procedural, step-by-step guidance. While N-Oleoyl alanine is not classified as a hazardous substance, adhering to best practices in laboratory waste management is crucial for maintaining a safe and compliant research environment.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the first step in determining the appropriate disposal method. Below is a summary of available data for this compound.

PropertyValue
Molecular Formula C₂₁H₃₉NO₃[1]
Molecular Weight 353.5 g/mol [1]
Appearance Solid (crystalline)
Solubility DMF: 10 mg/mlDMSO: 30 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 0.25 mg/ml[2]

Step-by-Step Disposal Protocol

The following protocol is a general guideline for the disposal of this compound in a laboratory setting. It is essential to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and local regulations.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Characterization and Segregation

As this compound is not classified as a hazardous chemical, its disposal route may differ from regulated hazardous waste. However, it is crucial to prevent the contamination of general waste streams.

  • Do not mix this compound waste with hazardous waste streams (e.g., flammable solvents, corrosive materials, or reactive chemicals).

  • Segregate solid waste (e.g., contaminated filter paper, weigh boats) from liquid waste.

Disposal of Solid this compound Waste

For small quantities of solid this compound and contaminated labware (e.g., Eppendorf tubes, pipette tips):

  • Collect: Place the solid waste into a designated, sealable, and clearly labeled waste container.

  • Labeling: Label the container as "Non-hazardous laboratory waste" and specify the contents ("this compound waste").

  • Disposal: Dispose of the sealed container according to your institution's procedures for non-hazardous solid chemical waste. This may include disposal in the regular laboratory trash, but confirmation with your EHS department is required.

Disposal of Liquid this compound Waste

For solutions containing this compound:

  • Aqueous Solutions: Given its low solubility in aqueous buffers, significant amounts are unlikely to be in solution. For dilute aqueous solutions, check with your institution's EHS guidelines regarding drain disposal. Some institutions may permit the drain disposal of non-hazardous, biodegradable compounds with copious amounts of water. However, this is not a universal practice.

  • Organic Solvent Solutions: If the this compound is dissolved in a flammable or hazardous solvent (e.g., ethanol, DMSO), the entire solution must be treated as hazardous waste due to the solvent.

    • Collect the waste in a designated, properly sealed, and labeled hazardous waste container.

    • The label must clearly indicate all constituents of the solution (e.g., "Ethanol with dissolved this compound").

    • Arrange for pickup and disposal by your institution's hazardous waste management service.

Decontamination of Glassware
  • Wash contaminated glassware with an appropriate solvent (e.g., ethanol) to remove any residual this compound.

  • The solvent rinse should be collected and disposed of as chemical waste, following the guidelines for the solvent used.

  • After the initial solvent rinse, the glassware can typically be washed with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste is_solid Is the waste solid or in a non-hazardous solvent? start->is_solid solid_waste Collect in a labeled container for non-hazardous solid waste. is_solid->solid_waste Yes is_hazardous_solvent Is the waste dissolved in a hazardous solvent? is_solid->is_hazardous_solvent No (Liquid) dispose_solid Dispose according to institutional guidelines for non-hazardous waste. solid_waste->dispose_solid is_hazardous_solvent->solid_waste No (e.g., dilute aqueous) hazardous_liquid_waste Collect in a labeled container for hazardous liquid waste. is_hazardous_solvent->hazardous_liquid_waste Yes dispose_hazardous Arrange for pickup by EHS/Hazardous Waste Management. hazardous_liquid_waste->dispose_hazardous

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling N-Oleoyl alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling N-Oleoyl alanine (B10760859) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining personal protective equipment (PPE), operational plans, and disposal protocols. While N-Oleoyl alanine is not classified as a hazardous substance, its toxicological properties have not been fully investigated, warranting careful handling.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]To protect eyes from potential splashes or dust particles.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat is recommended.[2][3]To prevent direct contact with the skin.
Respiratory Protection Under normal use conditions with adequate ventilation, no respiratory protection is required. If dust formation is likely, a particle filter is recommended.[2][3][4]To avoid inhalation of dust particles.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[5]

  • Avoid Dust Formation: As this compound is a solid, care should be taken to avoid the generation of dust during handling and weighing.[2][4]

  • Personal Hygiene: Avoid contact with skin, eyes, or clothing. After handling, wash hands thoroughly.[2][5] Do not eat, drink, or smoke in the handling area.[5]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Temperature: Store at -20°C for long-term stability.[6][7]

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations. As it is not classified as hazardous, the disposal procedures are based on guidelines for non-hazardous laboratory chemical waste.[8]

Step-by-Step Disposal Protocol:

  • Unused or Surplus Material:

    • If the material is in its original, unopened container, consider redistribution to other researchers or returning it to the supplier.[8]

    • For disposal, treat it as chemical waste. Do not dispose of it in the regular trash.

  • Contaminated Labware and Empty Containers:

    • Decontamination: Where practical, rinse containers and labware (e.g., weighing boats, filter paper) with a suitable solvent. The resulting rinsate should be managed as chemical waste.[8]

    • Disposal: After decontamination, dispose of the labware and containers according to your institution's guidelines for non-hazardous solid waste.

  • Solutions of this compound:

    • Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated and properly labeled waste container. Do not pour down the drain.[8]

    • Organic Solvent Solutions: Collect all solutions of this compound in organic solvents in a designated and properly labeled hazardous waste container for organic solvents.

  • Waste Pickup:

    • Store all waste containers in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[9]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound, from receiving to disposal, emphasizing safety at each step.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_and_Log Receive and Log Material Don_PPE Don Appropriate PPE Receive_and_Log->Don_PPE Safety First Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_Material Weigh this compound Prepare_Work_Area->Weigh_Material Prepare_Solution Prepare Solution Weigh_Material->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Glassware & Surfaces Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste Streams Decontaminate->Segregate_Waste Store_Waste Store Waste in Labeled Containers Segregate_Waste->Store_Waste Schedule_Pickup Schedule EHS Waste Pickup Store_Waste->Schedule_Pickup

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.